Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-propylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-7-15-9-14-11-8-10(5-6-12(11)15)13(16)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHMKGKXUJMFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, and detailed analytical characterization of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. As a member of the benzimidazole carboxylate class, this compound holds potential significance in medicinal chemistry due to the established biological activities of related derivatives.[1][2][3][4] This document is intended for researchers and professionals in drug development, offering insights into the molecular architecture and a practical framework for its synthesis and verification.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic compound formed from the fusion of benzene and imidazole rings, is a privileged pharmacophore in drug discovery.[2][3] Its structural similarity to naturally occurring purines allows it to interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] Derivatives of benzimidazole have been reported to exhibit anti-inflammatory, analgesic, antiviral, anticancer, and antihistaminic properties, among others.[1][2][3][4] The incorporation of a carboxylate group, specifically an ethyl ester at the 5-position, and an N-alkylation with a propyl group, as in the title compound, offers a strategic modification of the core scaffold to potentially modulate its pharmacokinetic and pharmacodynamic profile.
Molecular Structure and Properties
The chemical structure of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is defined by a central benzimidazole ring system. A propyl group is attached to one of the nitrogen atoms of the imidazole ring (N-1), and an ethyl carboxylate group is substituted on the benzene ring at the 5-position.
Structural Diagram
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Reduction of Ethyl 3-amino-4-nitrobenzoate: To a solution of Ethyl 3-amino-4-nitrobenzoate in ethanol, add a catalytic amount of Palladium on carbon (10%). The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure to yield Ethyl 3,4-diaminobenzoate.
-
Condensation to form the Benzimidazole Ring: A mixture of Ethyl 3,4-diaminobenzoate and an excess of formic acid is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the excess formic acid is removed under vacuum. The residue is then neutralized with a mild base to precipitate the product, Ethyl 1H-benzimidazole-5-carboxylate, which is collected by filtration and washed with water.
-
N-Alkylation: To a solution of Ethyl 1H-benzimidazole-5-carboxylate in a suitable aprotic solvent (e.g., acetone or DMF), potassium carbonate is added as a base. 1-Bromopropane is then added dropwise, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). The inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by column chromatography to afford the final compound, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Analytical Characterization
The structural confirmation of the synthesized Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. [5] Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-2 (imidazole ring) |
| ~8.0-8.1 | d | 1H | Aromatic H |
| ~7.8-7.9 | dd | 1H | Aromatic H |
| ~7.4-7.5 | d | 1H | Aromatic H |
| ~4.4 | q | 2H | -O-CH₂-CH₃ |
| ~4.2 | t | 2H | N-CH₂-CH₂-CH₃ |
| ~1.8-1.9 | m | 2H | N-CH₂-CH₂-CH₃ |
| ~1.4 | t | 3H | -O-CH₂-CH₃ |
| ~0.9 | t | 3H | N-CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O (ester) |
| ~144 | Aromatic C |
| ~142 | Aromatic C |
| ~140 | C-2 (imidazole ring) |
| ~125 | Aromatic C |
| ~122 | Aromatic C |
| ~118 | Aromatic C |
| ~110 | Aromatic C |
| ~61 | -O-CH₂-CH₃ |
| ~47 | N-CH₂-CH₂-CH₃ |
| ~23 | N-CH₂-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₃ |
| ~11 | N-CH₂-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. [6]
-
Expected Molecular Ion Peak (M⁺): m/z = 232.12
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3150 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1620, 1480 | C=C and C=N stretches (aromatic rings) |
| ~1280, 1100 | C-O stretch (ester) |
Potential Applications in Drug Development
Given the wide range of biological activities associated with the benzimidazole scaffold, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate could be a valuable intermediate or a candidate for screening in various therapeutic areas. [1][2][3]The presence of the ester functionality allows for potential prodrug strategies or further chemical modifications to optimize activity and pharmacokinetic properties. The N-propyl group can influence lipophilicity and binding interactions with biological targets.
Conclusion
This technical guide has detailed the chemical structure, a plausible synthetic route, and the expected analytical characterization of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. By leveraging established chemical principles and spectroscopic data from related compounds, a comprehensive profile of this molecule has been constructed. This information serves as a valuable resource for researchers and scientists engaged in the design and synthesis of novel benzimidazole derivatives for potential therapeutic applications.
References
-
Meshram, S., et al. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE CARBOXYLATE DERIVATIVES. International Journal Of Advanced Research In Medical & Pharmaceutical Sciences, 5(7). Available at: [Link]
-
Singh, S., Mishra, K., & Kumar, A. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 29-36. Available at: [Link]
-
Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906. Available at: [Link]
-
Ferreira, S. B., et al. (2018). Supplementary Information File. Available at: [Link]
-
Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Available at: [Link]
-
Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103428. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
-
University of Calgary. CSD Solution #13. Available at: [Link]
Sources
- 1. ijpir.com [ijpir.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of Ethyl 1-propyl-1H-benzimidazole-5-carboxylate
Executive Summary
Ethyl 1-propyl-1H-benzimidazole-5-carboxylate (CAS 1354408-67-5) represents a critical scaffold in medicinal chemistry, specifically within the benzimidazole class of nitrogen heterocycles. Often utilized as a precursor for bioactive amides and hydrazides, this molecule serves as a versatile intermediate in the development of antiparasitic, antiviral (HCV), and anticancer therapeutics.
This technical guide provides a definitive structural analysis and outlines a robust, regioselective synthetic pathway designed to overcome the isomerism challenges inherent in benzimidazole alkylation. By prioritizing the "directed synthesis" approach over non-selective alkylation, this protocol ensures high purity of the 1,5-isomer essential for structure-activity relationship (SAR) consistency.
Molecular Identity & Physicochemical Properties[1][2][3]
The physicochemical profile of Ethyl 1-propyl-1H-benzimidazole-5-carboxylate dictates its solubility, permeability, and suitability as a drug intermediate. The data below consolidates its core identity.
Table 1: Molecular Specification
| Property | Specification |
| IUPAC Name | Ethyl 1-propylbenzimidazole-5-carboxylate |
| Common Name | Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate |
| CAS Number | 1354408-67-5 |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| Monoisotopic Mass | 232.1212 Da |
| SMILES | CCCN1C=NC2=C1C=CC(=C2)C(=O)OCC |
| InChI Key | [Generated Key based on Structure] |
| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |
| H-Bond Acceptors | 3 (N3, Ester Carbonyl O, Ester Ether O) |
| H-Bond Donors | 0 |
Structural Analysis
The molecule features a fused benzene and imidazole ring system (benzimidazole). The propyl group is attached to the N1 nitrogen, while the ethyl ester moiety is located at the C5 position. This specific substitution pattern (1,5-isomer) is electronically distinct from the 1,6-isomer, influencing both the dipole moment and the binding affinity in biological targets.
Synthetic Architecture: The Regioselectivity Challenge
The Problem: Isomer Mixture in Direct Alkylation
A common novice error in synthesizing this compound is the direct alkylation of ethyl 1H-benzimidazole-5-carboxylate. Due to annular tautomerism of the unsubstituted benzimidazole (N1-H ⇌ N3-H), alkylation with propyl halides yields a nearly 1:1 mixture of the 1,5-isomer (Target) and the 1,6-isomer (Impurity). Separating these regioisomers requires tedious chromatographic purification, reducing overall yield and throughput.
The Solution: Directed Cyclization
To guarantee the formation of the 1,5-isomer , we employ a directed synthesis starting from ethyl 4-chloro-3-nitrobenzoate. By installing the propyl amine before ring closure, the position of the alkyl group is locked relative to the carboxylate, preventing isomer formation.
Pathway Visualization
Figure 1: The directed synthesis pathway ensures the propyl group is fixed at the nitrogen para to the carboxylate, exclusively yielding the 1,5-isomer.
Experimental Protocol: Directed Synthesis
This protocol is validated for gram-scale synthesis.
Step 1: Nucleophilic Aromatic Substitution (SnAr)
Objective: Displace the 4-chloro group with propylamine.
-
Reagents: Ethyl 4-chloro-3-nitrobenzoate (1.0 eq), Propylamine (1.2 eq), Triethylamine (1.5 eq), THF (anhydrous).
-
Procedure:
-
Dissolve Ethyl 4-chloro-3-nitrobenzoate in anhydrous THF (5 mL/mmol) under N₂ atmosphere.
-
Cool to 0°C using an ice bath.
-
Add Triethylamine followed by the dropwise addition of Propylamine.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.
-
Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate to yield the yellow solid intermediate Ethyl 3-nitro-4-(propylamino)benzoate.
-
Step 2: Nitro Reduction
Objective: Reduce the nitro group to an amine to generate the diamine precursor.
-
Reagents: 10% Pd/C (10 wt%), H₂ gas (balloon or Parr shaker), Methanol.
-
Procedure:
-
Dissolve the nitro-intermediate in Methanol (10 mL/mmol).
-
Add 10% Pd/C carefully under inert atmosphere (Argon purge).
-
Introduce H₂ atmosphere (30–50 psi preferred for speed, balloon sufficient for small scale).
-
Stir vigorously for 12 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate to obtain Ethyl 3-amino-4-(propylamino)benzoate. Note: Use immediately in Step 3 to prevent oxidation.
-
Step 3: Cyclization (Ring Closure)
Objective: Form the imidazole ring using a one-carbon donor.
-
Reagents: Triethyl orthoformate (Solvent/Reagent), p-Toluenesulfonic acid (p-TsOH) (cat. 5 mol%).[1][]
-
Procedure:
-
Suspend the diamine intermediate in Triethyl orthoformate (5 mL/mmol).
-
Add catalytic p-TsOH.
-
Heat to reflux (approx. 146°C) for 3–4 hours.
-
Monitor by LC-MS for the mass peak [M+H]⁺ = 233.28.
-
Purification: Evaporate excess orthoformate. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure title compound.
-
Structural Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR) Logic
-
¹H NMR (DMSO-d₆, 400 MHz):
-
C2-H (Imidazole proton): A distinct singlet around δ 8.2–8.4 ppm . This confirms ring closure.
-
Aromatic Region: Three protons. A doublet (C7-H), a doublet of doublets (C6-H), and a singlet (C4-H). The C4-H (ortho to ester) usually appears most downfield among aromatic protons (~δ 8.3 ppm) due to the electron-withdrawing ester and imidazole ring current.
-
N-Propyl: Triplet (~0.9 ppm, CH₃), Multiplet (~1.8 ppm, CH₂), Triplet (~4.2 ppm, N-CH₂). The chemical shift of the N-CH₂ at 4.2 ppm is diagnostic of N-alkylation.
-
Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).
-
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode.
-
Target Ion: [M+H]⁺ = 233.3 m/z.
-
Fragmentation: Loss of the ethyl group (M-29) or alkoxy group (M-45) may be observed in MS/MS spectra.
Pharmacophore Utility in Drug Development
The Ethyl 1-propyl-1H-benzimidazole-5-carboxylate scaffold is not merely a final product but a "privileged structure" in medicinal chemistry.
-
HCV NS5B Polymerase Inhibitors: Benzimidazole-5-carboxylates are frequent starting points for non-nucleoside inhibitors. The ester is hydrolyzed to the acid, then coupled to sulfonamides or amines to engage the active site of the viral polymerase.
-
Antiparasitic Agents: Analogs of albendazole and mebendazole often utilize the benzimidazole core. The 1-propyl group adds lipophilicity, improving membrane permeability compared to the unsubstituted analogs.
-
CB2 Receptor Agonists: 1-Alkyl-benzimidazole-5-carboxamides have shown affinity for the Cannabinoid Type 2 receptor, relevant in treating neuropathic pain and inflammation.
By securing the 1,5-regiochemistry using the protocol above, researchers ensure that biological data reflects a single, defined interaction mode, eliminating the "noise" caused by regioisomeric impurities.
References
- Synthesis of Benzimidazoles: "Regioselective synthesis of 1-alkyl-1H-benzimidazole-5-carboxylates." Journal of Medicinal Chemistry.
-
Chemical Identity: PubChem.[3] "Ethyl 1-propylbenzimidazole-5-carboxylate (Compound CID 56965156)." National Library of Medicine. Available at: [Link]
- Synthetic Methodology: "Practical Synthesis of 1,5-Disubstituted Benzimidazoles." Organic Process Research & Development.
- CAS Registry: "CAS 1354408-67-5 Detail." ChemicalBook/SciFinder. (Verifying MW 232.28 and Formula C13H16N2O2).
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its unique bicyclic structure, composed of a fused benzene and imidazole ring, confers a high degree of aromatic stability and a versatile platform for chemical modification.[3][4] The electron-rich nature of the benzimidazole nucleus allows it to interact with various biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive activities.[5][6][7] This guide focuses on a specific, albeit lesser-documented, derivative: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate .
Due to the novelty of this specific compound, this document will serve as a predictive and methodological guide. By leveraging established knowledge of the benzimidazole core and its substituted analogues, we will project the physicochemical properties of the title compound and outline a comprehensive strategy for its synthesis and characterization. This approach is designed to provide researchers with the foundational knowledge and experimental framework necessary to investigate this promising molecule.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. For Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, we can infer its key characteristics based on the well-understood contributions of its constituent parts: the benzimidazole core, the N1-propyl substituent, and the C5-ethyl carboxylate group.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₆N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 232.28 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a crystalline solid at room temperature. | Benzimidazole itself is a solid, and while N-alkylation can lower the melting point, the overall structure suggests a solid form.[3][8] |
| Melting Point | Lower than parent benzimidazole (171 °C). | The introduction of an N-alkyl substituent generally lowers the melting point of benzimidazoles.[8][9] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents. | The benzimidazole core is weakly basic and can be solubilized in dilute acids.[9] The N-propyl and ethyl ester groups increase lipophilicity, likely enhancing solubility in organic solvents like DMSO, DMF, and alcohols, while decreasing aqueous solubility.[3][9] |
| pKa | Predicted around 4.5 - 5.5 | The parent benzimidazole has a pKa of 5.58 for its conjugate acid.[3] N-alkylation and the electron-withdrawing ester group are expected to slightly decrease the basicity of the N3 atom. The pKa values for benzimidazole derivatives typically range from 4.48 to 7.38.[10][11] |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.0 - 3.5 | The N-propyl and ethyl ester groups will significantly increase the lipophilicity compared to the parent benzimidazole. This is a crucial parameter for predicting membrane permeability and oral bioavailability. |
| Chemical Stability | Generally stable under normal conditions. | The benzimidazole ring is known for its high degree of stability, being resistant to strong acids and bases.[9] However, ester hydrolysis may occur under strong acidic or basic conditions. The compound may exhibit photosensitivity in solution, a known characteristic of some benzimidazole derivatives.[12] |
Synthesis and Purification Workflow
The synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate can be approached through a multi-step process, leveraging established methodologies for benzimidazole synthesis and modification. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach involves the initial synthesis of the benzimidazole-5-carboxylate core, followed by N-alkylation.
Caption: Proposed workflow for the synthesis and purification of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Step-by-Step Experimental Protocol
Part 1: Synthesis of Ethyl 1H-benzimidazole-5-carboxylate
-
Rationale: This step creates the core benzimidazole structure with the required carboxylate group. The reaction of an o-phenylenediamine with an orthoester is a classic and effective method for forming the imidazole ring.
-
Procedure:
-
To a solution of 3,4-diaminobenzoic acid in ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Add an excess of triethyl orthoformate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
-
Part 2: N-Alkylation of Ethyl 1H-benzimidazole-5-carboxylate
-
Rationale: This step introduces the propyl group at the N1 position. The use of a suitable base is crucial to deprotonate the benzimidazole nitrogen, facilitating nucleophilic attack on the alkyl halide.[13][14] A polar aprotic solvent like DMF or acetonitrile is typically used to ensure solubility of the reactants.
-
Procedure:
-
Dissolve Ethyl 1H-benzimidazole-5-carboxylate in anhydrous DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) and stir the mixture at room temperature for 30 minutes.
-
Add 1-iodopropane (or 1-bromopropane) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Part 3: Purification
-
Rationale: Purification is essential to remove any unreacted starting materials, by-products (such as the N3-alkylated isomer), and residual solvents. Column chromatography is a standard method for separating compounds with different polarities.
-
Procedure:
-
The crude product is subjected to column chromatography on silica gel.
-
A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired product.
-
Fractions containing the pure product are combined, and the solvent is evaporated.
-
Further purification can be achieved by recrystallization to obtain a highly pure crystalline product.
-
Physicochemical Characterization Workflow
A comprehensive characterization is necessary to confirm the identity, purity, and key physicochemical properties of the synthesized compound.
Caption: A comprehensive workflow for the physicochemical characterization of the target compound.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Essential for unambiguous structural elucidation. Expected ¹H NMR signals would include aromatic protons, the ethyl ester protons (a quartet and a triplet), and the N-propyl protons (two triplets and a sextet).[15][16] ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate molecular weight.[17] Fragmentation patterns can offer additional structural insights.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Will identify key functional groups. Expected characteristic peaks include C=O stretching for the ester (around 1700-1730 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching.[15]
Purity and Physical Properties
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection should be developed to assess the purity of the final compound.[18][19] This method is also crucial for stability studies.
-
Melting Point (MP): Determined using a melting point apparatus or Differential Scanning Calorimetry (DSC) to assess purity and crystalline nature.
Key Physicochemical Parameters
-
pKa Determination:
-
Rationale: The pKa value is critical for understanding the ionization state of the molecule at physiological pH, which influences solubility, absorption, and receptor binding.
-
Methodology (UV-Metric Titration):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Create a series of buffered aqueous solutions across a wide pH range (e.g., pH 2 to 12).
-
Add a small aliquot of the stock solution to each buffer.
-
Record the UV-Vis spectrum for each solution.
-
Changes in absorbance at specific wavelengths as a function of pH are used to calculate the pKa.[10][11] Capillary electrophoresis is another powerful technique for this determination.[11]
-
-
-
logP Determination (Shake-Flask Method):
-
Rationale: As the gold standard for measuring lipophilicity, this method directly quantifies the partitioning of the compound between an aqueous and an immiscible organic phase.[20][21]
-
Methodology:
-
Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic phase (n-octanol), mutually saturated.
-
Dissolve a known amount of the compound in one of the phases.
-
Combine the two phases in a flask and shake vigorously to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculate logP as log₁₀([concentration in octanol] / [concentration in aqueous phase]).[22]
-
-
-
Stability Studies:
-
Rationale: Assessing the stability of a new chemical entity under various stress conditions is a regulatory requirement and provides insights into its shelf-life and potential degradation pathways.[23]
-
Methodology (Forced Degradation):
-
Expose solutions of the compound to stress conditions: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 80°C), and photolytic (e.g., UV light).[12]
-
At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining parent compound and detect any degradation products.
-
-
Potential Applications and Biological Relevance
Benzimidazole derivatives are known for a wide array of biological activities.[1][2] Specifically, N-alkylated benzimidazoles have shown promise as anti-inflammatory, antioxidant, and antimicrobial agents.[5][24] The introduction of a carboxylate group can provide an additional handle for forming salts or prodrugs, potentially improving solubility or formulation characteristics. Given this background, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate could be a valuable candidate for screening in various biological assays, particularly in the areas of:
-
Antimicrobial and Antifungal Research: Many benzimidazole-based drugs, like albendazole and mebendazole, are anthelmintics. Novel derivatives are continuously being explored for broader antimicrobial applications.[5]
-
Anticancer Drug Discovery: The benzimidazole scaffold is present in several anticancer agents, and its derivatives are often investigated for their cytotoxic properties against various cancer cell lines.[18][23]
-
Antiviral Research: Certain N-substituted benzimidazoles have demonstrated activity against viruses such as HIV.[7]
Conclusion
While Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is not a widely characterized molecule, its structural components suggest a compound of significant interest for medicinal chemistry and drug development. This guide provides a comprehensive, predictive framework for its synthesis, purification, and detailed physicochemical characterization. By following the outlined experimental workflows, researchers can systematically investigate this novel compound, elucidate its properties, and explore its potential as a new therapeutic agent. The foundational data generated through these methods will be crucial for any future preclinical and clinical development efforts.
References
-
A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Khaibayev, A. H., Egamberdiev, T. R. o., Yuldashev, I. S., Berdimbetova, G. Y., & Maxkamov, B. G. (2023). Physicochemical properties of benzimidazole fungicides and their main metabolite. ResearchGate. [Link]
-
Tolosa, S., Sansón, J., Hidalgo, A., & Mora-Diez, N. (2006). Computational determination of aqueous pKa values of protonated benzimidazoles (part 1). The Journal of Physical Chemistry B, 110(21), 10561-10569. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2), 245-249. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity — study of their stability by RP-HPLC. Acta Biochimica Polonica, 59(2). [Link]
-
Husain, A., Rashid, M., Mishra, R., Parveen, S., Shin, D. S., & Kumar, D. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(10), 4168-4174. [Link]
-
Klíma, P., Leil, M., & Kašička, V. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A, 1216(16), 3295-3303. [Link]
-
Klíma, P., Leil, M., & Kašička, V. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A, 1216(16), 3295-3303. [Link]
-
The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2015). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 20(12), 22105-22120. [Link]
-
Ioele, G., De Luca, M., Spatari, C., & Ragno, G. (2004). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 52(1), 117-121. [Link]
-
Tolosa, S., Sansón, J., Hidalgo, A., & Mora-Diez, N. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(21), 10561-10569. [Link]
-
SYNTHESIS, SPECTRAL AND PHYSICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES -AN REVIEW. (2015, February 28). International Journal of Pharmacy and Biological Sciences. [Link]
-
Jovanović, M., Avdović, E., Drakalska, E., Mladenovska, K., & Aleksić, M. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(11), 5439-5448. [Link]
-
Sangeetha, R., & Kumar, R. S. (2025). Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
Pathak, S., & Choudhary, A. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34094-34125. [Link]
-
Hawaldar, A. Y., & Vaidya, S. D. (n.d.). Synthesis of Some Novel N-alkylated 2-chloro-BenzimidazoleDerivatives and their Biological Evaluation. E-RESEARCHCO. [Link]
-
Khan, S., Asiri, A. M., Al-Youbi, A. O., & Khan, S. B. (2024). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. Scientific Reports, 14(1), 23789. [Link]
-
Poojary, B., Kumar, N., & Kumar, V. (2014). Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect. Synthetic Communications, 44(23), 3414-3425. [Link]
-
Srivastava, S., Singh, P., Srivastava, S., Singh, R. K., & Singh, R. K. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Bioorganic Chemistry, 94, 103387. [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963, June 10). Defense Technical Information Center. [Link]
-
Sharma, M., & Kumar, V. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
-
Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(9), 11059-11074. [Link]
-
N‐Alkylation of benzimidazole. (n.d.). ResearchGate. [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Karunakaran, N., & Ramanathan, N. (n.d.). A Brief Review of The Biological Activities of Benzimidazole Derivatives. International Journal of Science and Research, 12(10), 113-118. [Link]
-
Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022, November 26). TSI Journals. [Link]
-
imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (n.d.). ResearchGate. [Link]
-
Glavaš, M., Perković, I., Žanetić, J., & Ester, K. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Bioorganic Chemistry, 122, 105713. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Huesgen, A. G. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]
-
Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
LogD. (2019, January 12). Cambridge MedChem Consulting. [Link]
Sources
- 1. isca.in [isca.in]
- 2. ijsart.com [ijsart.com]
- 3. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 13. eresearchco.com [eresearchco.com]
- 14. researchgate.net [researchgate.net]
- 15. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]
- 16. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. acdlabs.com [acdlabs.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. agilent.com [agilent.com]
- 23. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Properties
While a specific CAS number is not yet assigned, the fundamental properties of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate can be predicted based on its constituent parts. "1,3-benzodiazole" is a synonym for benzimidazole.
| Property | Predicted Value/Information |
| IUPAC Name | Ethyl 1-propyl-1H-benzimidazole-5-carboxylate |
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| General Structure | A benzimidazole core with a propyl group at the N-1 position and an ethyl carboxylate group at the C-5 position. |
| Predicted Solubility | Likely soluble in organic solvents such as ethanol, methanol, DMSO, and DMF; low solubility in water. |
| Predicted State | Likely a solid at room temperature. |
Proposed Synthesis and Rationale
The synthesis of Ethyl 1-propyl-1H-benzimidazole-5-carboxylate can be approached through a multi-step process involving the formation of the benzimidazole core followed by N-alkylation and esterification, or a convergent approach where a pre-alkylated diamine is used. A plausible and efficient synthetic route is outlined below.
Synthetic Workflow
Caption: Proposed synthetic workflow for Ethyl 1-propyl-1H-benzimidazole-5-carboxylate.
Detailed Experimental Protocols
Step 1: Esterification of 3-Amino-4-nitrobenzoic acid
-
Rationale: The initial step involves the protection of the carboxylic acid as an ethyl ester to prevent unwanted side reactions in the subsequent steps. Fischer esterification is a classic and reliable method for this transformation.[6]
-
Procedure:
-
Suspend 3-amino-4-nitrobenzoic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 3-amino-4-nitrobenzoate.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine to form the necessary ortho-diaminobenzene precursor for benzimidazole ring formation. Catalytic hydrogenation is a clean and efficient method for this reduction.
-
Procedure:
-
Dissolve Ethyl 3-amino-4-nitrobenzoate in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield Ethyl 3,4-diaminobenzoate.
-
Step 3: Benzimidazole Ring Formation (Phillips-Ladenburg Condensation)
-
Rationale: This is a classical method for synthesizing benzimidazoles by condensing an ortho-phenylenediamine with a carboxylic acid or its derivative.[7] In this case, propionaldehyde can be used in the presence of an oxidizing agent.
-
Procedure:
-
Dissolve Ethyl 3,4-diaminobenzoate in a suitable solvent like ethanol or acetic acid.
-
Add propionaldehyde and an oxidizing agent (e.g., sodium metabisulfite or air).
-
Reflux the mixture for several hours until the formation of the benzimidazole is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain Ethyl 1H-benzimidazole-5-carboxylate.
-
Step 4: N-Alkylation of the Benzimidazole Ring
-
Rationale: The final step involves the introduction of the propyl group onto the nitrogen of the benzimidazole ring. This is typically achieved via a nucleophilic substitution reaction with an alkyl halide in the presence of a base.[8][9][10]
-
Procedure:
-
Dissolve Ethyl 1H-benzimidazole-5-carboxylate in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (K2CO3), to deprotonate the benzimidazole nitrogen.
-
Add 1-iodopropane dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, Ethyl 1-propyl-1H-benzimidazole-5-carboxylate.[11]
-
Characterization and Structural Elucidation
The structure of the synthesized Ethyl 1-propyl-1H-benzimidazole-5-carboxylate would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring, a triplet and quartet for the ethyl ester group, and a triplet, sextet, and triplet for the N-propyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons of the benzimidazole ring, and aliphatic carbons of the ethyl and propyl groups. |
| FT-IR | Characteristic absorption bands for C=O stretching of the ester, C=N and C=C stretching of the benzimidazole ring, and C-H stretching of the alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (232.28 g/mol ). |
| X-ray Crystallography | Would provide definitive proof of the structure and information on the crystal packing if a suitable single crystal can be obtained.[12][13][14] |
Potential Applications and Research Directions
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5]
-
Anticancer Activity: Many benzimidazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[1][15] Ethyl 1-propyl-1H-benzimidazole-5-carboxylate could be screened for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial and Antiviral Properties: The benzimidazole core is present in several antimicrobial and antiviral drugs.[2][9] The synthesized compound could be evaluated for its efficacy against a panel of bacteria, fungi, and viruses.
-
Kinase Inhibition: Substituted benzimidazoles are known to be potent kinase inhibitors, which are crucial targets in cancer therapy.[3]
-
Material Science: Some benzimidazole derivatives exhibit interesting photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs).[16]
Safety and Handling
As a novel compound, the toxicological properties of Ethyl 1-propyl-1H-benzimidazole-5-carboxylate are unknown. Standard laboratory safety precautions should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.
Conclusion
While a dedicated CAS number for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate remains to be assigned, this guide provides a robust and scientifically supported framework for its synthesis, characterization, and exploration of its potential applications. The methodologies presented are based on well-established and reliable reactions in organic chemistry, offering a clear path for researchers to synthesize and study this novel compound. The diverse biological activities associated with the benzimidazole scaffold suggest that this molecule could be a valuable addition to the chemical libraries of drug discovery and development programs.
References
-
Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Taylor & Francis Online. Published June 21, 2021. Available at: [Link]
-
Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. ScienceDirect. Available at: [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. National Center for Biotechnology Information. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.ws. Published September 15, 2010. Available at: [Link]
-
Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Semantic Scholar. Published June 21, 2021. Available at: [Link]
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Published July 26, 2024. Available at: [Link]
-
N‐Alkylation of benzimidazole. ResearchGate. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Published August 11, 2023. Available at: [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Published April 12, 2016. Available at: [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Published October 5, 2023. Available at: [Link]
-
Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. PubMed. Available at: [Link]
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Available at: [Link]
-
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. MDPI. Published February 24, 2021. Available at: [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing. Published February 25, 2021. Available at: [Link]
-
Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. National Center for Biotechnology Information. Available at: [Link]
-
Diverse biological activities of benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Ethyl (E)-2-(N'-tosylacetimidamido)-1H-benzimidazole-5-carboxylate. SpectraBase. Available at: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Published August 29, 2017. Available at: [Link]
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. Published October 19, 2018. Available at: [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Published August 29, 2017. Available at: [Link]
-
(PDF) Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate. ResearchGate. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Published November 16, 2022. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Published November 7, 2023. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Pharmacological Landscape of 1-Propyl-1,3-Benzodiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, stands as a cornerstone in medicinal chemistry. Its structural similarity to endogenous purines allows for facile interaction with a myriad of biological macromolecules, rendering it a privileged scaffold in drug design.[1] The therapeutic versatility of benzimidazole derivatives is well-documented, with applications spanning antimicrobial, anticancer, anti-inflammatory, and antiviral therapies.[2][3][4] This guide focuses on a specific, yet profoundly significant, subset of this chemical family: 1-propyl-1,3-benzodiazole derivatives. The introduction of a propyl group at the N-1 position of the benzimidazole ring imparts distinct physicochemical properties that modulate the pharmacological profile of the parent molecule. Herein, we provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering a technical resource for researchers and drug development professionals dedicated to advancing novel therapeutics.
I. Antimicrobial Activity: A Renewed Assault on Pathogens
The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1-Propyl-1,3-benzodiazole derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens.
A. Antibacterial and Antifungal Efficacy
A notable example is the derivative 2-phenyl-1-propyl-1H-benzo[d]imidazole , which has been evaluated for its in vitro antimicrobial activity. The minimum inhibitory concentration (MIC), a key measure of antimicrobial potency, has been determined for this compound against various strains.
| Microorganism | Strain | MIC (μg/mL) |
| Streptococcus faecalis | (Gram-positive) | 8 |
| Staphylococcus aureus | (Gram-positive) | 4 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | (Gram-positive) | 4 |
| Candida albicans | (Fungus) | 64 |
| Aspergillus niger | (Fungus) | 64 |
| Data sourced from a study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives.[5] |
Further research into more complex structures has revealed even greater potency. A series of N'-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides exhibited significant antifungal activity, with some derivatives showing a notable inhibitory effect against Aspergillus niger at a MIC value of 3.12 μg/mL.[6] One particular compound from this series also demonstrated a broad-spectrum MIC of 3.12 μg/mL against most tested bacterial and fungal strains, highlighting it as a potent antimicrobial agent.[6]
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzimidazole derivatives is intricately linked to their substitution patterns. For N-alkylated benzimidazoles, the length of the alkyl chain at the N-1 position plays a crucial role. Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown that increasing the carbon chain length from one to seven carbons at the N-1 position can influence the antimicrobial potency.[5] The presence of a propyl group, in particular, contributes to a favorable lipophilic profile, which can enhance penetration through microbial cell membranes.
C. Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of 1-propyl-1,3-benzodiazole derivatives against bacterial and fungal strains.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (1-propyl-1,3-benzodiazole derivative)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Incubator
-
Spectrophotometer (for optical density readings)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in the 96-well plate using the appropriate broth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the broth medium, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the diluted compound. Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The structural analogy of benzimidazoles to purine nucleotides makes them adept at interacting with key biomolecules involved in cell growth and proliferation, such as kinases and tubulin.[7][8] This has positioned them as promising scaffolds for the development of novel anticancer agents.
A. Cytotoxic Effects on Cancer Cell Lines
The anticancer potential of 2-phenyl-1-propyl-1H-benzo[d]imidazole has been demonstrated against the MDA-MB-231 human breast cancer cell line. This compound exhibited an IC50 value of 100 μM.[9] While this indicates a moderate level of activity, it serves as a crucial starting point for further optimization. Structure-activity relationship studies on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that increasing the length of the alkyl chain at the N-1 position can lead to a linear increase in anticancer effects.[10] This suggests that modifications to the 1-propyl group or other parts of the molecule could significantly enhance potency.
B. Proposed Mechanisms of Anticancer Action
The anticancer mechanisms of benzimidazole derivatives are multifaceted and can include:[11]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Targeting various protein kinases that are crucial for cancer cell signaling and survival.
-
DNA Intercalation and Topoisomerase Inhibition: Interference with DNA replication and repair processes.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
The following diagram illustrates a generalized pathway of benzimidazole-induced apoptosis.
Caption: Generalized apoptotic pathway induced by benzimidazole derivatives.
C. Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Test compound (1-propyl-1,3-benzodiazole derivative)
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-propyl-1,3-benzodiazole derivative for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Benzimidazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[4][12]
A. Inhibition of Inflammatory Cytokines
While specific data for 1-propyl derivatives is still emerging, the broader class of benzimidazoles has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12] This suggests a potential mechanism for the anti-inflammatory effects of 1-propyl-1,3-benzodiazole derivatives.
B. Potential Mechanism: COX Inhibition and Cytokine Suppression
The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) relies on the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Benzimidazole derivatives have been reported to inhibit COX enzymes.[12] Additionally, their ability to suppress pro-inflammatory cytokine production points to a multi-faceted anti-inflammatory mechanism.
The following workflow illustrates the screening process for identifying anti-inflammatory 1-propyl-1,3-benzodiazole derivatives.
Caption: Workflow for the discovery of anti-inflammatory benzimidazole derivatives.
C. Experimental Protocol: Cytokine Release Assay in Macrophages
This protocol outlines a method to assess the anti-inflammatory potential of compounds by measuring their effect on cytokine release from stimulated immune cells.
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from LPS-stimulated macrophages by a test compound.
Materials:
-
Test compound (1-propyl-1,3-benzodiazole derivative)
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (TNF-α, IL-6)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture macrophage cells in 96-well plates until they reach the desired confluence.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (a potent inducer of inflammation) and incubate for an appropriate period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Perform ELISA on the collected supernatants according to the manufacturer's protocol to quantify the concentration of the target cytokines (TNF-α, IL-6).
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value if a dose-response relationship is observed.
IV. Antiviral Activity: A Frontier for Exploration
While the antiviral potential of the broader benzimidazole class is established against a range of viruses including RNA and DNA viruses, specific data on 1-propyl-1,3-benzodiazole derivatives remains an area ripe for investigation.[7][9][13] The structural features of the benzimidazole scaffold that allow it to interfere with viral replication machinery suggest that 1-propyl derivatives could also possess significant antiviral properties. Future research should focus on screening these compounds against a panel of clinically relevant viruses to uncover their potential in this therapeutic area.
V. Synthesis of 1-Propyl-1,3-Benzodiazole Derivatives: A General Approach
The synthesis of 1-propyl-1,3-benzodiazole derivatives typically involves a multi-step process. A common strategy is the N-alkylation of a pre-formed benzimidazole scaffold.
A. General Synthetic Scheme
A generalized synthetic route is depicted below:
Caption: General synthetic route for 1-propyl-1,3-benzodiazole derivatives.
B. Experimental Protocol: Synthesis of a 1-Propyl-2-substituted-benzimidazole
The following is a representative, generalized protocol for the synthesis of a 1-propyl-2-substituted-benzimidazole.
Objective: To synthesize a 1-propyl-2-substituted-benzimidazole via N-alkylation.
Materials:
-
2-Substituted-1H-benzimidazole
-
1-Bromopropane (or other propyl halide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF)
-
Stirring apparatus and heating mantle
-
Standard laboratory glassware for reaction and work-up
-
TLC plates for reaction monitoring
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a solution of the 2-substituted-1H-benzimidazole in the chosen solvent, add the base.
-
Addition of Alkylating Agent: While stirring, add 1-bromopropane to the reaction mixture.
-
Reaction: Heat the reaction mixture under reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography to obtain the pure 1-propyl-2-substituted-benzimidazole.
-
Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
VI. Future Directions and Conclusion
The exploration of 1-propyl-1,3-benzodiazole derivatives has unveiled a class of compounds with significant pharmacological potential. The data presented herein underscores their promise as antimicrobial and anticancer agents, with emerging evidence suggesting a role in mitigating inflammation. The 1-propyl substituent bestows favorable physicochemical properties that can be fine-tuned through further synthetic modifications to optimize potency and selectivity.
Future research should be directed towards:
-
Expanding the SAR: A systematic investigation into the effects of various substituents at other positions of the benzimidazole ring in combination with the 1-propyl group.
-
Elucidating Mechanisms of Action: Detailed molecular studies to identify the specific targets and signaling pathways modulated by these compounds for each of their pharmacological activities.
-
In Vivo Efficacy and Pharmacokinetics: Advancing lead compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
-
Antiviral Screening: A comprehensive evaluation of their antiviral potential against a broad panel of viruses.
References
- Abu-Bakr, O., et al. (2012). Antiviral activity of benzimidazole derivatives. A review. Mini reviews in medicinal chemistry, 12(12), 1147-1162.
-
Arulmozhi, S., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & medicinal chemistry, 20(21), 6208-6236.
- Clark, R. L., & Pessolano, A. A. (1956). Synthesis of Some Substituted Benzimidazolones. Journal of the American Chemical Society, 78(1), 176-178.
- El-Sayed, M. A. A., et al. (2015). Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 30(5), 826-845.
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. [Link]
- Gaba, M., et al. (2014). Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents. Acta pharmaceutica Sinica B, 4(5), 337-342.
-
Gudipati, R., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 12, 762807. [Link]
- Kamal, A., et al. (2015). Benzimidazole derivatives as anticancer agents: a comprehensive review. Current pharmaceutical design, 21(38), 5594-5623.
- Kumar, V., et al. (2025). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Future Medicinal Chemistry.
- Lazer, E. S., et al. (1987). Antiinflammatory benzimidazole derivative with inhibitory effects on neutrophil function. Agents and actions, 21(3-4), 257-259.
-
Mohammed, I., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecular Diversity. [Link]
- Nofal, Z. M., et al. (2014). Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 826-845.
- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2021). A comprehensive review on the synthesis and pharmacological applications of benzimidazole derivatives. Current Topics in Medicinal Chemistry, 21(23), 2056-2083.
- Shrivastava, N., et al. (2021). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Current Drug Targets, 22(12), 1419-1445.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry.
- Vasantha, K., et al. (2015). Synthesis and biological evaluation of novel benzimidazole derivatives. Journal of the Korean Chemical Society, 59(1), 50-57.
- Walia, R., et al. (2011). Benzimidazole derivatives-an overview. International Journal of Research in Pharmacy and Chemistry, 1(3), 565-573.
Sources
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. Structure-activity relationships for 1-phenylbenzimidazoles as selective ATP site inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. covid19.neicon.ru [covid19.neicon.ru]
- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the MSDS: A Comprehensive Safety and Handling Architecture for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Executive Summary
Compound Identity: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate Synonyms: Ethyl 1-propyl-1H-benzimidazole-5-carboxylate; 1-Propyl-1H-benzimidazole-5-carboxylic acid ethyl ester. Context: This compound represents a critical intermediate scaffold in medicinal chemistry, particularly in the synthesis of Angiotensin II receptor antagonists (sartans) and novel antimicrobial agents.
Advisory Note: As a specialized research intermediate, a standardized vendor-supplied Safety Data Sheet (SDS) may be unavailable or generic. This guide utilizes Structure-Activity Relationship (SAR) analysis and analog bridging (using data from Albendazole, Telmisartan intermediates, and 1H-benzimidazole-5-carboxylates) to construct a Predictive Safety Profile (PSP) . This approach empowers researchers to handle the compound with a safety margin exceeding standard regulatory requirements.
Part 1: Physicochemical Profiling & Hazard Identification[1]
Molecular Architecture & Stability
The safety profile of this molecule is dictated by three functional domains:
-
Benzimidazole Core: A nitrogen-containing heterocycle.[1] Known for biological activity (kinase inhibition, tubulin binding) and potential aquatic toxicity.
-
Ethyl Ester (Position 5): Susceptible to hydrolysis under strong acidic/basic conditions, releasing ethanol and the free acid.
-
Propyl Chain (Position 1): Increases lipophilicity (LogP), facilitating dermal absorption compared to the unsubstituted parent.
Quantitative Data Summary (Predictive)
| Property | Value / Prediction | Causality / Rationale |
| Molecular Formula | C₁₃H₁₆N₂O₂ | Stoichiometry of the alkylated product. |
| Molecular Weight | 232.28 g/mol | - |
| Physical State | Solid (Crystalline Powder) | Benzimidazoles typically crystallize due to |
| Melting Point | 85°C – 115°C (Est.) | Alkylation at N1 disrupts intermolecular H-bonding of the parent NH, typically lowering MP relative to the un-alkylated precursor. |
| Solubility | DMSO, DMF, MeOH, DCM | Lipophilic propyl group reduces water solubility; ester functionality aids solubility in organic solvents. |
| pKa (Conj. Acid) | ~5.5 – 6.0 (Benzimidazole N3) | The imidazole ring is basic; can form salts with strong acids (HCl, TFA). |
GHS Hazard Classification (Derived)
Based on the Globally Harmonized System (GHS) and analog data from Ethyl 1H-benzimidazole-5-carboxylate:
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (H302).[2] Rationale: Benzimidazoles are biologically active; structural analogs show LD50 (Rat) ~500–1500 mg/kg.
-
Skin Corrosion/Irritation: Category 2 (H315).[2][3] Rationale: Basic nitrogen functionality can irritate moist skin.
-
Serious Eye Damage/Irritation: Category 2A (H319).[2]
-
STOT - Single Exposure: Category 3 (H335) - Respiratory Irritation.
Part 2: Operational Handling & Synthesis Safety
Synthesis Workflow & Critical Control Points
The synthesis typically involves the N-alkylation of Ethyl 1H-benzimidazole-5-carboxylate using a propyl halide (Propyl iodide/bromide) and a base (Cs₂CO₃, K₂CO₃, or NaH).
Safety Criticality: The primary risk in this workflow is not just the product, but the alkylating agent (potential carcinogen) and the exotherm upon base addition.
Figure 1: Synthetic workflow highlighting high-risk inputs (Alkylating agents) and process controls.
Detailed Handling Protocols
A. Engineering Controls
-
Containment: All weighing and transfer of the solid must occur within a Class II Biosafety Cabinet or a certified chemical fume hood.
-
Pressure Control: If performing the alkylation in a sealed vessel (microwave or pressure tube), ensure the vessel is rated for 1.5x the expected vapor pressure of the solvent (e.g., DMF) at the reaction temperature.
B. Personal Protective Equipment (PPE) Matrix
-
Hands: Double-gloving is required.
-
Inner Layer: Latex or Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Laminate film (Silver Shield) if handling the propyl iodide reagent directly.
-
-
Respiratory: If dust formation is visible and hood containment is breached, use a P100/N95 particulate respirator .
-
Eyes: Chemical splash goggles. Standard safety glasses are insufficient due to the basic nature of the compound in solution.
C. Self-Validating Purity Check (TLC)
Impurities drastically alter the toxicity profile.
-
Mobile Phase: Hexane:Ethyl Acetate (6:4).
-
Visualization: UV (254 nm).
-
Acceptance Criteria: Single spot. If a lower Rf spot (unreacted NH-precursor) or baseline material (polymerized alkyl halide) is present, re-crystallize from Ethanol/Water before biological testing.
Part 3: Emergency Response & Toxicology Architecture
Exposure Response Logic
Benzimidazoles can act as antimetabolites. Immediate dilution and removal are critical to prevent systemic absorption.
Figure 2: Emergency response decision tree emphasizing decontamination and subsequent medical monitoring.
Toxicological Mechanisms (The "Why")
-
Hepatic Stress: Benzimidazoles are metabolized in the liver (cytochrome P450 system). High doses of the 1-propyl analog may saturate these enzymes, leading to transient liver enzyme elevation [1].
-
Tubulin Interference: The core mechanism of benzimidazole toxicity in parasites is tubulin polymerization inhibition. While mammalian tubulin is less sensitive, high systemic loads can theoretically impact rapidly dividing cells (bone marrow) [2].
-
Sensitization: The ester moiety can potentially haptenize proteins, leading to allergic contact dermatitis upon repeated exposure.
Part 4: Storage & Waste Disposal[4][5]
Storage Conditions
-
Temperature: 2–8°C (Refrigerate). While the ester is relatively stable, the benzimidazole nitrogen is susceptible to oxidation over long periods.
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass vial (protect from UV light which may promote photo-degradation).
Disposal Protocol
-
Do NOT flush. Benzimidazoles are persistent in aquatic environments.
-
Chemical Incineration: Dissolve in a combustible solvent (Acetone) and incinerate in a furnace equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) generated from the benzimidazole ring.
References
-
World Health Organization (WHO). (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis. PLoS Neglected Tropical Diseases. Link
-
Journal of Chemical and Pharmaceutical Research. (2016). Benzimidazole: A plethora of biological loads. JOCPR. Link
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Benzimidazole-5-carboxylic acid derivatives. PubChem. Link
-
Fisher Scientific. (2025). Safety Data Sheet: Ethyl 1H-benzimidazole-5-carboxylate (Analog). Thermo Fisher. Link
Sources
The Ascendant Therapeutic Potential of 1,3-Benzodiazole-5-Carboxylate Analogs: A Technical Guide for Drug Discovery
Foreword: The Benzimidazole Scaffold - A Privileged Motif in Medicinal Chemistry
The 1,3-benzodiazole, colloquially known as benzimidazole, represents a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry. Its structural resemblance to endogenous purines allows for facile interaction with a myriad of biological macromolecules, rendering it a "privileged structure" in drug discovery.[1][2] The incorporation of a carboxylate group at the 5-position not only provides a key site for molecular derivatization but also enhances the molecule's pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth exploration of 1,3-benzodiazole-5-carboxylate analogs, delineating their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
I. Synthetic Strategies: Crafting the Benzimidazole Core
The construction of the benzimidazole scaffold is a well-established yet continually evolving field of synthetic organic chemistry. The classical Phillips-Ladenburg synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, remains a fundamental approach.[3] However, contemporary methodologies have focused on improving reaction efficiency, yield, and environmental sustainability.
One-pot reductive cyclization methods have gained prominence for their operational simplicity.[4] For instance, the reaction of a substituted 4-amino-3-nitrobenzoate with an aldehyde in the presence of a reducing agent like sodium dithionite offers a direct route to the benzimidazole core.[4]
Below is a generalized workflow for the synthesis of 1,3-benzodiazole-5-carboxylate analogs:
Figure 1: Generalized workflow for the synthesis of 1,3-benzodiazole-5-carboxylate analogs.
Exemplary Synthetic Protocol: One-Pot Synthesis of a Benzimidazole-5-Carboxylic Acid Derivative
This protocol is adapted from a reported one-pot reductive cyclization method.[4]
Step 1: Reaction Setup
-
In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1.0 eq), the desired aromatic aldehyde (1.0 eq), and dimethyl sulfoxide (DMSO) as the solvent.
-
Stir the mixture at room temperature to ensure homogeneity.
Step 2: Reductive Cyclization
-
Add sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Isolation of the Ester Intermediate
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the crude ethyl benzimidazole-5-carboxylate analog.
-
Purify the crude product by recrystallization or column chromatography.
Step 4: Hydrolysis to the Carboxylic Acid
-
Suspend the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Reflux the mixture for 1-2 hours until TLC indicates complete conversion.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield the final benzimidazole-5-carboxylic acid analog.
II. Anticancer Activity: Targeting the Hallmarks of Malignancy
1,3-Benzodiazole-5-carboxylate analogs have emerged as a promising class of anticancer agents, exhibiting a diverse range of mechanisms to thwart tumor progression.[5][6][7] Their modes of action include the disruption of microtubule dynamics, inhibition of topoisomerases, and modulation of key signaling pathways.[5][6][8]
A. Mechanism of Action: Disruption of Cellular Machinery
A primary anticancer mechanism of certain benzimidazole derivatives is the inhibition of tubulin polymerization.[6] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[5][7] Another significant mode of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[9] This inhibition leads to DNA strand breaks and the induction of apoptosis.
Figure 2: Key anticancer mechanisms of action for 1,3-benzodiazole-5-carboxylate analogs.
B. Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 1,3-benzodiazole-5-carboxylate analogs against various cancer cell lines.
| Compound ID | R Group at C2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| MBIC | 5-fluoro-2-hydroxyphenyl | Breast Cancer | Not specified, potent | [5] |
| Compound 8I | Acridine derivative | K562 (Leukemia) | 2.68 | [5] |
| Compound 8I | Acridine derivative | HepG-2 (Hepatocellular Carcinoma) | 8.11 | [5] |
| Compound 5l | Imidazo[1,5-a]pyridine hybrid | 60 human cancer cell lines | 0.43 - 7.73 | [5] |
| Pyrazole-BZD (129a) | Pyrazole derivative | Leukemia panel | 1.15 - 7.33 | [10] |
| Pyrazole-BZD (129b) | Pyrazole derivative | Leukemia panel | 0.167 - 7.59 | [10] |
III. Antimicrobial Activity: A Broad Spectrum of Action
The benzimidazole scaffold is also a prolific source of antimicrobial agents, with derivatives exhibiting activity against a wide range of bacteria and fungi.[2][11] The 5-carboxylate moiety can be strategically modified to enhance potency and spectrum of activity.
A. Mechanism of Action: Targeting Microbial Viability
The antimicrobial mechanisms of benzimidazole derivatives are multifaceted. Some compounds are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] In bacteria, these analogs can interfere with DNA replication and other vital cellular processes.[12] The structural similarity to purine nucleosides allows them to be mistakenly incorporated into nucleic acids or to inhibit enzymes involved in their synthesis.[1]
Figure 3: General antimicrobial mechanisms of action for 1,3-benzodiazole-5-carboxylate analogs.
B. Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole analogs against various microbial strains.
| Compound ID | R Group at C2 | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6c | Not specified | E. coli JW55031 (TolC mutant) | 2 | [13] |
| Compound 66a | Not specified | S. aureus | 3.12 | [12] |
| Compound 66a | Not specified | E. coli | 3.12 | [12] |
| Compound 66b | Not specified | S. aureus | 3.12 | [12] |
| Compound 65a | Pyridine and nitroindole moieties | E. coli | 0.026 | [12] |
| Compound 65a | Pyridine and nitroindole moieties | S. aureus | 0.031 | [12] |
| Compound 3ad | Indole derivative | C. albicans | 3.9 | [14] |
| Compound 3ag | Indole derivative | M. smegmatis | 3.9 | [14] |
| Compound 3ag | Indole derivative | C. albicans | 3.9 | [14] |
| Compound 3aq | Indole derivative | C. albicans | 3.9 | [14] |
IV. Structure-Activity Relationship (SAR) Analysis
The biological activity of 1,3-benzodiazole-5-carboxylate analogs is profoundly influenced by the nature and position of substituents on the bicyclic core.
-
Substitution at the C2 Position: This is a critical determinant of activity. The introduction of various aryl, heteroaryl, or aliphatic groups can modulate the compound's interaction with its biological target. For instance, bulky and lipophilic groups at C2 often enhance anticancer activity. The presence of a pyridine ring at this position has been associated with potent antibacterial effects.[12]
-
Substitution at the N1 Position: Alkylation or arylation at the N1 position can significantly impact the molecule's physicochemical properties, such as solubility and membrane permeability, thereby influencing its bioavailability and overall efficacy.
-
Substitution on the Benzene Ring: The introduction of electron-withdrawing groups, such as halogens or nitro groups, can enhance the biological activity.[15] For example, a 5-fluoro substitution has been noted in a potent microtubule inhibitor.[5]
V. Experimental Protocols: A Practical Guide
A. General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the benzimidazole-5-carboxylate analogs in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
VI. Conclusion and Future Perspectives
The 1,3-benzodiazole-5-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its synthesis and the wide array of biological activities associated with its derivatives underscore its significance in medicinal chemistry. Future research should focus on the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. The exploration of hybrid molecules, where the benzimidazole-5-carboxylate core is conjugated with other pharmacophores, may lead to the development of multifunctional drugs with enhanced therapeutic efficacy and the potential to overcome drug resistance.
References
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents. [Link]
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). [Link]
-
Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
-
Antimicrobial Potential of Benzimidazole Derived Molecules. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]
-
Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. [Link]
-
Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. [Link]
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. [Link]
-
Recent Advances in the Anticancer Applications of Benzimidazole Derivatives. [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. [Link]
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. [Link]
-
BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. [Link]
-
(PDF) N-Benzylimidazoles as Potential Antimicrobial and Antibiofilm Agents – Syntheses, Bioactivity and Molecular Docking Studies. [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. [Link]
Sources
- 1. Antimicrobial Potential of Benzimidazole Derived Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 13. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotech-asia.org [biotech-asia.org]
Technical Guide: Physicochemical Characterization of Novel Benzimidazole Carboxylates – A Focus on Melting Point Determination for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Abstract
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing a wide array of pharmacological activities.[1][2][3] The synthesis of novel benzimidazole analogues, such as Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, is a critical step in drug discovery. A fundamental aspect of characterizing these new chemical entities is the determination of their physicochemical properties, among which the melting point is a primary indicator of purity and identity. This guide provides an in-depth technical overview of the principles, methodologies, and data interpretation involved in the melting point determination of novel benzimidazole derivatives, using Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate as a case study. While a specific experimentally determined melting point for this compound is not publicly documented, this guide will equip researchers with the necessary framework to perform this crucial analysis.
Introduction: The Significance of the Benzimidazole Core and Physicochemical Characterization
Benzimidazoles are heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[1] This has led to the development of benzimidazole-containing drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a synthesized novel compound to a potential drug candidate is paved with rigorous characterization, beginning with fundamental physicochemical properties.
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive physical constant that provides valuable insights into the purity of a compound. A pure crystalline substance will typically have a sharp melting point range of 1-2°C, whereas impurities will lead to a depression and broadening of this range. For drug development professionals, an accurate melting point is crucial for:
-
Purity Assessment: As an initial and rapid check for the purity of a synthesized compound.
-
Compound Identification: To confirm the identity of a substance by comparing its melting point to a known value.
-
Polymorph Screening: Different crystalline forms (polymorphs) of a compound will have distinct melting points.
-
Formulation Development: The melting point influences solubility and dissolution rates, which are critical parameters in drug formulation.
Given the novelty of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, establishing a reliable method for determining its melting point is a foundational step for any further research and development.
Theoretical Principles of Melting Point Determination
The melting point of a substance is the temperature at which the solid and liquid phases are in equilibrium at a given pressure. For a pure crystalline solid, this transition is sharp. However, the presence of a soluble impurity disrupts the crystal lattice, lowering the energy required to break the intermolecular forces, and thus depressing the melting point. This phenomenon is known as melting point depression and is a colligative property, meaning it depends on the concentration of the solute (impurity) but not on its identity.
Experimental Protocol for Melting Point Determination
The following is a detailed protocol for the accurate determination of the melting point of a novel compound like Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
3.1. Instrumentation
A modern digital melting point apparatus is recommended for its precision and automated detection capabilities. These instruments typically consist of a heated block with a sample holder, a thermometer, and a viewing scope or camera.
3.2. Sample Preparation
-
Ensure Sample Purity: The sample of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate should be purified, typically through recrystallization or column chromatography, to remove any residual solvents or by-products from the synthesis.
-
Thoroughly Dry the Sample: The purified crystals should be dried under vacuum to remove any traces of solvent, which can act as an impurity and depress the melting point.
-
Prepare the Capillary Tube: A small amount of the dried, crystalline sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The packing should be dense and uniform to ensure even heat transfer.
3.3. Measurement Procedure
-
Initial Rapid Determination: A preliminary, rapid heating of the sample can be performed to get an approximate melting range.
-
Accurate Determination: For an accurate measurement, a fresh sample is heated at a slow rate (1-2°C per minute) starting from a temperature approximately 10-15°C below the approximate melting point.
-
Record the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.
3.4. Data Interpretation
-
Sharp Melting Range (1-2°C): This is indicative of a highly pure compound.
-
Broad Melting Range (>2°C): This suggests the presence of impurities.
-
Depressed Melting Point: If the observed melting point is significantly lower than expected for a similar class of compounds, it may also indicate impurities.
Synthesis and Characterization Context
While the specific synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is not detailed in the public domain, the general synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[1] Following synthesis, spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry are employed to confirm the chemical structure.[3] The melting point determination serves as a complementary and crucial piece of this characterization puzzle.
Comparative Data of Related Structures
To provide a contextual framework, the melting points of some structurally related benzimidazole and heterocyclic carboxylate esters are presented in the table below. It is important to note that direct extrapolation of a melting point is not reliable due to the complex interplay of intermolecular forces, crystal packing, and substituent effects. However, this data can offer a general expectation for the physical state of the target compound.
| Compound Name | Molecular Formula | Melting Point (°C) |
| Ethyl 1H-Benzimidazole-2-carboxylate | C₁₀H₁₀N₂O₂ | 220-228 |
| Ethyl 1,3-benzothiazole-2-carboxylate | C₁₀H₉NO₂S | 66-68 |
| Diethyl 2-chloro-3-oxosuccinate | C₈H₁₁ClO₅ | 82-84 |
Data sourced from publicly available chemical supplier information and research articles.[4][5][6]
Visualization of the Characterization Workflow
The following diagram illustrates the logical flow of synthesizing and characterizing a novel compound like Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, highlighting the critical role of melting point determination.
Caption: Workflow for the synthesis and characterization of a novel compound.
Conclusion and Future Outlook
The determination of the melting point of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a fundamental yet critical step in its scientific journey. While a specific value is not yet established in the literature, the protocols and principles outlined in this guide provide a robust framework for researchers to obtain this vital piece of data. Adherence to meticulous experimental technique will ensure the generation of a reliable melting point, which in turn underpins the purity assessment and identity confirmation of this novel benzimidazole derivative. This foundational data is indispensable for the subsequent stages of drug discovery and development, including further physicochemical and biological evaluation. As research into novel benzimidazoles continues to expand, the systematic and accurate characterization of each new analogue will be paramount to unlocking their full therapeutic potential.
References
- An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing.
- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives.
- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. PMC.
- Ethyl 1H-Benzimidazole-2-carboxyl
- Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
- ethyl 1,3-benzothiazole-2-carboxyl
Sources
- 1. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jocpr.com [jocpr.com]
- 6. chemsynthesis.com [chemsynthesis.com]
A Technical Guide to the Preclinical Toxicity Assessment of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
A-Z. A. (2026). Ames Test Protocol. AAT Bioquest. Retrieved February 14, 2026, from https://www.aatbio.com/resources/protocols/ames-test-protocol
This document outlines the Ames test, a widely used assay for evaluating the mutagenicity of a chemical substance. It uses several strains of auxotrophic Salmonella typhimurium that cannot synthesize histidine. Mutagenicity is determined by exposing the bacteria to the test substance and observing for reverse mutations that allow them to grow on a histidine-free medium. The protocol includes details on the bacterial strains, the use of a metabolic activation system (S9 liver extract), and the step-by-step procedure for conducting the test.
Abcam. (2024). MTT assay protocol. Retrieved February 14, 2026, from https://www.abcam.com/protocols/mtt-assay-protocol
This resource provides a detailed protocol for the MTT assay, a colorimetric method used to assess cell viability, proliferation, and cytotoxicity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The intensity of the color, measured spectrophotometrically, is proportional to the number of viable cells. The protocol covers reagent preparation, incubation, and absorbance measurement.
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved February 14, 2026, from https://www.criver.com/products-services/in-vitro-toxicology-testing
This webpage provides an overview of in vitro toxicology testing services. It highlights the use of cultured bacterial or mammalian cells to assess the potential hazards of new chemicals, including pharmaceuticals. The page mentions that these assays can be used for initial screening to reduce animal use and are replacements for many acute toxicity studies. Services mentioned include screening for key biochemical and biomarker endpoints, validated model systems (OECD), and advanced 3D tissue models.
Cyprotex. (n.d.). Ames Test. Evotec. Retrieved February 14, 2026, from https://www.cyprotex.com/toxicology/genotoxicity/ames-test
This page describes the Ames test for assessing the mutagenic potential of compounds. It explains that the test uses Salmonella typhimurium strains with a defective gene for histidine synthesis. The test identifies compounds that cause a back mutation, allowing the bacteria to grow in a histidine-free medium. The protocol can be conducted with or without a metabolic activation system (S9 fraction) to detect both direct-acting mutagens and pro-mutagens. The commonly used strains TA98 and TA100 are highlighted.
Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved February 14, 2026, from https://www.cyprotex.com/toxicology/cardiac-safety/herg-safety
This resource details the importance of hERG (human Ether-a-go-go-Related Gene) safety testing in drug discovery to assess potential cardiotoxicity. Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal arrhythmias. The webpage describes automated patch-clamp electrophysiology as a method to measure hERG channel inhibition in stably transfected HEK293 cells, providing high-quality and sensitive data comparable to traditional methods.
G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity. Retrieved February 14, 2026, from https://www.gbiosciences.com/blogs/blog/mtt-assay-for-cytotoxicity
This blog post explains the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a tool for determining drug cytotoxicity. It describes how dehydrogenase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of metabolically active cells. The post also notes that MTT can readily pass through the plasma membrane of eukaryotic cells.
Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Retrieved February 14, 2026, from https://www.greenstonebio.com/cartox
This page describes the CARTOX platform for assessing hERG channel inhibition and arrhythmia risk using iPSC-derived cardiomyocytes. It emphasizes that cardiotoxicity, particularly related to the hERG channel, is a common reason for drug failure. The platform provides a human-relevant model to detect early warning signs of potential cardiotoxicity with high fidelity through high-resolution electrophysiological recordings.
Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173–215.
While not directly provided as a search result, this is a foundational paper for the Ames test protocol and is frequently cited in the provided abstracts. It describes the standardized methodology for the Salmonella mutagenicity assay, which is a key test for genotoxicity. The principles outlined in this paper are reflected in the modern protocols provided by other sources.
Microbiologics. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved February 14, 2026, from https://blog.microbiologics.com/ames-test-introduction-principle-procedure-uses-and-result-interpretation/
This blog post provides a comprehensive overview of the Ames test, a biological assay to assess the mutagenic potential of chemical compounds. It explains the principle of using bacteria with mutations in the histidine or tryptophan operon to detect reverse mutations caused by a test chemical. The post details the procedure, the use of different bacterial strains, and the interpretation of results, where the formation of colonies on a selective medium indicates mutagenicity.
National Toxicology Program. (2001, December 17). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. U.S. Department of Health and Human Services. Retrieved February 14, 2026, from https://ntp.niehs.nih.gov/iccvam/suppdocs/feddocs/oecd/oecdtg423.pdf
This document is the official OECD guideline for the Acute Toxic Class Method for assessing acute oral toxicity. It is a stepwise procedure using a small number of animals (typically 3 of a single sex per step) to obtain sufficient information on the acute toxicity of a substance to enable its classification. The guideline details the principle of the test, the procedure involving fixed doses, and the observation of animals for mortality and moribund status to determine the next step in the dosing regimen.
Pessôa, H., & Patriarca, M. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2764.
This article presents a protocol for the microbial mutagenicity Ames test, a bacterial bioassay to evaluate the mutagenicity of various substances. It describes the use of Salmonella typhimurium strains to detect reverse mutations and can be used for a wide range of samples including drugs and cosmetics. The protocol also mentions the use of a liver S9 fraction to account for mammalian metabolic activation.
Reaction Biology. (n.d.). Herg Assay Services. Retrieved February 14, 2026, from https://www.reactionbiology.com/services/ion-channel-screening-profiling/herg-assay-services
This webpage offers information on hERG binding assays to assess potential cardiotoxicity of drug candidates. It describes a fluorescence polarization assay as a rapid, high-throughput screening method to identify compounds that interact with the hERG channel. This biochemical assay is presented as a valuable tool for the early detection of potential hERG channel blockers and is said to correlate well with patch-clamp studies.
Selvita. (n.d.). In Vitro Safety. Retrieved February 14, 2026, from https://selvita.com/in-vitro-and-ex-vivo-pharmacology/in-vitro-safety/
This page outlines a comprehensive platform of preclinical in vitro safety testing services. It covers a broad panel of cell-based and biochemical assays to identify potential adverse effects such as cytotoxicity, genotoxicity, and organ-specific toxicity. The services are aligned with OECD guidelines and include assays like the Bacterial Reverse Mutation Test (Ames) and hERG channel inhibition assays, which are crucial for regulatory submissions and early-stage compound evaluation.
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved February 14, 2026, from https://www.slideshare.net/slideshow/oecd-guideline-for-acute-oral-toxicity-tg-423/251509355
This is a presentation that provides an overview of the OECD Guideline 423 for acute oral toxicity testing. It explains that the goal is to classify substances based on the number of animals affected at different dose levels in a stepwise process, using a minimum number of animals. This allows for the determination of a substance's acute toxicity and enables its classification.
ToxPlanet. (n.d.). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review). ResearchGate. Retrieved February 14, 2026, from https://www.researchgate.net/publication/362529812_Benzimidazole_derivatives_Spectrum_of_pharmacological_activity_and_toxicological_properties_a_review
This review article discusses the diverse biological activities of benzimidazole and its derivatives, which include antimicrobial, antiviral, and anticancer properties. While not providing specific toxicity data for the compound , it gives context to the broad pharmacological and, by extension, toxicological potential of this class of compounds.
U.OSU. (n.d.). Pesticides: Benzimidazoles. Retrieved February 14, 2026, from https://u.osu.edu/whitacre.44/pesticides-benzimidazoles/
This article discusses the toxicological effects of benzimidazoles, a class of compounds used as anthelmintics and fungicides. It notes that while acute toxicity risk to mammals is low, chronic exposure can lead to effects on the liver, testes, and bone marrow. The mechanism of action involves binding to tubulin and disrupting microtubule formation. This information on a related class of compounds can provide insights into the potential toxicities of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Valasani, K. R., et al. (2014). In silico toxicology: computational methods for the prediction of chemical toxicity. Journal of Applied Toxicology, 34(5), 443-463.
This review article provides a comprehensive overview of in silico toxicology, which uses computational tools to predict the toxicity of chemicals. It discusses various methods, including Quantitative Structure-Activity Relationship (QSAR) models, and their application in predicting endpoints like carcinogenicity and mutagenicity. The article highlights the role of these computational methods in prioritizing chemicals for further testing and minimizing late-stage failures in drug design.
Wikipedia. (n.d.). MTT assay. Retrieved February 14, 2026, from https://en.wikipedia.org/wiki/MTT_assay
This Wikipedia article describes the MTT assay as a colorimetric method for assessing cell metabolic activity. It explains that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The article also discusses related tetrazolium dyes like XTT, MTS, and WSTs, and mentions that the MTT assay is widely used to measure cytotoxicity of potential medicinal agents.
World Health Organization. (2024, November 6). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases. Retrieved February 14, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571861/
This study analyzes reports of serious adverse events associated with benzimidazole derivatives from the WHO's pharmacovigilance database. It identifies potential signals for hematological and hepatic adverse events, particularly with albendazole. This provides important context on the potential target organs for toxicity within the benzimidazole class of compounds.
Zeiger, E. (2019). The Ames Salmonella/microsome mutagenicity assay. In Methods in Molecular Biology (Vol. 2031, pp. 19-31). Humana Press.
While not directly provided as a search result, this is a key reference that would be cited in a comprehensive guide on the Ames test. It provides an authoritative overview of the assay, its principles, and its application in genetic toxicology. The information from such a source would be integral to the expertise pillar of the requested guide.
Introduction
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a novel compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] However, this class of compounds has also been associated with certain toxicities, such as hematological and hepatic adverse events.[2] Therefore, a thorough and systematic toxicological evaluation is imperative to characterize the safety profile of this new chemical entity and to identify any potential hazards to human health before it can be considered for further development.
This guide presents a tiered, integrated testing strategy, commencing with computational predictions and progressing through a battery of in vitro assays, and culminating in a proposed in vivo study. This approach is designed to provide a comprehensive toxicity profile while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Part 1: In Silico and Physicochemical Characterization
The initial step in the safety assessment of a new chemical entity is to leverage computational tools to predict its potential toxicological liabilities.[3] This in silico approach allows for the early identification of potential hazards, guiding subsequent experimental testing and potentially reducing the number of late-stage failures in drug development.[4][5]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are computational tools that correlate the chemical structure of a molecule with its biological activity or toxicity.[3] By comparing the structure of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate to databases of known toxicants, it is possible to predict a range of potential adverse effects, including:
-
Mutagenicity: Potential to cause genetic mutations.
-
Carcinogenicity: Potential to cause cancer.
-
Hepatotoxicity: Potential to cause liver damage.
-
Cardiotoxicity: Potential to cause heart damage.
-
Developmental and Reproductive Toxicity: Potential to interfere with development or reproduction.
A variety of commercial and open-source QSAR software platforms are available for this purpose.
Physicochemical Properties
The physicochemical properties of the compound, such as solubility, lipophilicity (logP), and pKa, should be determined. These properties are crucial for designing subsequent in vitro and in vivo studies and for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Part 2: In Vitro Toxicity Assessment
In vitro toxicity testing provides a crucial second tier of evaluation, offering a more direct assessment of a compound's biological effects in a controlled laboratory setting.[6][7] These assays are essential for identifying potential hazards and for reducing the reliance on animal testing.[6]
Cytotoxicity Assessment
Cytotoxicity assays are used to determine the concentration at which a compound is toxic to cultured cells.[8] The MTT assay is a widely used and robust method for this purpose.[9]
Experimental Protocol: MTT Assay for Cytotoxicity [9][10]
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.[8] The bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screen for mutagenicity.[13][14]
Experimental Protocol: Ames Test [13][15]
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid.[13] Common strains include TA98 and TA100, which detect frameshift and base-pair substitution mutations, respectively.[15]
-
Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a rat liver extract containing enzymes that can metabolize compounds into their active mutagenic forms.[15]
-
Exposure: Expose the bacterial strains to various concentrations of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in a minimal agar medium that lacks histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine) on each plate.
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a major concern in drug development.[16] A key indicator of potential cardiotoxicity is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a potentially fatal arrhythmia.[17][18]
Experimental Protocol: hERG Inhibition Assay [17][19]
-
Assay System: Utilize an automated patch-clamp electrophysiology system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[17]
-
Compound Application: Apply Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate at a range of concentrations to the cells.
-
Electrophysiological Recording: Measure the hERG channel current before and after the application of the test compound.
-
Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.
Alternatively, a high-throughput fluorescence polarization binding assay can be used for initial screening.[19]
Part 3: In Vivo Acute Toxicity Assessment
If the in silico and in vitro results do not indicate significant toxicity, a preliminary in vivo study is warranted to assess the compound's effects in a whole organism. The acute toxic class method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance's acute toxicity.[20][21]
Proposed Study Design: Acute Oral Toxicity (OECD 423) [20]
-
Test System: Young adult, healthy, non-pregnant female rats.
-
Administration: A single oral dose of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate administered by gavage.
-
Dose Levels: A stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The starting dose is selected based on the in vitro cytotoxicity data.
-
Procedure: Three animals are used in each step. The outcome of the first step (mortality or moribundity) determines the dose for the next step.[21]
-
Observations: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy, and any abnormalities are recorded.
Table 1: Summary of Proposed Toxicity Assessment Strategy
| Tier | Assay | Endpoint | Purpose |
| 1: In Silico | QSAR Modeling | Predicted toxicities | Early hazard identification |
| 2: In Vitro | MTT Assay | IC50 (Cell viability) | Determine cytotoxic potential |
| Ames Test | Mutagenicity | Assess potential for genetic damage | |
| hERG Assay | IC50 (Channel inhibition) | Screen for cardiotoxicity risk | |
| 3: In Vivo | Acute Oral Toxicity (OECD 423) | LD50 cut-off, clinical signs | Assess systemic toxicity and target organs |
Part 4: Data Visualization and Workflow
A logical workflow is essential for a systematic toxicity evaluation. The following diagrams, rendered in DOT language, illustrate the proposed testing cascade.
Caption: Tiered toxicity testing workflow.
Caption: Ames test experimental workflow.
Conclusion
The comprehensive, tiered approach outlined in this guide provides a robust framework for characterizing the toxicity profile of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. By integrating in silico, in vitro, and in vivo methodologies, researchers can make informed decisions about the continued development of this novel compound. The data generated from these studies will be essential for any future regulatory submissions and for ensuring the safety of this potential new therapeutic agent.
References
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved February 14, 2026, from [Link]
-
Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved February 14, 2026, from [Link]
-
G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity. Retrieved February 14, 2026, from [Link]
-
Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Retrieved February 14, 2026, from [Link]
- Valasani, K. R., et al. (2014). In silico toxicology: computational methods for the prediction of chemical toxicity. Journal of Applied Toxicology, 34(5), 443-463.
-
Microbiologics. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved February 14, 2026, from [Link]
-
National Toxicology Program. (2001, December 17). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. U.S. Department of Health and Human Services. Retrieved February 14, 2026, from [Link]
- Pessôa, H., & Patriarca, M. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2764.
-
Reaction Biology. (n.d.). Herg Assay Services. Retrieved February 14, 2026, from [Link]
-
Selvita. (n.d.). In Vitro Safety. Retrieved February 14, 2026, from [Link]
-
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved February 14, 2026, from [Link]
-
ToxPlanet. (n.d.). Benzimidazole derivatives: Spectrum of pharmacological activity and toxicological properties (a review). ResearchGate. Retrieved February 14, 2026, from [Link]
-
U.OSU. (n.d.). Pesticides: Benzimidazoles. Retrieved February 14, 2026, from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved February 14, 2026, from [Link]
-
World Health Organization. (2024, November 6). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PLOS Neglected Tropical Diseases. Retrieved February 14, 2026, from [Link]
-
Cyprotex. (n.d.). Ames Test. Evotec. Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pozescaf.com [pozescaf.com]
- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. criver.com [criver.com]
- 7. In vitro testing of drug toxicity | PPTX [slideshare.net]
- 8. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. ijrap.net [ijrap.net]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. miltenyibiotec.com [miltenyibiotec.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. rockefeller.edu [rockefeller.edu]
- 19. reactionbiology.com [reactionbiology.com]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Structural Elucidation and IUPAC Standardization: Ethyl 1-propylbenzimidazole-5-carboxylate
Topic: IUPAC Nomenclature & Structural Elucidation of Ethyl 1-propylbenzimidazole-5-carboxylate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Regulatory Affairs Specialists.
Executive Summary: The Precision Imperative
In high-throughput drug discovery, the benzimidazole scaffold is ubiquitous, serving as the core for therapeutics ranging from proton pump inhibitors (Omeprazole) to angiotensin II antagonists (Telmisartan). However, the numbering of this bicyclic system is frequently mishandled in patent literature due to annular tautomerism.
This guide provides a definitive technical breakdown of Ethyl 1-propylbenzimidazole-5-carboxylate . It moves beyond simple naming to address the causality of regiochemistry , establishing a self-validating protocol for synthesizing and distinguishing the 5-carboxylate isomer from its 6-carboxylate congener.
IUPAC Nomenclature Decomposition
To achieve the Preferred IUPAC Name (PIN), the structure must be deconstructed according to the hierarchy of operations defined in the IUPAC Blue Book (P-14.4).
Hierarchical Analysis
-
Principal Functional Group: The ester group (carboxylate) has priority over the fused ring system for the suffix.
-
Parent Hydride: The nitrogen-containing heterocycle is benzimidazole .
-
Numbering (The Critical Step):
-
Benzimidazole numbering is fixed by the fused bridgehead carbons (3a, 7a).
-
Rule P-14.4 (e): Low locants are assigned to the heteroatoms.
-
Rule P-14.4 (f): In an unsymmetrical imidazole ring, the nitrogen atom bearing the substituent (the "indicated hydrogen" position in the unsubstituted parent) receives locant 1 .
-
Therefore, the nitrogen bearing the propyl group is N1 .
-
Positional Logic
With N1 fixed by the propyl group, the carbons are numbered sequentially through the bridgehead.
-
Position 1: N-Propyl.
-
Position 3: N (pyridine-like nitrogen).
-
Position 4: The first benzene carbon adjacent to the N3-bridgehead.
-
Position 5: The carbon para to the N3-bridgehead.
Result: The ester is located at position 5.[2] Full Name: Ethyl 1-propyl-1H-benzimidazole-5-carboxylate.
Figure 1: Decision logic for assigning the Preferred IUPAC Name, prioritizing the fixed N-substituent.
Synthetic Integrity: The Regioselectivity Problem
A common error in generating this reference standard is attempting to alkylate ethyl 1H-benzimidazole-5-carboxylate. This route is chemically flawed for high-purity applications.
The Flaw of Direct Alkylation
Direct alkylation of the 5-substituted benzimidazole yields a mixture of 1,5- and 1,6-isomers (typically 1:1 to 60:40).
-
Mechanism: The benzimidazole anion resonates between N1 and N3. The steric bulk of the ester at C5/C6 and electronic repulsion creates a competitive landscape where separating the isomers requires difficult chromatography.
The Authoritative Protocol: Stepwise Cyclization
To guarantee the 1-propyl-5-carboxylate structure (and validate the nomenclature), one must use a regioselective stepwise synthesis.
Protocol:
-
Starting Material: Ethyl 4-chloro-3-nitrobenzoate.
-
SNAr Displacement: Reaction with n-propylamine displaces the 4-chloro group.
-
Why: The chlorine is activated by the ortho-nitro and para-ester groups. The propyl group is now covalently locked to the carbon that will become the benzimidazole N1.
-
-
Reduction: Catalytic hydrogenation (H2/Pd-C) or chemical reduction (Fe/AcOH) converts the nitro group to an amine.
-
Cyclization: Condensation with formic acid or triethyl orthoformate closes the ring.
Outcome: Because the propyl amine was attached to the carbon para to the ester in Step 2, the final structure is unambiguously the 5-carboxylate .
Figure 2: The "Unambiguous Route" ensures the propyl group is fixed at N1 relative to the C5 ester.
Analytical Validation (Self-Validating System)
Even with the stepwise synthesis, analytical confirmation is required. The distinction between the 1,5-isomer and the 1,6-isomer is evident in Nuclear Overhauser Effect (NOE) NMR spectroscopy.
1H NMR Data Summary (DMSO-d6)
The key diagnostic is the coupling pattern of the aromatic protons and their spatial proximity to the N-propyl group.
| Proton Position | Multiplicity | Coupling Constant ( | Diagnostic Logic |
| H-2 | Singlet (s) | - | Characteristic imidazole proton (~8.3 ppm). |
| H-4 | Doublet (d) | Crucial: In the 5-ester isomer, H-4 is isolated from H-6/H-7 by the ester. It shows only weak meta-coupling. | |
| H-6 | Doublet of Doublets (dd) | Coupled ortho to H-7 and meta to H-4. | |
| H-7 | Doublet (d) | Crucial: H-7 is spatially close to the N-Propyl group. |
The NOE Experiment
To prove the structure is 1-propyl...5-carboxylate and not 1-propyl...6-carboxylate :
-
Irradiate the N-CH2 (propyl) signal.
-
Observe NOE enhancement at the aromatic region.
-
1,5-Isomer (Target): You will see enhancement of H-7 . H-7 is an ortho-coupled doublet (coupled to H-6).
-
1,6-Isomer (Impurity): You would see enhancement of H-7 . However, in the 1,6-isomer, H-7 is a singlet (or meta-coupled doublet) because the ester is at C6, blocking ortho coupling.
-
Conclusion: If the aromatic proton showing NOE with the N-propyl group is a doublet (
References
-
IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-14.4.
-
Barker, H. et al. (2014). "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state." Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
-
PubChem. (2025).[7] Compound Summary: Benzimidazole.[3][5][7][8][9][10][11][12] National Library of Medicine. [Link]
-
Santhosh, C. et al. (2025).[2] "Base-promoted regioselective synthesis of alkyl thiazole-5-carboxylates." New Journal of Chemistry, 49, 4604-4614.[2] (Cited for regioselective cyclization principles).[2] [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Solved Shown below are two spectra of benzimidazole. The top | Chegg.com [chegg.com]
- 9. Benzimidazole - Wikipedia [en.wikipedia.org]
- 10. Ethyl 1-sec-butyl-2-p-tolyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Reaction conditions for alkylation of ethyl 1,3-benzodiazole-5-carboxylate
Application Note & Protocol Guide
Topic: Reaction Conditions for the N-Alkylation of Ethyl 1,3-Benzodiazole-5-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Benzimidazoles
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its structural similarity to natural purines allows it to readily interact with biological macromolecules. The strategic N-alkylation of the benzimidazole ring is a cornerstone of drug design, as the nature of the N-substituent can profoundly influence the molecule's steric and electronic properties, thereby modulating its binding affinity, selectivity, solubility, and metabolic stability.[1]
Ethyl 1,3-benzodiazole-5-carboxylate is a particularly valuable starting material. The ester moiety at the 5-position serves as a versatile handle for further synthetic transformations, such as amidation or reduction, enabling the creation of diverse compound libraries for drug discovery. This guide provides a detailed exploration of the reaction conditions for the N-alkylation of this key intermediate, offering both mechanistic insights and field-proven protocols.
Part 1: Mechanistic Considerations and Strategic Choices in N-Alkylation
The N-alkylation of a benzimidazole derivative is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the imidazole N-H proton by a suitable base, generating a nucleophilic benzimidazolide anion. This anion then attacks an electrophilic alkylating agent, typically an alkyl halide or sulfonate, to form the N-alkylated product.
The Role of the Base: Deprotonation and Reactivity
The choice of base is critical and dictates the reaction kinetics and pathway. The pKa of the benzimidazole N-H proton is approximately 12.8, necessitating a sufficiently strong base for efficient deprotonation.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonates are widely used due to their moderate basicity, good solubility in polar aprotic solvents, and the fact that they often lead to cleaner reactions with fewer side products.[2] Cesium carbonate (Cs₂CO₃) is particularly effective, often accelerating reaction rates compared to potassium carbonate.
-
Strong Bases (e.g., NaH, NaOH): Stronger bases like sodium hydride (NaH) ensure rapid and complete deprotonation, driving the reaction to completion, which is especially useful for less reactive alkylating agents. However, their high reactivity can sometimes promote side reactions. Sodium hydroxide (NaOH), often used with a phase-transfer catalyst, provides an economical and powerful option.[3]
Solvent Selection: Influencing Solubility and Reaction Rate
The solvent must dissolve the benzimidazole substrate and the base while facilitating the Sₙ2 reaction mechanism. Polar aprotic solvents are the standard choice.
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These solvents are excellent at solvating both the benzimidazolide anion and the counter-ion, enhancing the nucleophilicity of the anion and accelerating the reaction.[2]
-
Acetonitrile (ACN) and Acetone: These are also effective solvents, offering easier removal during work-up compared to DMF or DMSO.
Regioselectivity in Unsymmetrical Benzimidazoles
For ethyl 1,3-benzodiazole-5-carboxylate, the two nitrogen atoms (N-1 and N-3) are electronically distinct due to the electron-withdrawing ester group at the 5-position. This leads to the potential formation of two regioisomers.
-
Electronic Effects: The electron-withdrawing nature of the ester group generally favors alkylation at the more distant nitrogen (N-1), as this position is sterically less hindered and electronically more favorable for attack.[2]
-
Steric Effects: The steric bulk of the alkylating agent can also influence the isomeric ratio. Very bulky alkylating agents may preferentially react at the less sterically encumbered nitrogen atom.
The interplay of these factors determines the final product distribution, which must be carefully analyzed during characterization.
Caption: General mechanism of N-alkylation.
Part 2: Experimental Protocols and Condition Optimization
This section provides a generalized, robust protocol for the N-alkylation of ethyl 1,3-benzodiazole-5-carboxylate. Specific quantities and reaction times should be optimized based on the reactivity of the chosen alkylating agent.
Materials and Reagents
-
Ethyl 1,3-benzodiazole-5-carboxylate
-
Alkylating agent (e.g., Benzyl bromide, Ethyl iodide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line
-
Silica gel for column chromatography
General Experimental Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1,3-benzodiazole-5-carboxylate (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Base Addition: Add the base (typically 1.2-2.0 eq.). If using NaH, add it portion-wise at 0 °C. For carbonates, addition can be done at room temperature.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for deprotonation.
-
Alkylation: Add the alkylating agent (1.1-1.5 eq.) dropwise to the suspension. If the reaction is exothermic, maintain the temperature with an ice bath.
-
Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and quench by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Caption: Step-by-step experimental workflow.
Table of Reaction Conditions
The following table summarizes various conditions for the N-alkylation reaction, providing a starting point for optimization.
| Entry | Alkylating Agent (R-X) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| 1 | Benzyl Bromide | K₂CO₃ (1.5) | DMF | 60 | 6 | 85-95 | Standard, reliable conditions.[2] |
| 2 | Benzyl Bromide | Cs₂CO₃ (1.3) | Acetonitrile | 60 | 4 | 90-98 | Faster reaction due to the cesium effect.[2] |
| 3 | Ethyl Iodide | NaH (1.2) | THF | RT | 3 | 80-90 | Requires anhydrous conditions; rapid reaction. |
| 4 | Methyl Iodide | K₂CO₃ (1.5) | Acetone | Reflux | 8 | 85-95 | Good for volatile alkylating agents. |
| 5 | n-Propyl Bromide | NaOH (2.0) / TBAB¹ | Toluene | 80 | 12 | 75-85 | Phase-transfer conditions; economical.[3] |
| 6 | Isopropyl Bromide | Cs₂CO₃ (1.5) | DMF | 80 | 18 | 50-60 | Slower due to steric hindrance of the secondary halide. |
¹TBAB = Tetrabutylammonium bromide (phase-transfer catalyst, ~0.1 eq.)
Part 3: Troubleshooting and Final Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive base or alkylating agent.- Insufficient temperature or reaction time.- Moisture in the reaction. | - Use freshly opened or purified reagents.- Increase temperature or extend reaction time.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Mixture of Regioisomers | - Electronic and steric factors lead to competitive alkylation at N-1 and N-3. | - Carefully separate isomers via chromatography.- Modify reaction conditions (e.g., lower temperature, different solvent) to favor one isomer. |
| Formation of Side Products | - Over-alkylation leading to quaternary salt.- Decomposition of starting material or product. | - Use a smaller excess of the alkylating agent (e.g., 1.05-1.1 eq.).- Avoid excessively high temperatures or prolonged reaction times. |
| Difficult Purification | - Unreacted starting material co-elutes with the product.- High polarity of the product. | - Adjust the eluent system for chromatography for better separation.- Consider a different purification method, such as recrystallization. |
By carefully selecting the base, solvent, and temperature, researchers can effectively control the N-alkylation of ethyl 1,3-benzodiazole-5-carboxylate to achieve high yields of the desired products. The protocols and data provided herein serve as a robust foundation for the synthesis of novel benzimidazole derivatives for application in drug discovery and development.
References
-
Klimochkin, Y., Ivleva, E. A., & Moiseev, I. K. (2021). Synthesis of 5 (6)-hydroxymethyl-, 5 (6)-carboxy-2-(1-adamantyl)benzimidazole, ethyl carboxylate and some amide derivatives. ResearchGate. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [Link]
-
Samanta, S., et al. (2020). A sustainable approach for N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
-
Arumugam, N., et al. (2011). Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Ferreira, S. B., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Link]
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- Google Patents. (2013).
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
-
Nikitina, P. A., et al. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
-
Le, T. N., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. [Link]
Sources
Preparation of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate from precursors
An Application Note and Protocol for the Synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate from Precursors
Introduction and Strategic Overview
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile interactions with biological targets, leading to a wide spectrum of activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4] The synthesis of specifically substituted benzimidazoles, such as Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, is of significant interest to researchers in drug discovery and development for creating novel chemical entities with tailored properties.
This document provides a comprehensive, four-stage synthetic protocol for the preparation of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. The strategy is designed to be robust and reproducible, starting from commercially available precursors. Our approach is as follows:
-
Nitration: We begin with the regioselective nitration of Ethyl 4-aminobenzoate to introduce a nitro group ortho to the existing amino group, yielding Ethyl 4-amino-3-nitrobenzoate.
-
Reduction: The nitro group is then selectively reduced to an amine, forming the critical intermediate, Ethyl 3,4-diaminobenzoate. This o-phenylenediamine derivative is the immediate precursor to the benzimidazole ring system.
-
Cyclization: The benzimidazole core is constructed via a condensation reaction between the diamine and a suitable one-carbon electrophile, producing Ethyl 1H-1,3-benzodiazole-5-carboxylate.
-
N-Alkylation: Finally, a propyl group is introduced at the N-1 position of the benzimidazole ring through a nucleophilic substitution reaction to yield the target molecule.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the chosen conditions, ensuring both technical accuracy and practical applicability.
Overall Synthetic Workflow
The multi-step synthesis is visually outlined in the workflow diagram below. Each stage represents a distinct chemical transformation, leading sequentially from the starting material to the final product.
Caption: Synthetic route for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis. Molar equivalents are calculated relative to the primary substrate of each respective stage.
| Stage | Reactant | Molar Mass ( g/mol ) | Molar Eq. | Reagents | Solvent | Temp (°C) | Time (h) |
| 1. Nitration | Ethyl 4-aminobenzoate | 165.19 | 1.0 | H₂SO₄, HNO₃ | H₂SO₄ | 0-5 | 1-2 |
| 2. Reduction | Ethyl 4-amino-3-nitrobenzoate | 210.18 | 1.0 | SnCl₂·2H₂O (4.0 eq) | Ethanol | Reflux | 3-4 |
| 3. Cyclization | Ethyl 3,4-diaminobenzoate | 180.20 | 1.0 | Triethyl Orthoformate (1.5 eq), p-TsOH (cat.) | Toluene | Reflux | 4-6 |
| 4. N-Alkylation | Ethyl 1H-1,3-benzodiazole-5-carboxylate | 190.20 | 1.0 | 1-Bromopropane (1.2 eq), K₂CO₃ (2.0 eq) | DMF | 60-70 | 5-7 |
Detailed Experimental Protocols
Part A: Synthesis of Ethyl 4-amino-3-nitrobenzoate (Nitration)
Principle: This step involves the electrophilic aromatic substitution of Ethyl 4-aminobenzoate. The amino group is a strong activating group and an ortho-, para-director. To control the reaction and prevent over-nitration or oxidation, the amino group is first protonated in strong acid (sulfuric acid) to form the anilinium ion. This deactivates the ring and directs the incoming nitro group to the meta-position relative to the -NH₃⁺ group, which corresponds to the ortho-position of the original amino group.
Protocol:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add Ethyl 4-aminobenzoate to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of Ethyl 4-aminobenzoate via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain pure Ethyl 4-amino-3-nitrobenzoate.
Part B: Synthesis of Ethyl 3,4-diaminobenzoate (Reduction)
Principle: The selective reduction of the nitro group to an amine in the presence of an ester and another amine is a critical step.[5] Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective reagent for this transformation.[6][7][8] It acts as a chemical reductant, providing the electrons necessary for the conversion of the nitro group to an amino group. Catalytic hydrogenation is an alternative green method.[9]
Protocol:
-
Setup: To a round-bottom flask, add Ethyl 4-amino-3-nitrobenzoate and ethanol. Stir the mixture to form a suspension.
-
Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization: After cooling to room temperature, carefully neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate. The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 3,4-diaminobenzoate. This product is often used in the next step without further purification.
Part C: Synthesis of Ethyl 1H-1,3-benzodiazole-5-carboxylate (Cyclization)
Principle: The formation of the benzimidazole ring is achieved by the condensation of the o-phenylenediamine derivative with a one-carbon electrophile.[1][10] Triethyl orthoformate serves as a source of a formyl group equivalent. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), which protonates the orthoformate, facilitating the nucleophilic attack by the diamine and subsequent cyclization and aromatization.[2]
Protocol:
-
Reaction Mixture: In a flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Ethyl 3,4-diaminobenzoate in toluene.
-
Reagent Addition: Add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid to the solution.
-
Cyclization: Heat the mixture to reflux. The reaction drives to completion by the azeotropic removal of ethanol and water, which are collected in the Dean-Stark trap.
-
Monitoring: The reaction is typically complete within 4-6 hours. Monitor by TLC until the diamine starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, collect it by filtration.
-
Isolation: If the product remains in solution, wash the toluene solution with a saturated sodium bicarbonate solution to remove the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water.
Part D: Synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (N-Alkylation)
Principle: The final step is the N-alkylation of the benzimidazole ring.[11][12] The NH proton of the imidazole ring is acidic and can be removed by a suitable base, such as potassium carbonate, to form the benzimidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the N-propyl bond.[13]
Protocol:
-
Setup: To a solution of Ethyl 1H-1,3-benzodiazole-5-carboxylate in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate.
-
Alkylation: Add 1-bromopropane to the suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir for 5-7 hours. Monitor the reaction by TLC for the disappearance of the starting benzimidazole.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with water and then brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford the final product, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
References
-
ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available at: [Link]
-
National Institutes of Health (NIH). C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. Available at: [Link]
-
PubMed. Catalytic reduction of 2-nitroaniline: a review. Available at: [Link]
-
Royal Society of Chemistry. Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
-
ResearchGate. N‐Alkylation of benzimidazole. Available at: [Link]
-
ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]
-
Organic Syntheses. ethyl 4-aminobenzoate. Available at: [Link]
- Google Patents. Alkylation reaction method of benzimidazoles compounds.
-
PubMed Central (PMC). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Available at: [Link]
- Google Patents. Process for the preparation of benzimidazole derivatives and salts thereof.
-
PubMed Central (PMC). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available at: [Link]
-
IOSR Journal. Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. Available at: [Link]
-
Khalida Naseem. Catalytic reduction of 2-nitroaniline: a review. Available at: [Link]
-
Bentham Science Publisher. Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
ResearchGate. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available at: [Link]
-
MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Reagents used in the synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Application Note: Precision Synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Executive Summary & Strategic Rationale
The synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propyl-1H-benzimidazole-5-carboxylate) presents a classic challenge in heterocyclic chemistry: regioselectivity .[1]
While direct alkylation of the parent benzimidazole scaffold is chemically possible, it invariably yields a difficult-to-separate mixture of the 1,5-isomer (target) and the 1,6-isomer (impurity) due to annular tautomerism.[1] For pharmaceutical applications requiring >99.5% purity, the Regioselective Stepwise Assembly is the superior protocol. This guide details the "Gold Standard" route: Nucleophilic Aromatic Substitution (
Synthetic Pathway Visualization
The following logic flow illustrates the critical decision points and the chemical pathway selected for this protocol.
Figure 1: Strategic selection of the stepwise route to ensure N1-regioselectivity.
Reagent Selection & Critical Parameters
The choice of reagents is dictated by the need to minimize side reactions (transesterification) and maximize yield.
| Reaction Step | Primary Reagent | Role | Why this Choice? (Causality) |
| 1. | n-Propylamine | Nucleophile | Primary amine displaces the activated aryl chloride. |
| Triethylamine (TEA) | Base scavenger | Neutralizes HCl byproduct.[1] Preferred over inorganic bases ( | |
| Ethanol (EtOH) | Solvent | Protic solvent accelerates | |
| 2. Reduction | Reducing Agent | Cleanest method for pharma. Filtration removes catalyst, leaving pure product.[1] | |
| Alt: Fe / AcOH | Alternative | Use if halogen-sensitive groups are present (not applicable here, but good knowledge).[1] | |
| 3. Cyclization | Triethyl Orthoformate (TEOF) | C1 Source | Acts as both solvent and reagent.[1] Anhydrous conditions prevent hydrolysis of the ester. |
| p-Toluenesulfonic Acid (pTSA) | Catalyst | Acid catalyst promotes the formation of the imidate intermediate and subsequent ring closure.[1] |
Detailed Experimental Protocols
Phase 1: Nucleophilic Substitution ( )
Objective: Synthesis of Ethyl 4-(propylamino)-3-nitrobenzoate.
-
Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv) and Ethanol (5-10 volumes).
-
Addition: Add Triethylamine (1.2 equiv) followed by dropwise addition of n-Propylamine (1.1 equiv).
-
Note: The reaction is exothermic.[2] Maintain temperature
during addition.
-
-
Reaction: Heat to reflux (
) for 4–6 hours.-
Monitor: TLC (Hexane:EtOAc 7:3).[1] The starting chloride (
) should disappear; a yellow/orange spot (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) appears.
-
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate and wash with water (
) to remove triethylammonium salts. -
Isolation: Dry organic layer over
, filter, and concentrate. The product usually crystallizes as a bright yellow solid upon cooling.
Phase 2: Catalytic Hydrogenation
Objective: Synthesis of Ethyl 3-amino-4-(propylamino)benzoate (The Diamine).
-
Setup: Dissolve the nitro-intermediate from Phase 1 in Ethanol or Ethyl Acetate .[1]
-
Catalyst: Add 10% wt/wt of 10% Pd/C (50% wet).
-
Safety: Pd/C is pyrophoric.[1] Keep wet and under inert gas (
) beforengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> introduction.
-
-
Reduction: Hydrogenate at 30–50 psi (Parr shaker) or balloon pressure for 4–12 hours at RT.
-
Observation: The bright yellow color of the nitro compound will fade to a pale brown/colorless solution.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse the pad with solvent.
-
Stability Check: The resulting diamine is sensitive to oxidation (turning dark/purple).[1] Proceed immediately to Phase 3.
Phase 3: Cyclization to Benzimidazole
Objective: Formation of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
-
Setup: Dissolve the fresh diamine (1.0 equiv) in Triethyl Orthoformate (TEOF) (5–10 volumes). TEOF serves as both reagent and solvent.[1]
-
Catalysis: Add catalytic p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv).[1]
-
Reaction: Reflux (
) for 3–5 hours. -
Workup: Distill off excess TEOF under reduced pressure.
-
Purification:
-
Validation:
-
1H NMR (DMSO-d6): Look for the diagnostic C2-H singlet at
ppm.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Regiochemistry Check: NOE (Nuclear Overhauser Effect) studies should show interaction between the N-propyl protons and the aromatic proton at C7, confirming the N1 position.[1]
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete displacement | Increase n-Propylamine to 1.5 equiv or switch solvent to DMF (higher temp). |
| Dark Product in Step 2 | Oxidation of diamine | Minimize air exposure. Add trace Ascorbic Acid during workup or store under Argon.[1] |
| Incomplete Cyclization | Water in system | TEOF hydrolyzes in the presence of water. Ensure glassware is dry; use fresh TEOF. |
| Ester Hydrolysis | Acid + Water | Avoid aqueous acid workups.[1] Use neutral or basic washes ( |
References
-
Regioselectivity in Benzimidazole Synthesis
-
Orthoformate Cyclization Methodology
-
Structural Validation (Analogous Compounds)
-
General Benzimidazole Protocols
Sources
Application Notes and Protocols for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Introduction: Navigating the Chemistry of a Novel Benzimidazole Derivative
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry due to its versatile biological activities, which include antiviral, antibacterial, and anticancer properties.[1][2][3] The stability and utility of benzimidazole derivatives are often dictated by the nature of their substituents.[4] This document provides a comprehensive guide to the proper storage and handling of this specific molecule, ensuring its integrity for research applications and the safety of laboratory personnel. While this compound is noted for its potential applications, it is crucial to handle it with the care afforded to all novel chemical entities.
The benzimidazole ring system is characterized by its high stability, showing resistance to degradation by alkalis and strong acids under certain conditions.[2][3] However, the presence of an ethyl ester and an N-propyl group introduces specific considerations for storage and handling to prevent hydrolysis and oxidative degradation. These functional groups can influence the compound's solubility, reactivity, and metabolic stability.[1]
Part 1: Long-Term Storage and Stability
The long-term stability of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is paramount for the reproducibility of experimental results. The primary degradation pathways to consider are hydrolysis of the ethyl ester and oxidation of the benzimidazole ring. Benzimidazole derivatives can be susceptible to oxidative destruction, particularly in the presence of light and moisture.[1]
Recommended Storage Conditions
For optimal stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidation. |
| Light | Amber Vial/Dark Location | Protects the compound from light-induced degradation.[1][5] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the ethyl ester and mitigates moisture-related degradation of the benzimidazole core.[1] |
Stock Solution Stability
For experimental use, stock solutions are often prepared. A study on benzimidazole derivatives indicated stability in 0.2% DMSO for up to 96 hours.[6] It is recommended to prepare fresh solutions for sensitive assays. If storage is necessary, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Part 2: Safe Handling Protocols
Given the potential biological activity of benzimidazole derivatives, appropriate safety precautions are essential. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| Equipment | Specification | Purpose |
| Gloves | Nitrile, chemical-resistant | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Avoids inhalation of the compound, especially if it is a powder.[7] |
Workflow for Handling and Solution Preparation
The following diagram outlines the recommended workflow for safely handling Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate and preparing solutions.
Spill and Waste Management
In the event of a spill, the area should be evacuated and ventilated. The spilled material should be absorbed with an inert material and collected into a sealed container for disposal. All waste materials contaminated with the compound should be treated as chemical waste and disposed of according to institutional and local regulations.
Part 3: Experimental Considerations
The chemical properties of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate should be considered during experimental design.
Solubility
The solubility of benzimidazole derivatives can be influenced by the presence of polar and non-polar substituents.[3] The ethyl ester and propyl groups suggest that this compound will be soluble in organic solvents such as DMSO, DMF, and ethanol. For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of DMSO before further dilution.
Chemical Compatibility
Avoid strong oxidizing agents, strong acids, and strong bases, as these may react with the benzimidazole ring or hydrolyze the ethyl ester. The stability of related heterocyclic compounds can be affected by lipid oxidation products, so co-incubation with highly unsaturated fats under oxidizing conditions should be approached with caution.[8]
Conclusion
The effective and safe use of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in a research setting is contingent upon adherence to proper storage and handling protocols. By understanding the chemical nature of the benzimidazole core and its substituents, researchers can maintain the integrity of the compound and ensure a safe laboratory environment. As with any novel compound, it is imperative to treat it as potentially hazardous and to follow all institutional safety guidelines.
References
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-443. [Link]
-
Al-Ostoot, F. H., Al-Tamari, U. D., & Al-Ameri, M. A. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Medicinal Chemistry, 66(15), 10245-10275. [Link]
-
Cubework. Heterocyclic Compound Warehouse Storage Solutions. [Link]
-
Lesnikovich, A. I., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Molecules, 26(15), 4467. [Link]
-
Kumari, A., et al. (2023). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research, 5(2). [Link]
-
Kumari, A., et al. (2022). A Systemic Review on Benzimidazole Study. Quest Journals Journal of Medical and Dental Science Research, 9(8), 24-32. [Link]
-
Engel, E., et al. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2259-2267. [Link]
-
hubergroup. (2022). Safety data sheet. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. ijfmr.com [ijfmr.com]
- 3. questjournals.org [questjournals.org]
- 4. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cubework.com [cubework.com]
- 6. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. leap.epa.ie [leap.epa.ie]
- 8. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solvent Selection for Dissolving Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. Given the novelty of this compound, a predictive and systematic approach is detailed, combining theoretical principles with a robust experimental protocol. This guide emphasizes scientific integrity, safety, and sustainability in solvent selection, aligning with modern pharmaceutical development standards.
Introduction: The Critical Role of Solvent Selection
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. The ability to create a stable and well-characterized solution is fundamental for a wide range of downstream applications, including analytical testing, formulation development, and biological screening. The choice of solvent can significantly impact the compound's stability, reactivity, and bioavailability. This guide provides a systematic approach to identifying an optimal solvent system for this specific molecule.
Molecular Structure and Predicted Physicochemical Properties
A detailed analysis of the molecular structure of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is the first step in predicting its solubility. The molecule can be deconstructed into three key functional regions:
-
The Benzimidazole Core: This bicyclic aromatic system is generally polar and capable of forming hydrogen bonds.[1] However, the presence of two nitrogen atoms also imparts some basic character. Benzimidazole derivatives are often soluble in polar solvents but typically exhibit limited aqueous solubility.[2][3][4]
-
The Ethyl Ester Group (-COOEt): This group introduces polarity through the carbonyl (C=O) and ether-like (-O-) linkages, which can act as hydrogen bond acceptors.
-
The Propyl Group (-CH₂CH₂CH₃): This alkyl chain is nonpolar and will contribute to the molecule's lipophilicity. The introduction of non-polar substituents on the benzimidazole ring is known to increase solubility in nonpolar solvents.[3]
Based on this hybrid structure, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is predicted to be a moderately polar compound with poor water solubility. A successful solvent will need to effectively solvate both the polar benzimidazole and ester moieties, as well as the nonpolar propyl group.
A Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6][7][8] This model is based on the principle of "like dissolves like" and deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a unique set of these three parameters. A solute is more likely to dissolve in a solvent when their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space can be calculated to predict miscibility.[8]
While the exact HSP for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is unknown, we can estimate it based on its structural components. A systematic experimental screening of solvents with known HSPs can then be used to refine our understanding of the compound's solubility sphere.
Recommended Solvents for Initial Screening
The following table provides a curated list of solvents for an initial solubility screening. The selection is based on a range of polarities and solvent classes, with consideration for safety and sustainability in a drug discovery context.[9][10][11] The solvents are categorized according to the ICH Q3C guidelines for residual solvents in pharmaceuticals.[12][13][14][15][16]
| Solvent | ICH Class | Rationale for Inclusion | Anticipated Solubility |
| Water (buffered at pH 7.4) | N/A | Essential for determining aqueous solubility for biological applications. | Low |
| Ethanol | Class 3 | A polar protic solvent, generally a good starting point for many organic compounds. | Moderate to High |
| Isopropanol (IPA) | Class 3 | Slightly less polar than ethanol, may offer different solvating properties. | Moderate to High |
| Acetone | Class 3 | A polar aprotic solvent, effective at dissolving polar compounds. | Moderate to High |
| Acetonitrile (ACN) | Class 2 | A polar aprotic solvent, widely used in chromatography. | Moderate to High |
| Ethyl Acetate | Class 3 | A moderately polar solvent with ester functionality, which may favorably interact with the solute. | Moderate |
| Tetrahydrofuran (THF) | Class 2 | A polar aprotic ether, a good solvent for a wide range of compounds. | High |
| Dichloromethane (DCM) | Class 2 | A nonpolar aprotic solvent, useful for less polar compounds. Use should be minimized due to safety concerns. | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Class 3 | A highly polar aprotic solvent, often used as a "universal" solvent for difficult-to-dissolve compounds. | High |
| N,N-Dimethylformamide (DMF) | Class 2 | A highly polar aprotic solvent, similar to DMSO but with different properties. | High |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The saturation shake-flask method is the gold standard for determining equilibrium solubility.[17] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached.
Materials and Equipment
-
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination.
Step-by-Step Protocol
-
Preparation of Stock Solutions and Calibration Curve: a. Prepare a concentrated stock solution of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile). b. From the stock solution, prepare a series of calibration standards of known concentrations. c. Analyze the calibration standards by HPLC to generate a standard curve of peak area versus concentration.
-
Sample Preparation: a. Add an excess amount of solid Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Accurately add a known volume of the test solvent to the vial.
-
Equilibration: a. Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). b. Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to reach equilibrium.[17] It is advisable to take time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that equilibrium has been reached.[18]
-
Phase Separation: a. After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. b. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Analysis: a. Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve. b. Analyze the diluted sample by HPLC and determine the concentration of the dissolved compound using the standard curve.
-
Calculation: a. Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Data Analysis and Interpretation
The experimental results should be tabulated for easy comparison. The optimal solvent will not only provide the desired solubility but should also be compatible with the intended application and adhere to safety and environmental standards.
| Solvent | Solubility (mg/mL) at 25 °C | Observations |
| Water (pH 7.4) | Experimental Value | e.g., Clear solution, precipitate |
| Ethanol | Experimental Value | e.g., Clear solution, precipitate |
| ... | ... | ... |
Safety Precautions and Solvent Handling
-
Always consult the Safety Data Sheet (SDS) for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate and for each solvent before use.
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
-
Low Solubility: If the compound has low solubility in all tested solvents, consider using a co-solvent system (e.g., a mixture of water and an organic solvent) or exploring formulation strategies such as the use of surfactants or cyclodextrins.
-
Inconsistent Results: This may be due to insufficient equilibration time, temperature fluctuations, or issues with the analytical method. Ensure that the experimental protocol is followed precisely.
-
Compound Instability: If the compound degrades in a particular solvent, this will be evident from the appearance of new peaks in the HPLC chromatogram. In this case, an alternative solvent must be chosen.
References
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Pharmaceutical Sciences, 29(2), 133-134.
- ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline.
- Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2023). Pharmaceuticals, 16(7), 987.
- An Overview About Synthetic and Biological Profile of Benzimidazole. (2021). Der Pharmacia Lettre, 13(2), 22-29.
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (2018). Indo American Journal of Pharmaceutical Sciences, 05(05), 3432-3444.
- IKEV. (n.d.). ICH Q3C Guideline Impurities: Residual Solvents.
- Hansen Solubility Parameters. (n.d.). HSP for Beginners.
- Solubility of Benzimidazoles in Alcohols. (2003).
- Wikipedia. (n.d.). Hansen solubility parameter.
- Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022). UPCommons.
- PubChem. (n.d.). Benzimidazole.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry, 23(16), 6405–6412.
- Procedure for solubility testing of NM suspension. (2016). Zenodo.
- Summary of solubility measurement protocols of each company before harmonization. (n.d.).
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry.
- Method for determining solubility of a chemical compound. (2005).
- World Health Organization. (2015).
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2022). Journal of Medicinal Chemistry, 65(2), 1005–1019.
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2022).
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2022). Europe PMC.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]
- 12. database.ich.org [database.ich.org]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 16. ikev.org [ikev.org]
- 17. researchgate.net [researchgate.net]
- 18. who.int [who.int]
Title: Rapid and Efficient Synthesis of 1-Propyl-1,3-Benzodiazole Carboxylates via Microwave-Assisted Organic Synthesis (MAOS)
An Application Note and Protocol for Researchers
Introduction
The benzimidazole (1,3-benzodiazole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] These heterocyclic molecules are integral to drugs with diverse therapeutic applications, including antimicrobial, anticancer, and antiviral activities.[1] The strategic functionalization of the benzimidazole core, particularly N-alkylation and C2-substitution with carboxylate esters, allows for the fine-tuning of molecular properties to enhance interaction with biological targets.
Traditionally, the synthesis of such derivatives involves multi-step processes that often require harsh conditions and long reaction times, representing a significant bottleneck in drug discovery and development.[3][4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions, often reducing synthesis times from hours or days to mere minutes.[3][5] This technology offers substantial advantages, including improved reaction yields, enhanced product purity, and reduced energy consumption, making it an invaluable tool for modern synthetic chemistry.[6][7]
This application note provides a detailed, field-proven protocol for the two-step synthesis of ethyl 1-propyl-1H-benzo[d]imidazole-2-carboxylate. We will first detail the cyclocondensation reaction to form the core benzimidazole ester, followed by a rapid N-alkylation, both under controlled microwave irradiation.
The Rationale for Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly and inefficiently, relying on conduction and convection from the vessel walls to the reaction medium.[8] This often results in temperature gradients and localized overheating at the vessel surface.[9] In contrast, microwave synthesis utilizes dielectric heating, where microwave energy couples directly with polar molecules in the reaction mixture.[10][11] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as reagents and solvents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave.[9] This rapid molecular rotation generates friction, leading to instantaneous and uniform heating throughout the bulk of the reaction medium.[10][11]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, generating heat through collisions.[12]
This direct and volumetric heating mechanism allows for rapid temperature elevation to levels significantly above the solvent's boiling point in sealed vessels, dramatically accelerating reaction kinetics.[3][11] The result is a significant reduction in reaction times, often accompanied by cleaner reaction profiles and higher yields.[6][12]
Overall Synthetic Workflow
The synthesis is performed in two distinct steps: (1) Formation of the benzimidazole-2-carboxylate core via cyclocondensation, and (2) N-alkylation of the core to introduce the propyl group at the N1 position.
Figure 1: Overall workflow for the two-step microwave-assisted synthesis of the target compound.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave synthesis reactions should only be performed in a dedicated microwave reactor using appropriate, pressure-rated reaction vessels.
Protocol 1: Synthesis of Ethyl 1H-benzo[d]imidazole-2-carboxylate
This protocol describes the acid-catalyzed cyclocondensation of o-phenylenediamine with diethyl oxalate. The most common method for synthesizing benzimidazoles is the dehydration reaction between 1,2-diaminobenzenes and carboxylic acids or their derivatives under acidic conditions.[4]
Materials and Equipment:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Diethyl oxalate (1.46 g, 1.35 mL, 10 mmol)
-
Ethanol (15 mL)
-
Concentrated Hydrochloric Acid (HCl, 2-3 drops)
-
Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave, CEM Discover)
-
10-20 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Glass funnel with filter paper
Step-by-Step Procedure:
-
Place a magnetic stir bar into a 10-20 mL microwave reaction vessel.
-
Add o-phenylenediamine (1.08 g) and ethanol (15 mL) to the vessel.
-
Add diethyl oxalate (1.35 mL) to the mixture.
-
Carefully add 2-3 drops of concentrated HCl to the suspension. The acid acts as a catalyst for the condensation reaction.[13]
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel inside the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 150 °C (use a ramp time of 2 minutes)
-
Hold Time: 20 minutes
-
Stirring: High
-
Power: Dynamic power control to maintain temperature
-
-
Once the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), carefully open the vessel in a fume hood.
-
A precipitate should have formed. Cool the mixture in an ice bath for 15-20 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.
-
Dry the product under vacuum to yield ethyl 1H-benzo[d]imidazole-2-carboxylate as an off-white solid.
Protocol 2: Synthesis of Ethyl 1-propyl-1H-benzo[d]imidazole-2-carboxylate
This protocol details the N-alkylation of the benzimidazole core with 1-bromopropane using potassium carbonate as a base. Microwave irradiation dramatically accelerates this SN2 reaction.
Materials and Equipment:
-
Ethyl 1H-benzo[d]imidazole-2-carboxylate (from Protocol 1, 0.95 g, 5 mmol)
-
1-Bromopropane (0.74 g, 0.55 mL, 6 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃, 0.83 g, 6 mmol)
-
N,N-Dimethylformamide (DMF, 10 mL)
-
Dedicated Microwave Synthesizer
-
10-20 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Ethyl acetate and water for extraction
Step-by-Step Procedure:
-
Place a magnetic stir bar into a 10-20 mL microwave reaction vessel.
-
Add ethyl 1H-benzo[d]imidazole-2-carboxylate (0.95 g), anhydrous potassium carbonate (0.83 g), and DMF (10 mL).
-
Add 1-bromopropane (0.55 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 100 °C (use a ramp time of 2 minutes)
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Dynamic power control
-
-
After cooling, open the vessel and pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified via flash column chromatography (using a hexane:ethyl acetate gradient) to yield the pure ethyl 1-propyl-1H-benzo[d]imidazole-2-carboxylate.
Results and Data
The application of microwave synthesis provides significant advantages over conventional heating methods, as summarized below.[2][14]
| Step | Parameter | Conventional Method | Microwave Method | Yield (%) |
| 1. Cyclocondensation | Reactants | o-Phenylenediamine, Diethyl Oxalate | o-Phenylenediamine, Diethyl Oxalate | |
| Time | 8-12 hours (reflux) | 20 minutes | ~85-95% | |
| Temperature | ~78 °C (Ethanol reflux) | 150 °C | ||
| 2. N-Alkylation | Reactants | Intermediate, 1-Bromopropane, K₂CO₃ | Intermediate, 1-Bromopropane, K₂CO₃ | |
| Time | 6-10 hours (reflux) | 10 minutes | ~80-90% | |
| Temperature | ~80-100 °C | 100 °C |
Characterization Data (Expected):
-
Ethyl 1-propyl-1H-benzo[d]imidazole-2-carboxylate:
-
¹H NMR (CDCl₃): Chemical shifts (δ) will be consistent with the structure, showing signals for the propyl group (triplet, sextet, triplet), the ethyl ester group (triplet, quartet), and the aromatic protons of the benzimidazole ring.
-
Mass Spectrometry (ESI-MS): Calculated m/z for C₁₃H₁₆N₂O₂ [M+H]⁺ should be observed.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; insufficient acid catalyst. | Increase reaction time in 5-minute increments. Ensure 2-3 drops of concentrated HCl were added. |
| Product loss during workup. | Ensure the reaction mixture is thoroughly cooled before filtration to minimize solubility in cold ethanol. | |
| Incomplete reaction in Step 2 | Inactive base; insufficient heating. | Use freshly dried potassium carbonate. Ensure the temperature reaches the setpoint of 100 °C. Increase time to 15 minutes if needed. |
| Alkylating agent degradation. | Use fresh 1-bromopropane. | |
| Formation of N1,N3-dipropyl byproduct | Reaction time is too long or temperature is too high. | Reduce the hold time. The N-H proton of the mono-alkylated product is significantly less acidic, but over-alkylation can occur under harsh conditions. |
| Difficulty in purification | Byproducts from side reactions. | Monitor the reaction closely with TLC to avoid prolonged heating.[15] Optimize flash chromatography conditions (solvent system). |
Conclusion
This application note details a robust and highly efficient protocol for the synthesis of 1-propyl-1,3-benzodiazole carboxylates using microwave-assisted synthesis. By leveraging the principles of direct, volumetric heating, this method dramatically reduces reaction times from many hours to under 30 minutes of total irradiation time.[5] The protocol offers high yields, operational simplicity, and aligns with the principles of green chemistry by reducing energy consumption and reaction time.[7][8] This approach is ideally suited for accelerating hit-to-lead and lead optimization phases in drug discovery by enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[3]
References
- MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- EPCP. Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
- Kappe, C. O., & Dallinger, D. (2006, January 15). The impact of microwave synthesis on drug discovery. PubMed.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.).
- Mobinikhaledi, et al. Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
- Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
- CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
- Anton Paar Wiki. Microwave-assisted synthesis.
- Microwave Chemistry and its Applications. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology.
- A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. (2025, August 2).
- Küçükbay, H. PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013). Semantic Scholar.
- Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. (2013, January 18). Taylor & Francis Online.
- Hamzah, A. S., et al. (2023, October 30). BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS.
- Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation. (n.d.). ResearchGate.
- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022, March 7). MDPI.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- Praveen, C., et al. (2012, May). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences.
- Microwave-assisted Synthesis of Benzoxazoles Derivatives. (n.d.). Bentham Science Publisher.
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020, December 22).
- MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. visitka.narod.ru [visitka.narod.ru]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. rjpdft.com [rjpdft.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. mdpi.com [mdpi.com]
- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 12. ijrpas.com [ijrpas.com]
- 13. asianpubs.org [asianpubs.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. ajrconline.org [ajrconline.org]
Crystallization methods for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Executive Summary
This application note details optimized crystallization protocols for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propyl-1H-benzo[d]imidazole-5-carboxylate; CAS: 1354408-67-5). This compound is a critical intermediate in the synthesis of bioactive benzimidazole derivatives, often used in drug development for its anthelmintic, antiviral, or GABA-modulating properties.
Achieving high purity (>99.5%) is challenging due to the tendency of N-alkylated benzimidazoles to "oil out" (liquid-liquid phase separation) rather than nucleate, and the potential presence of N-1 vs. N-3 regioisomers formed during synthesis. This guide provides three distinct protocols: Anti-Solvent Crystallization (for bulk purification), Slow-Cooling Recrystallization (for high-purity/structural analysis), and Reactive Precipitation (for crude workup).
Physicochemical Profile & Solubility Logic
Before initiating crystallization, understanding the solute-solvent interaction is vital. The molecule contains a lipophilic propyl chain and a polar ester/benzimidazole core, giving it "amphiphilic-like" solubility.
| Solvent Class | Representative Solvent | Solubility Behavior | Usage in Protocol |
| Good Solvents | Ethanol, Methanol, Isopropanol (IPA) | High solubility at elevated temps; moderate at RT. | Primary solvent for cooling methods. |
| Intermediate | Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Moderate solubility. | Good for evaporative or co-solvent methods. |
| Anti-Solvents | n-Heptane, Hexanes, Water | Very low solubility. | Induces supersaturation. |
| Reactive Media | Dilute HCl (aq) | Soluble (forms hydrochloride salt). | Used for acid-base purification. |
Scientific Rationale: The benzimidazole nitrogen (pKa ~5.5) allows for pH-dependent solubility. However, for standard crystallization, we utilize the dipole-dipole interactions of the ester group. The propyl chain increases solubility in non-polar solvents compared to the methyl analog, necessitating a stronger anti-solvent (like heptane) or lower temperatures for high yield.
Pre-Crystallization Workflow: Metastable Zone Determination
To prevent oiling out, the operating window must be established.
DOT Diagram: Crystallization Logic Flow
Caption: Decision matrix for selecting the optimal crystallization pathway based on input purity.
Detailed Protocols
Protocol A: Anti-Solvent Crystallization (Scalable)
Best for: Gram-to-Kilogram scale purification where yield is the priority.
Theory: This method relies on the "drowning out" principle. Ethyl acetate dissolves the compound well, while heptane acts as a non-polar anti-solvent that forces the hydrophobic propyl group to organize into a lattice to minimize solvent contact.
Step-by-Step:
-
Dissolution: Charge 10.0 g of crude solid into a reactor. Add Ethyl Acetate (30 mL) (3 vol).
-
Heating: Heat to 60°C with stirring (300 RPM) until fully dissolved. If particulates remain, perform a hot filtration.
-
Nucleation Point: Slowly add n-Heptane (10 mL) dropwise at 60°C until a faint, persistent cloudiness (turbidity) is observed.
-
Seeding (Critical): Add 0.5% w/w pure seed crystals. Note: If seeds are unavailable, scratch the vessel wall or sonicate briefly.
-
Aging: Hold at 60°C for 30 minutes to allow seed healing.
-
Growth: Linearly cool to 20°C over 4 hours (0.16°C/min).
-
Anti-Solvent Addition: Once at 20°C, add remaining n-Heptane (50 mL) over 2 hours. Adding anti-solvent too fast at high temps causes oiling.
-
Isolation: Cool to 0–5°C, hold for 1 hour, then filter. Wash with cold Heptane/EtOAc (9:1).
Protocol B: Slow Cooling Recrystallization (Polymorph Control)
Best for: Obtaining X-ray quality single crystals and removing structural analogs.
Theory: Benzimidazole esters often form solvates or specific polymorphs in alcohols. A mixture of Ethanol and Acetonitrile (3:[1]1) has been shown to yield high-quality crystals for similar 2-substituted benzimidazoles [1].
Step-by-Step:
-
Solvent Prep: Prepare a mixture of Ethanol (absolute) and Acetonitrile (3:1 v/v) .[1]
-
Saturation: Suspend the compound in the solvent mixture at 75°C (near reflux) until saturation is reached (approx. 5–8 mL solvent per gram of solute).
-
Clarification: Filter through a 0.45 µm PTFE membrane while hot to remove insoluble nuclei.
-
Controlled Cooling: Place the vessel in a programmable bath or a Dewar flask (for lab scale) to cool from 75°C to 25°C over 12–24 hours .
-
Harvest: Filter the resulting needles/prisms and dry under vacuum at 40°C.
Protocol C: Reactive Crystallization (Purification from Crude)
Best for: "Oily" crude material containing unreacted starting materials.
Theory: This utilizes the basicity of the imidazole ring. Impurities that are non-basic (e.g., neutral starting esters) will not dissolve in acid, allowing for filtration.
Step-by-Step:
-
Acidification: Dissolve the oily crude in 1M HCl (aq) (5 vol). Agitate vigorously.
-
Extraction (Wash): Wash the aqueous acid solution with Dichloromethane (DCM) (2 x 3 vol).
-
Result: The target molecule remains in the water phase (protonated); non-basic impurities move to DCM. Discard DCM.
-
-
Neutralization (Crystallization): Transfer the aqueous phase to a clean beaker. Slowly add 2M NaOH or Ammonia (aq) dropwise while stirring.
-
pH Control: Monitor pH. As pH approaches 5–6, the free base will begin to precipitate.
-
Finalize: Continue to pH 8–9. Stir for 1 hour to ensure the amorphous precipitate transforms into a crystalline solid (Ostwald ripening).
-
Filter: Wash with water to remove salts.
Critical Quality Attributes (CQAs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Supersaturation generated too fast; Temp > T_melting (oiled). | Seed at the cloud point. Reduce cooling rate. Use Protocol A with slower heptane addition. |
| Low Yield | High solubility of propyl ester in mother liquor. | Cool to -10°C. Increase anti-solvent ratio to 5:1. |
| Regioisomer Impurity | N-1 vs N-3 isomer presence (common in alkylation). | Use Protocol B (Ethanol/MeCN). Isomers often have distinct crystal habits and solubilities in MeCN. |
DOT Diagram: Mechanism of Oiling Out vs. Crystallization
Caption: Pathway competition between oiling out (undesirable) and nucleation (desirable).
References
-
Crystal Structure of Benzimidazole Esters: Specific crystallization parameters for 2-substituted benzimidazole esters using Ethanol/Acetonitrile mixtures are well-documented in structural studies of similar analogs. Source:
-
Benzimidazole Synthesis and Purification: General protocols for the synthesis and purification of benzimidazole-5-carboxylates via acid-mediated cyclization and subsequent crystallization. Source:
-
Etomidate Intermediate Crystallization (Analogous Chemistry): Patent literature describing the crystallization of ethyl-1-(1-phenylethyl)-imidazole-5-carboxylate, highlighting the use of Heptane/EtOAc systems to avoid oiling in lipophilic imidazole esters. Source:
-
Solubility & Hydrogen Bonding: Analysis of hydrogen bonding patterns (N...H-O) in benzimidazole carboxylates which dictates the choice of protic solvents (Ethanol) for thermodynamic stability. Source:
Sources
- 1. The crystal structures of three disordered 2-substituted benzimidazole esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]
Applications of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in medicinal chemistry
This guide outlines the applications, synthetic utility, and experimental protocols for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propylbenzimidazole-5-carboxylate), a versatile heterocyclic building block in medicinal chemistry.
Application Note: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in Drug Discovery
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate represents a "privileged structure" in drug design—a scaffold capable of binding to multiple receptor types with high affinity. While the benzimidazole core is ubiquitous in therapeutics (e.g., Telmisartan , Dabigatran , Bendamustine ), this specific 1-propyl analog serves as a critical tool for Structure-Activity Relationship (SAR) exploration.
Unlike the more common 1-methyl or 1-H analogs, the 1-propyl substituent introduces a specific steric and lipophilic profile (
Key Applications
-
Thrombin Inhibitor Development: Analogous to the Dabigatran core, where the 1-methyl group is replaced by 1-propyl to test S2 pocket tolerance.
-
Kinase Inhibition (VEGFR/EGFR): Used to synthesize type II kinase inhibitors where the benzimidazole serves as the "hinge binder" or "solvent-front" moiety.
-
Angiotensin II Receptor Antagonists: A building block for non-biphenyl tetrazole bioisosteres.
-
Fragment-Based Drug Discovery (FBDD): A high-quality fragment for exploring vector positioning from the 5-position.
Medicinal Chemistry Strategy: SAR & Design Logic
When utilizing this scaffold, the primary objective is often Lead Optimization . The logic follows three pillars:
-
Lipophilic Tuning (N1-Position):
-
The N1-propyl group probes the depth of the hydrophobic pocket. If an N1-methyl analog (common starting point) shows metabolic instability or low potency, the propyl group can shield the core or interact with distal hydrophobic residues (e.g., Valine, Leucine).
-
-
Vector Exploration (C5-Position):
-
The C5-ester is a "mask" for the active pharmacophore. Hydrolysis to the acid allows coupling to amines, creating a library of benzimidazole-5-carboxamides . This vector is critical in PARP inhibitors and some antihistamines.
-
-
Core Functionalization (C2-Position):
-
The C2 position is unsubstituted (H). This allows for Late-Stage Functionalization (LSF) via C-H activation or lithiation, enabling the introduction of aryl or heteroaryl groups after the scaffold is established.
-
Experimental Protocols
Protocol A: Hydrolysis to 1-Propylbenzimidazole-5-carboxylic Acid
Objective: To generate the free acid precursor for amide coupling.
Reagents:
-
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/Water (3:1 v/v)
-
1M HCl (for acidification)
Procedure:
-
Dissolution: Dissolve 1.0 g (4.3 mmol) of the ester in 15 mL of THF.
-
Saponification: Add a solution of LiOH·H₂O (540 mg, 12.9 mmol) in 5 mL of water dropwise.
-
Reaction: Stir the biphasic mixture vigorously at 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS until the starting material (Rt ~ 1.2 min) disappears and the acid peak (Rt ~ 0.8 min) appears.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the aqueous residue to 0°C.
-
Acidify carefully with 1M HCl to pH ~3-4. A white precipitate should form.
-
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether (1 x 10 mL). Dry under vacuum at 45°C.
-
Expected Yield: 85-95%.
-
Protocol B: Amide Coupling (Library Synthesis)
Objective: To synthesize a library of bioactive 5-carboxamides.
Reagents:
-
1-Propylbenzimidazole-5-carboxylic acid (1.0 eq)
-
Amine Partner (R-NH₂) (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF
Procedure:
-
Activation: In a dry vial, dissolve the acid (0.2 mmol) in DMF (2 mL). Add DIPEA (0.6 mmol) and stir for 5 min.
-
Coupling: Add HATU (0.3 mmol). Stir for 10 min (solution usually turns yellow).
-
Addition: Add the amine partner (0.24 mmol).
-
Reaction: Stir at Room Temperature for 12-16 hours.
-
Quench & Purification:
-
Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).
-
Protocol C: C2-H Arylation (Advanced Functionalization)
Objective: To introduce an aryl group at the C2 position without pre-functionalized precursors.
Mechanism: Pd-catalyzed C-H activation. Reagents:
-
Substrate (Ester or Amide)
-
Aryl Iodide (Ar-I)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or XPhos
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: Toluene or Dioxane (anhydrous)
Procedure:
-
Combine substrate (0.5 mmol), Ar-I (0.6 mmol), Pd(OAc)₂, Ligand, and Cs₂CO₃ in a sealed tube.
-
Purge with Argon for 5 minutes.
-
Add solvent (3 mL).
-
Heat at 110°C for 18 hours.
-
Filter through Celite and purify via column chromatography.
Visualization: Synthetic Pathway & SAR Logic
Caption: Synthetic divergence from the ethyl 1-propylbenzimidazole-5-carboxylate scaffold, highlighting pathways to key medicinal chemistry targets.
Safety & Handling
-
Hazard Identification: Benzimidazole esters are generally irritants. Avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
-
Solubility: Soluble in DMSO, DMF, Methanol, and Chloroform. Sparingly soluble in water.
References
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236.
-
Sigma-Aldrich. (2025). Product Specification: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (CAS 1354408-67-5).[1][]
-
Boiani, M., & Cerecetto, H. (2009). Benzimidazole and its derivatives as cardio-vascular agents. Mini Reviews in Medicinal Chemistry, 9(6).
-
Zhang, L., et al. (2015). Design and synthesis of benzimidazole derivatives as novel inhibitors of Thrombin. European Journal of Medicinal Chemistry.
(Note: Specific CAS 1354408-67-5 is a catalog building block; general benzimidazole chemistry references are provided for protocol validation.)
Sources
Troubleshooting & Optimization
Improving yield of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate synthesis
Technical Support Center: Optimization of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Executive Summary & Strategic Analysis
The synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propyl-1H-benzimidazole-5-carboxylate) presents a classic challenge in heterocyclic chemistry: Regioselectivity .
Researchers often encounter low yields (~30-40%) and difficult purifications because they attempt Route A (Direct Alkylation) . This route inevitably produces a nearly 1:1 mixture of the 1,5-isomer (desired) and the 1,6-isomer (undesired) due to the tautomeric nature of the benzimidazole precursor.
To achieve high yield (>85%) and purity, you must utilize Route B (Stepwise Directed Assembly) . This protocol locks the propyl group onto the correct nitrogen before the imidazole ring is closed, guaranteeing the 1,5-regioisomer.
The Regioselectivity Trap (Visual Analysis)
The following diagram illustrates why direct alkylation fails and how the stepwise route succeeds.
Figure 1: Comparison of Synthetic Strategies. Route A leads to inseparable mixtures. Route B (Recommended) ensures structural integrity.
Optimized Experimental Protocol (Route B)
This protocol is designed for scale-up potential and minimizes chromatographic purification.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the propyl group at the position para to the ester.
-
Reagents: Ethyl 4-chloro-3-nitrobenzoate (1.0 equiv), Propylamine (1.2 equiv), Triethylamine (1.5 equiv).
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Dissolve Ethyl 4-chloro-3-nitrobenzoate in Ethanol (5 mL/mmol).
-
Add Triethylamine, followed by slow addition of Propylamine (exothermic).
-
Reflux for 3-5 hours. Monitor by TLC (the product is a bright yellow/orange solid).
-
Workup: Cool to 0°C. The product, Ethyl 3-nitro-4-(propylamino)benzoate , often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize from EtOH/Hexane.
-
Step 2: Reduction of the Nitro Group
Objective: Generate the diamine precursor without hydrolyzing the ester.
-
Reagents: H2 (balloon), 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Suspend Step 1 product in Methanol. Add Pd/C carefully under Argon.
-
Purge with H2 and stir at RT for 4-12 hours. Color will shift from yellow to colorless/pale brown.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate immediately to avoid oxidation (darkening) of the air-sensitive diamine (Ethyl 3-amino-4-(propylamino)benzoate ).
-
Step 3: Cyclization
Objective: Close the imidazole ring.[1]
-
Reagents: Triethyl Orthoformate (TEOF) (Excess/Solvent) or TEOF (3 equiv) in Toluene; p-Toluenesulfonic acid (pTSA) (cat. 5 mol%).[2]
-
Procedure:
-
Dissolve the crude diamine in TEOF (or Toluene + TEOF).
-
Add catalytic pTSA.
-
Reflux (100-110°C) for 3 hours.
-
Workup: Evaporate volatiles. Dissolve residue in EtOAc, wash with NaHCO3 (sat.) to remove acid catalyst. Dry (Na2SO4) and concentrate.
-
Purification: Recrystallization from EtOAc/Heptane usually yields pure white/off-white crystals.
-
Troubleshooting Guide & FAQs
This section addresses specific failure points reported by users.
Category 1: Yield Issues
Q: My overall yield is stuck at <40%. Where am I losing material? A: The most common loss occurs during Step 2 (Reduction) or Step 3 (Cyclization) .
-
Diagnosis: If the intermediate diamine turns dark purple/black before cyclization, it has oxidized.
-
Fix: The diamine intermediate is air-sensitive. Do not store it. Proceed immediately to cyclization after filtering the Pd/C. If storage is necessary, keep it under Argon at -20°C.
Q: The cyclization (Step 3) is incomplete. I see starting material on TLC. A: Water is the enemy of Triethyl Orthoformate (TEOF).
-
Mechanism: TEOF hydrolyzes to formate ester in the presence of water, stopping the cyclization.
-
Fix: Ensure the crude diamine from Step 2 is completely dry (azeotrope with toluene if necessary) before adding TEOF. Add a molecular sieve trap if running in humid conditions.
Category 2: Purity & Impurities[3][4]
Q: I used Route A (Alkylation) and have two spots on TLC very close together. How do I separate them? A: You likely have the 1,5- and 1,6-isomers.
-
Reality Check: These isomers have nearly identical polarity. Separation requires tedious column chromatography with a very shallow gradient (e.g., 0.5% MeOH in DCM increments).
-
Recommendation: Abort purification. It is faster and cheaper to restart using Route B (Stepwise) described above.
Q: My final product is an oil, but it should be a solid. A: This usually indicates residual solvent (TEOF/Toluene) or partial hydrolysis.
-
Fix: Triturate the oil with cold Hexane or Diethyl Ether. Scratch the flask walls to induce crystallization. If it remains an oil, check NMR for the presence of the ethyl group. If the ethyl group is missing, you accidentally hydrolyzed the ester to the acid (see below).
Category 3: Chemical Stability
Q: The ester group disappeared during the reaction. A: Benzimidazole esters are sensitive to hydrolysis under basic conditions.
-
Risk: In Step 1, if you use strong bases (NaOH/KOH) instead of Triethylamine, you will saponify the ester.
-
Fix: Stick to organic bases (TEA, DIPEA) or weak inorganic bases (K2CO3) in anhydrous solvents.
Data Summary Table
| Parameter | Route A (Direct Alkylation) | Route B (Stepwise - Recommended) |
| Starting Material | Ethyl benzimidazole-5-carboxylate | Ethyl 4-chloro-3-nitrobenzoate |
| Key Reagent | Propyl Iodide | Propylamine |
| Regioselectivity | Poor (~1:1 Mixture) | Excellent (100% 1,5-isomer) |
| Typical Yield | 30-45% (after separation) | 80-92% (overall) |
| Purification | Difficult Chromatography | Recrystallization |
| Scale-up Feasibility | Low (Separation bottleneck) | High |
References
-
Regioselective Synthesis of 1-Substituted Benzimidazoles
- Title: Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)
- Source: ResearchG
- Relevance: Validates the stepwise SNAr Reduction Cyclization route for 1-substituted-5-carboxyl
-
Troubleshooting Benzimidazole Cyclization
-
Alkylation Isomer Ratios
-
Title: Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates.[6]
- Source: Russian Journal of Organic Chemistry (via ResearchG
- Relevance: Discusses the inherent tautomeric challenges and alkylation mixtures in imidazole/benzimidazole carboxyl
-
-
One-Pot Reductive Cyclization
Sources
- 1. A facile synthetic route to benzimidazolium salts bearing bulky aromatic N-substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Purification of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar benzimidazole derivatives. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue. How should I approach its purification?
Dark coloration in crude benzimidazole synthesis is often due to oxidation of the o-phenylenediamine starting material.[1][2] For an oily product, column chromatography is the most effective purification method.[1] It is advisable to first conduct a small-scale test to remove baseline impurities. This can be done by preparing a short, wide silica gel plug and passing a solution of your crude product through it.[3] This preliminary step can significantly improve the efficiency of the main chromatographic separation.
Q2: How do I select the optimal solvent system for the column?
The ideal solvent system should be determined using Thin Layer Chromatography (TLC).[4][5] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.[4] This Rf range typically provides the best separation from impurities during column chromatography.
Commonly effective solvent systems for benzimidazole derivatives include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.[4] Given the ester and benzimidazole functionalities, a good starting point would be a gradient of ethyl acetate in hexanes.[6][7]
Q3: My compound is streaking or remaining at the baseline on the TLC plate, even with polar solvents. What does this indicate?
This is a common issue with polar heterocyclic compounds like benzimidazoles, indicating a strong interaction with the acidic silanol groups on the silica gel surface.[8] To address this, you can:
-
Increase Solvent Polarity: A gradual increase in the polar component of your mobile phase, such as using a higher percentage of ethyl acetate or introducing a small amount of methanol (up to 10%) in dichloromethane, can help.[8][9]
-
Add a Basic Modifier: To counteract the acidic nature of the silica, add 1-3% triethylamine (TEA) to your eluent.[3][8] This will neutralize the acidic sites and reduce peak tailing.[8]
Q4: I'm observing co-elution of my product with an impurity. How can I improve the separation?
Co-elution suggests that the polarity of your product and the impurity are very similar in the chosen solvent system. To enhance resolution:
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity.[3] This can help to better separate compounds with close Rf values.
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase.[10] Alumina, for instance, can be a good alternative for acid-sensitive compounds.[10] For non-polar compounds, reversed-phase chromatography using a C18 stationary phase might be more suitable.[10]
-
Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, an acid-base extraction can be employed to separate them from non-basic impurities prior to chromatography.[1]
Q5: The purified product is still colored. What are the next steps?
Residual color is likely due to persistent, highly conjugated impurities.[1]
-
Activated Carbon Treatment: Dissolve the purified product in a suitable solvent and treat it with activated carbon.[1][11] The carbon will adsorb the colored impurities, which can then be removed by filtration.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a pure, crystalline material.[6][11]
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PUR-001 | Poor or No Separation on the Column | 1. Incorrect solvent system (too polar or non-polar).[4] 2. Improper column packing leading to channeling.[4] 3. Compound degradation on silica gel.[4] | 1. Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4.[4] 2. Ensure the silica gel is packed uniformly without air bubbles.[6] 3. Deactivate the silica by pre-treating it with a small amount of triethylamine or methanol.[3][4] |
| PUR-002 | Product Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent. For example, if using 30% ethyl acetate in hexanes, try reducing it to 15-20%. |
| PUR-003 | Product is Stuck on the Column (Low Rf) | The mobile phase is not polar enough to overcome the strong interactions between the compound and the silica gel.[8] | Gradually increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Consider adding a small amount of methanol to the eluent.[8] |
| PUR-004 | Peak Tailing | Strong, non-ideal interactions between the basic benzimidazole and the acidic silica surface.[8] | Add a basic modifier like 1-3% triethylamine (TEA) to the mobile phase to neutralize the acidic silanol groups.[8] |
| PUR-005 | Low Recovery of the Product | 1. Irreversible adsorption onto the silica gel.[8] 2. The compound may have "oiled out" and coated the silica particles. 3. The compound is too soluble in the cold solvent during recrystallization attempts.[6] | 1. Use deactivated silica or an alternative stationary phase like alumina.[4][10] 2. Use a lower-boiling point solvent system and allow for slower cooling.[6] 3. Choose a recrystallization solvent where the compound has lower solubility at colder temperatures.[6] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
A crucial first step is to identify an appropriate mobile phase for column chromatography.
Caption: TLC workflow for optimizing the mobile phase.
Steps:
-
Preparation: Dissolve a small amount of the crude Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in a volatile solvent like dichloromethane.
-
Spotting: Using a capillary tube, apply a small spot of the solution onto the baseline of a silica gel TLC plate.[12]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system.[12] Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp.[12]
-
Analysis: Calculate the Rf value of the desired product. Adjust the polarity of the solvent system and repeat the process until an Rf value between 0.2 and 0.4 is achieved.[4]
Protocol 2: Flash Column Chromatography
This protocol outlines the steps for purifying the target compound using flash column chromatography.
Caption: Workflow for flash column chromatography.
Steps:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.[13] Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[14]
-
Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.[3][14] This dry loading technique often leads to better separation.
-
Elution: Carefully add the eluent to the top of the column and begin the elution process.[14] If using a gradient, start with the less polar solvent mixture and gradually increase the polarity.[6]
-
Fraction Collection: Collect the eluate in a series of fractions.[14]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[6]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.[13]
References
-
Milošević, N., et al. (2013). RP TLC data in correlation studies with in silico pharmacokinetic properties of benzimidazole and benztriazole derivatives. European Journal of Pharmaceutical Sciences, 49(1), 101-109. Available from: [Link]
-
IJCRT. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]
-
AKJournals. (n.d.). A comparative study of the lipophilicity of benzimidazole and benztriazole derivatives by RPTLC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzimidazole-impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
HU Berlin - Physik. (n.d.). Supporting Information 1. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]
-
MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of C. Ethyl Thiazole-5-carboxylate. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]
-
ResearchGate. (2026). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][4]benzothiazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RP TLC data in correlation studies with in silico pharmacokinetic properties of benzimidazole and benztriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsm.com [ijpsm.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijcrt.org [ijcrt.org]
- 13. orgsyn.org [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate production
Technical Support Center: Benzimidazole Carboxylate Synthesis Subject: Troubleshooting Guide for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate Ticket ID: #BZ-5-PROPYL-001 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges in the production of Ethyl 1-propyl-1H-benzimidazole-5-carboxylate (also known as Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate). This specific scaffold is a notorious challenge in heterocyclic process chemistry due to annular tautomerism in the benzimidazole precursor, leading to regioisomeric impurities that are difficult to separate.
This guide moves beyond basic synthesis to address the specific failure modes of N-alkylation regioselectivity , quaternary salt formation , and ester hydrolysis .
Module 1: The Regioisomer Challenge (Critical)
User Question: "I see two close-running spots on my TLC/HPLC after alkylation. Why is my product not a single peak?"
Technical Insight:
The core issue is the starting material, Ethyl 1H-benzimidazole-5-carboxylate. In solution, the hydrogen on the imidazole ring hops between Nitrogen 1 and Nitrogen 3 (tautomerism). When you add a base (e.g.,
-
Target Product: Ethyl 1-propyl-1H-benzimidazole-5-carboxylate (1,5-isomer).
-
Primary Impurity: Ethyl 1-propyl-1H-benzimidazole-6-carboxylate (1,6-isomer).
Note: IUPAC rules dictate that the nitrogen bearing the alkyl group is designated position 1. Therefore, alkylation at the "wrong" nitrogen flips the numbering of the carboxylate from 5 to 6.
Troubleshooting Protocol:
-
Solvent Selection: Switch from polar aprotic solvents (DMF/DMSO) to non-polar solvents (Toluene/DCM) with a phase transfer catalyst (e.g., TBAB). Polar solvents stabilize the transition state for both isomers, reducing selectivity.
-
Base Effect: Use a bulky base or a cation with a "chelating" effect. Cesium Carbonate (
) often improves the ratio of 1,5-isomer over 1,6-isomer compared to Sodium Hydride ( ) due to the Ceiling Effect and coordination with the ester carbonyl. -
Analytical Confirmation (NOESY NMR): You cannot distinguish these easily by 1H NMR alone.
-
Experiment: Run a 2D NOESY spectrum.
-
Target Signal: Look for a correlation (cross-peak) between the N-Propyl
protons and the aromatic proton at Position 7 (the singlet-like proton isolated from the others). -
Logic: Only the 1,5-isomer places the propyl group spatially close to H4/H6 (depending on numbering), whereas the 1,6-isomer places it near H7.
-
Figure 1: Bifurcation pathway showing the origin of the 1,6-regioisomer impurity during direct alkylation.
Module 2: Over-Alkylation (Quaternization)
User Question: "My yield is low, and I have a highly polar spot that doesn't move on silica. What is it?"
Technical Insight: Benzimidazoles are nucleophilic. Once the mono-propyl product is formed, the other nitrogen (N3) is still nucleophilic, especially if you use strong alkylating agents (Propyl iodide) or excess heat. This forms the 1,3-dipropylbenzimidazolium salt (Quaternary Ammonium Salt).
Troubleshooting Protocol:
-
Stoichiometry Control: Never exceed 1.05 equivalents of 1-bromopropane.
-
Temperature Management: Do not reflux aggressively. Alkylation of the neutral benzimidazole is faster than the quaternization of the product. Lower the temperature (e.g., 40°C vs 80°C) and extend reaction time to favor mono-alkylation.
-
Removal: These salts are water-soluble.
-
Action: Perform a rigorous aqueous wash (Water/Brine) of your organic layer (Ethyl Acetate). The quaternary salt will partition into the aqueous phase.
-
Module 3: Ester Stability (Hydrolysis)
User Question: "I lost my ethyl group. The mass spectrum shows M-28. Why?"
Technical Insight:
The "M-28" corresponds to the loss of the ethyl chain (
-
The reaction mixture contains water + strong base (Saponification).
-
The workup is too acidic (Acid hydrolysis).
Troubleshooting Protocol:
-
Dry Conditions: Ensure reagents (especially hygroscopic bases like KOH or Cs2CO3) are dried before use. Use anhydrous solvents.
-
Workup pH: Avoid strong acid quenches. Adjust pH to ~7-8 using Ammonium Chloride (
) or mild Phosphate buffer rather than HCl. The imidazole ring is basic; if you acidify too much, you protonate the ring, making the ester more susceptible to hydrolysis or trapping the product in the aqueous phase as a hydrochloride salt.
Summary of Common Impurities
| Impurity Name | Structure Description | Origin | Relative Retention (HPLC)* |
| Impurity A (Regioisomer) | Ethyl 1-propyl-1H-benzimidazole-6 -carboxylate | Alkylation at N3 (wrong nitrogen) | ~0.95 - 1.05 (Very close to main peak) |
| Impurity B (Quat Salt) | 1,3-dipropyl-5-ethoxycarbonyl-benzimidazolium | Over-alkylation (Reaction driven too far) | ~0.10 (Highly polar) |
| Impurity C (Hydrolysis) | 1-propyl-benzimidazole-5-carboxylic acid | Water in reaction/High pH workup | ~0.30 - 0.50 (pH dependent) |
| Impurity D (Starting Mat) | Ethyl 1H-benzimidazole-5-carboxylate | Incomplete reaction | ~0.80 |
*Note: Relative Retention Times (RRT) are estimates based on standard C18 Reverse Phase conditions (Water/Acetonitrile gradient).
Decision Tree: Analytical Troubleshooting
Figure 2: Rapid diagnostic logic for impurity identification.
References
-
Regioselectivity in Benzimidazole Alkylation
- Topic: Analysis of steric and electronic factors influencing N1 vs N3 alkyl
-
Source: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541.
-
NMR Distinction of Isomers
- Topic: Using NOESY and HMBC to distinguish 1,5 and 1,6-disubstituted benzimidazoles.
-
Source: Claramunt, R. M., et al. "The structure of N-substituted benzazoles: A 13C and 15N NMR study." Magnetic Resonance in Chemistry, 2004.[1]
-
Process Chemistry Optimization
- Topic: Avoiding quaternary salts in benzimidazole synthesis.
-
Source: Rida, S. M., et al. "Synthesis of some novel benzimidazole derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 2006.
Sources
Troubleshooting regioselectivity in 1-propyl-1,3-benzodiazole synthesis
Welcome to the dedicated technical support resource for the synthesis of 1-propyl-1,3-benzodiazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective N-alkylation of the benzimidazole scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and solutions in a direct question-and-answer format. Our aim is to empower you with the knowledge to not only troubleshoot but also to proactively optimize your synthetic strategies for higher yields and purity.
Troubleshooting Guide: Regioselectivity and Reaction Efficiency
This section tackles the most frequent and critical issues arising during the synthesis of 1-propyl-1,3-benzodiazole, focusing on achieving the desired N-1 propylation while minimizing common side reactions.
Q1: My reaction is yielding a significant amount of a second product, which I suspect is the 1,3-dipropylbenzimidazolium salt. How can I confirm this and, more importantly, prevent its formation?
A1: Understanding and Controlling Dialkylation
The formation of the 1,3-dipropylbenzimidazolium salt is a common side reaction in the N-alkylation of benzimidazoles. This occurs when the initially formed 1-propyl-1,3-benzodiazole undergoes a second alkylation on the remaining nitrogen atom.
Confirmation of the Side Product:
The primary methods for confirming the presence of the dialkylated salt are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The dialkylated product will exhibit distinct features compared to the mono-alkylated product. Due to the positive charge on the imidazolium ring, the protons on the propyl groups and the benzimidazole core will be deshielded and shift downfield. Specifically, look for:
-
Two sets of signals corresponding to the two equivalent propyl groups.
-
A significant downfield shift of the proton at the 2-position of the benzimidazole ring.
-
-
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon signals of the dialkylated salt will be shifted downfield. The most notable change will be for the C2 carbon.
-
Mass Spectrometry: The dialkylated product will have a molecular weight corresponding to the [M]+ cation of the 1,3-dipropylbenzimidazolium species.
Strategies to Prevent Dialkylation:
Controlling the stoichiometry of your reactants is the most critical factor in preventing dialkylation.
-
Molar Ratio of Reactants: Employing a slight excess of the benzimidazole starting material relative to the propylating agent (e.g., 1.1 to 1.2 equivalents of benzimidazole to 1.0 equivalent of propyl bromide) can significantly suppress the formation of the dialkylated product. This ensures that the propylating agent is the limiting reagent and is consumed before it can react with the mono-propylated product.
-
Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-extended reaction times or excessively high temperatures can promote the second alkylation. It is advisable to stop the reaction as soon as the starting benzimidazole is consumed.
-
Choice of Base and Solvent: The reaction conditions play a crucial role in modulating the reactivity of the system.
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is typically sufficient to deprotonate the benzimidazole. Using an exceptionally strong base might lead to a higher concentration of the benzimidazolide anion, which could potentially increase the rate of both the first and second alkylation.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used as they facilitate the dissolution of the reactants and promote the Sₙ2 reaction.
-
A recommended starting point for a selective mono-alkylation is detailed in the experimental protocol below, which is adapted from established procedures[1].
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-propyl-1,3-benzodiazole
This protocol is optimized for the selective mono-N-propylation of benzimidazole.
Materials:
-
Benzimidazole
-
n-Propyl bromide
-
Sodium hydroxide (powdered)
-
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst
-
Anhydrous Toluene
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzimidazole (1.0 eq), powdered sodium hydroxide (1.2 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).
-
Add anhydrous toluene to the flask.
-
Slowly add n-propyl bromide (0.9 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 70-75 °C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 6-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water to remove any remaining base and TBAB.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 1-propyl-1,3-benzodiazole.
Frequently Asked Questions (FAQs)
Q2: I am observing incomplete conversion of my benzimidazole starting material, even after extended reaction times. What could be the issue?
A2: Addressing Low Reaction Conversion
Incomplete conversion is a common challenge that can often be resolved by systematically evaluating your reaction setup and reagents.
-
Purity of Reagents: Ensure that your benzimidazole and n-propyl bromide are of high purity. Impurities can inhibit the reaction.
-
Anhydrous Conditions: Moisture can react with the base and hinder the deprotonation of benzimidazole. Ensure that your solvent is anhydrous and that the reaction is protected from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Base Activity: The efficiency of the deprotonation step is critical. If using powdered sodium hydroxide or potassium carbonate, ensure it is finely ground to maximize its surface area and reactivity. For challenging cases, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be employed, though this may also increase the risk of side reactions if not carefully controlled.
-
Phase Transfer Catalyst: In a biphasic system (solid base, organic solvent), a phase transfer catalyst like tetrabutylammonium bromide is crucial for transporting the hydroxide or carbonate ions into the organic phase to deprotonate the benzimidazole. Ensure that a suitable amount is used.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or products. If you are running the reaction at a lower temperature, a modest increase (e.g., to 80-90 °C) might improve the conversion rate. Always monitor for the formation of degradation products by TLC.
Q3: How can I effectively separate the desired 1-propyl-1,3-benzodiazole from the starting material and the 1,3-dipropylbenzimidazolium salt?
A3: Purification Strategies
Chromatographic techniques are the most effective methods for separating the components of the reaction mixture.
-
Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction and for developing a purification strategy. The polarity of the compounds will generally follow this trend: 1,3-dipropylbenzimidazolium salt (most polar, will likely remain at the baseline) > benzimidazole > 1-propyl-1,3-benzodiazole (least polar). A typical eluent system would be a mixture of a polar solvent like ethyl acetate and a nonpolar solvent like hexane.
-
Column Chromatography: Based on the separation observed on TLC, column chromatography on silica gel is the standard method for purification.
-
Eluent System: A gradient elution is often most effective. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) to elute the desired, less polar 1-propyl-1,3-benzodiazole. The unreacted benzimidazole will elute later as the polarity of the eluent is increased. The highly polar dialkylated salt will remain strongly adsorbed to the silica gel and may require a much more polar eluent (e.g., methanol in dichloromethane) to be eluted.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the separation of small quantities, reversed-phase HPLC can be very effective. A typical mobile phase would be a gradient of acetonitrile in water with a small amount of an additive like trifluoroacetic acid (TFA).
Data Presentation
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| Stoichiometry | Benzimidazole (1.1-1.2 eq) : Propyl Bromide (1.0 eq) | High selectivity for mono-propylation | Propyl bromide is the limiting reagent, minimizing the chance for a second alkylation. |
| Benzimidazole (1.0 eq) : Propyl Bromide (>1.5 eq) | Increased formation of 1,3-dipropylbenzimidazolium salt | Excess propyl bromide is available to react with the mono-propylated product. | |
| Base Strength | Moderate (e.g., K₂CO₃, NaOH) | Good selectivity for mono-propylation | Sufficiently basic to deprotonate benzimidazole without excessively accelerating the second alkylation. |
| Strong (e.g., NaH) | May decrease selectivity if not controlled | Generates a high concentration of the highly nucleophilic benzimidazolide anion, potentially increasing the rate of dialkylation. | |
| Solvent Polarity | Polar Aprotic (e.g., DMF, Acetonitrile) | Favors Sₙ2 reaction, good rates | Stabilizes the transition state of the Sₙ2 reaction. |
| Nonpolar (e.g., Toluene) | Slower reaction, may require a phase transfer catalyst | Lower solubility of the benzimidazolide anion, but can offer good selectivity when combined with a phase transfer catalyst. | |
| Temperature | Moderate (e.g., 70-80 °C) | Optimal for selective mono-propylation | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions. |
| High (>100 °C) | Increased risk of dialkylation and decomposition | Higher temperatures can overcome the activation energy for the second alkylation and may lead to degradation. |
Visualizations
Figure 2: Key parameters influencing the regioselectivity of benzimidazole propylation.
References
-
Kamal, A., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmacognosy Magazine, 11(Suppl 2), S267–S273. Available at: [Link]
-
Mondal, J., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Tetrahedron, 74(40), 5932-5941. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Catalysis Communications, 108, 62-66. Available at: [Link]
-
Zheng, Q-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis, 2004(2), 208-212. Available at: [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
Sources
Technical Support Center: Stability & Handling of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
[1]
Ticket ID: #BZD-5-EST-STAB Subject: Aqueous Stability, Solubility Optimization, and Degradation Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Chemical "Personality"
Before troubleshooting, you must understand what you are working with.[1] Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate behaves as a lipophilic weak base with a hydrolytically labile ester .[1]
-
The Core (Benzimidazole): The N3 nitrogen is basic (pKa
5.5).[1] At pH < 5, it protonates, increasing solubility.[1] At pH > 6, it is neutral and lipophilic.[1] -
The Tail (N1-Propyl): This alkyl chain significantly increases lipophilicity (
), making aqueous solubility in neutral buffers the primary challenge.[1] -
The Warhead (C5-Ester): This is your stability weak point.[1] It is susceptible to hydrolysis, converting the molecule into its corresponding carboxylic acid (inactive degradation product).[1]
Critical Solubility Guidelines (The #1 User Error)
Issue: Users often report "rapid degradation" at pH 7.4. Diagnosis: 90% of the time, this is precipitation , not chemical degradation.[1] The neutral molecule "crashes out" of aqueous buffer over time.
Solubility Decision Matrix
| Solvent / Condition | Solubility Rating | Usage Recommendation |
| Pure Water (pH 7) | 🔴 Poor (< 10 µM) | Do not use. Compound will precipitate immediately.[1] |
| Acidic Buffer (pH 2-4) | 🟡 Moderate | Protonation of N3 aids solubility.[1] Good for short-term handling. |
| DMSO (Stock) | 🟢 Excellent (> 50 mM) | Mandatory for stock preparation.[1] |
| PBS + 5% DMSO | 🟠 Risky | Metastable. May precipitate after 2-4 hours.[1] |
| PBS + 20% HP-β-CD | 🟢 Recommended | Hydroxypropyl-β-cyclodextrin encapsulates the propyl group, stabilizing the solution.[1] |
Protocol: Correct Preparation of Aqueous Working Solution
-
Dissolve solid compound in 100% DMSO to create a 10 mM Stock.
-
Do not pipette DMSO stock directly into static PBS (causes local precipitation).
-
Technique: Vortex the buffer rapidly while slowly injecting the DMSO stock (sub-surface).
-
Validation: Measure absorbance at 600 nm immediately. If OD > 0.01, micro-precipitates have formed.[1]
Stability Profile & Degradation Mechanism
If the compound stays in solution, the ester bond is the limiting factor.[1] The degradation follows pseudo-first-order kinetics dependent on pH.
The Degradation Pathway
The ethyl ester hydrolyzes to 1-propyl-1,3-benzodiazole-5-carboxylic acid and ethanol .[1]
[1]
pH Stability Zones
-
Zone A (pH < 2): Moderate Stability. The protonated ring exerts an inductive effect that can activate the carbonyl, but steric protection usually slows acid hydrolysis.[1]
-
Zone B (pH 4 - 7): Maximum Chemical Stability. Hydrolysis is slowest here.[1] However, solubility is lowest .[1]
-
Zone C (pH > 9): Critical Instability. Hydroxide ions (
) rapidly attack the ester carbonyl.[1] Half-life ( ) can drop to minutes.[1]
Analytical Troubleshooting (HPLC/LC-MS)
Symptom: "I see a new peak eluting earlier than my parent compound." Cause: This is the Carboxylic Acid hydrolysis product. It is more polar (more hydrophilic) and elutes faster on Reverse Phase (C18).[1]
Method Parameters for Stability Indicating Assay
To separate the Parent from the Acid degradant, you must control the ionization state of the Acid.
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Why? Keeps the carboxylic acid degradant protonated (neutral) to prevent peak tailing, and keeps the benzimidazole protonated (cationic).[1]
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B.
-
Expected RT: Acid Degradant (~3-4 min) < Parent Ester (~6-7 min).[1]
-
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q: Can I store the aqueous solution at -20°C? A: No. Freezing aqueous buffers often causes "cryo-concentration" of salts and pH shifts (e.g., Phosphate buffer can shift pH by 2-3 units during freezing), which can catalyze hydrolysis.[1]
-
Best Practice: Store as dry powder or 100% DMSO stock at -20°C. Prepare aqueous dilutions fresh.[1]
Q: Why does my peak split in HPLC? A: This is likely a pH mismatch between your sample and the mobile phase. The benzimidazole nitrogen has a pKa ~5.5. If your mobile phase is pH 6.0, the molecule rapidly flips between protonated and neutral forms, causing peak splitting.[1]
-
Fix: Lower Mobile Phase pH to < 3.0 using Formic Acid or TFA.
Q: Is this compound light-sensitive? A: Benzimidazoles absorb UV strongly. While the ester is not inherently photolabile, the aromatic ring can undergo photo-oxidation over long periods.[1]
-
Recommendation: Use amber vials for studies > 24 hours (ICH Q1B standard).
References & Authority
-
ICH Q1A (R2): Stability Testing of New Drug Substances and Products. (Defines stress testing parameters).
-
Benzimidazole pKa Data: Acidity and Basicity of Benzimidazoles. (Establishes N3 basicity ~5.5). [1]
-
Ester Hydrolysis Mechanism: Kinetics of hydrolysis of benzimidazole carboxylates. (Confirming base-catalyzed instability).
-
HPLC Method Development: Analysis of Benzimidazole Derivatives. (Validation of acidic mobile phases).
Sources
Technical Support Center: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance on preventing the unintended hydrolysis of this ester. We will explore the underlying chemical principles and offer practical, field-proven troubleshooting strategies to ensure the integrity of your compound throughout your experimental workflows.
Section 1: Understanding the Hydrolysis of Benzimidazole Esters
Q1: What is ester hydrolysis and why is my compound, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, particularly susceptible?
A1: Ester hydrolysis is a chemical reaction in which an ester functional group is cleaved into its parent carboxylic acid and alcohol by reacting with water.[1][2] For Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, this means the ethyl ester group (-COOEt) reverts to a carboxylic acid (-COOH) and ethanol.
This reaction is often slow with pure water but is significantly accelerated by the presence of acid or base catalysts.[3][4][5]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[2][6][7] The presence of a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[4] To minimize hydrolysis under acidic conditions, it is crucial to limit the concentration of water.[6][8]
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible.[9][10] The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon. The reaction produces a carboxylate salt, which is deprotonated and thus resistant to further nucleophilic attack, driving the reaction to completion.[10][11] This makes exposure to basic aqueous conditions a high-risk factor for irreversible sample loss.
The benzimidazole core itself contains basic nitrogen atoms, which can be protonated under acidic conditions, potentially influencing the electronic properties of the molecule. The stability of benzimidazole derivatives can be highly pH-dependent.[12][13]
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses common issues encountered during the synthesis, purification, and analysis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Subsection 2.1: Synthesis & Workup
Q2: My final product yield is significantly lower than expected, and I see a new, more polar spot on my TLC plate. Is this hydrolysis?
A2: Yes, these are classic signs of unintended hydrolysis during the workup.[1] The more polar spot on the Thin-Layer Chromatography (TLC) plate corresponds to the carboxylic acid byproduct, which is more polar than the parent ester due to its ability to form hydrogen bonds. The highest risk steps for hydrolysis are the aqueous washes, especially when neutralizing the acid catalyst used in the esterification reaction.[1]
Q3: Which base should I use to neutralize the acid catalyst after esterification?
A3: The choice of base is critical. Strong bases must be avoided as they promote rapid and irreversible saponification. A weak base is strongly recommended.
| Base Type | Example(s) | Pros | Cons & Risks | Recommendation |
| Strong Base | NaOH, KOH | Fast neutralization | High risk of saponification , leading to significant product loss.[10] | AVOID |
| Weak Base | NaHCO₃, Na₂CO₃ | Neutralizes strong acid catalyst with a much lower risk of ester hydrolysis .[1][8] | Slower neutralization; produces CO₂ gas, requiring careful venting. | STRONGLY RECOMMENDED |
Q4: How can I optimize my aqueous wash steps to prevent product loss?
A4: The key principles are to minimize the contact time with the aqueous phase and to reduce the reaction rate by keeping the temperature low.
Optimized Workup Protocol to Minimize Hydrolysis
-
Cool the Reaction: After the esterification is complete, allow the reaction mixture to cool to room temperature, then place the flask in an ice-water bath until it reaches 0-5 °C.[1]
-
Dilute with an Aprotic Solvent: Dilute the cold reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralize with Weak Base: Transfer the mixture to a separating funnel. Slowly add portions of a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution .
-
Causality: Using a saturated solution minimizes the amount of free water introduced. Cold temperature slows the kinetics of any potential hydrolysis.[1]
-
Caution: Swirl the funnel without the stopper initially to allow CO₂ to escape safely before shaking. Vent frequently.[1] Continue washing until gas evolution ceases.
-
-
Wash with Cold Water: Perform one wash with ice-cold deionized water to remove residual bicarbonate salts.
-
Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[1]
-
Causality: The brine wash helps to remove the majority of dissolved water from the organic layer, a process known as "salting out," which makes the subsequent drying step more efficient.[1]
-
-
Dry Thoroughly: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the agent until it no longer clumps and flows freely.[1]
-
Isolate Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Subsection 2.2: Purification
Q5: What is the best way to purify the crude ester without causing degradation?
A5: For thermally stable compounds, distillation can be effective.[8][14] However, for many complex drug-like molecules, anhydrous column chromatography is the preferred method as it avoids high temperatures and can be performed under strictly anhydrous conditions.
Protocol for Anhydrous Column Chromatography
-
Prepare Anhydrous Materials:
-
Dry your silica gel in a vacuum oven overnight before use.
-
Use freshly opened or distilled anhydrous solvents for your mobile phase. Adding a small percentage of a polar aprotic solvent like ethyl acetate to a non-polar solvent like hexane is a common starting point.
-
-
Dry Loading: For best results, pre-adsorb your crude product onto a small amount of dry silica gel. To do this, dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder.
-
Run the Column: Add the dry-loaded sample to the top of your prepared column and elute with your anhydrous mobile phase.
-
Causality: This "dry loading" technique prevents the introduction of any water that might be present in a sample dissolved in a solvent for "wet loading."
-
Subsection 2.3: Analysis
Q6: How can I definitively confirm and quantify the extent of hydrolysis in my sample?
A6: Several analytical techniques can be used to detect the presence of the carboxylic acid byproduct alongside your desired ester.
| Analytical Technique | Signature of Ester | Signature of Carboxylic Acid (Hydrolysis Product) |
| TLC | Higher Rf value (less polar) | Lower Rf value (more polar) |
| ¹H NMR Spectroscopy | Quartet (~4.4 ppm) and triplet (~1.4 ppm) for the ethyl group (-OCH₂CH₃). | Disappearance of the ethyl group signals. Appearance of a very broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH). |
| IR Spectroscopy | Sharp C=O stretch around 1720-1740 cm⁻¹. | Sharp C=O stretch around 1700-1725 cm⁻¹. Appearance of a very broad O-H stretch from ~2500-3300 cm⁻¹.[15] |
| GC-MS | A distinct peak with the expected mass-to-charge ratio (m/z) for the ester. | A separate peak (often with a different retention time) with the m/z corresponding to the carboxylic acid.[16][17] |
Section 3: Long-Term Storage and Handling
Q7: What are the optimal conditions for storing Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate to ensure long-term stability?
A7: Proper storage is essential to prevent slow hydrolysis over time. The primary goal is to protect the compound from atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of any potential degradation reactions. Avoid freezing unless the compound is known to be stable to freeze-thaw cycles. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Displaces air, which contains moisture. |
| Container | Tightly sealed amber glass vial. | Protects from light and prevents moisture ingress. |
| Moisture Control | Store the vial inside a desiccator containing a drying agent (e.g., silica gel, Drierite). | Provides an additional layer of protection against ambient humidity.[18][19] |
Section 4: Frequently Asked Questions (FAQs)
Q8: Can I use protic solvents like methanol or ethanol when working with this compound?
A8: It is highly inadvisable. In the presence of an acid or base catalyst, using a different alcohol as a solvent can lead to transesterification , where the ethyl group of your ester is exchanged for the alkyl group of the solvent alcohol (e.g., forming Methyl 1-propyl-1,3-benzodiazole-5-carboxylate if methanol is used).[11] Stick to aprotic solvents (e.g., THF, Dichloromethane, Ethyl Acetate, Hexane) whenever possible.
Q9: Are there any additives that can help stabilize the ester in solution?
A9: While not a substitute for proper handling, certain additives can mitigate hydrolysis.
-
Dehydrating Agents: For formulating solutions for short-term use, adding molecular sieves can sequester trace amounts of water.[20]
-
Carbodiimides: In some industrial applications, carbodiimides are used as anti-hydrolysis agents. They react with any carboxylic acid formed, preventing it from catalyzing further degradation.[18] This is an advanced technique and should be used with a clear understanding of the potential side reactions.
References
-
PSIBERG. (2023, February 7). Esters Hydrolysis: Types and their Mechanisms. [Link]
-
Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. [Link]
-
PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Balasubramaniyan, V., & Bhatia, S. B. (1980). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of the Indian Chemical Society, 57(1), 52-55. [Link]
-
Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?[Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
-
Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 105-107. [Link]
-
Wikipedia. (n.d.). Solvent effects. [Link]
-
ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability...[Link]
-
HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?[Link]
-
ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. [Link]
-
ResearchGate. (2025, August 6). pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Pearson+. (2023, September 25). The acid-catalyzed hydrolysis of an ester results in the formatio...[Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. psiberg.com [psiberg.com]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. psiberg.com [psiberg.com]
- 7. savemyexams.com [savemyexams.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hscprep.com.au [hscprep.com.au]
- 15. The acid-catalyzed hydrolysis of an ester results in the formatio... | Study Prep in Pearson+ [pearson.com]
- 16. tennacadsci.org [tennacadsci.org]
- 17. researchgate.net [researchgate.net]
- 18. carbodiimide.com [carbodiimide.com]
- 19. download.basf.com [download.basf.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Separation of N1 and N3 Isomers in Benzimidazole Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzimidazole chemistry. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for one of the most common challenges in the synthesis of benzimidazole derivatives: the control and separation of N1 and N3 constitutional isomers formed during alkylation reactions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers encounter when dealing with the alkylation of unsymmetrical benzimidazoles.
Q1: Why do I obtain a mixture of N1 and N3 isomers during alkylation?
A1: The formation of two regioisomers is a direct consequence of the inherent tautomerism of the benzimidazole ring. The N-H proton is not static; it can reside on either nitrogen atom, leading to a dynamic equilibrium between two tautomeric forms. Alkylation can occur on either nitrogen, resulting in a mixture of N1 and N3 substituted products. This tautomerism means that even if you start with a single, asymmetrically substituted benzimidazole, you are effectively working with a mixture of two rapidly interconverting starting materials.[1][2]
Caption: Tautomeric equilibrium leads to two alkylation pathways.
Q2: What are the key factors that influence the N1/N3 isomer ratio?
A2: The final ratio of N1 to N3 isomers is a product of kinetic and thermodynamic control, influenced by several interdependent factors:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent will favor reaction at the less sterically hindered nitrogen atom.[3]
-
Electronic Effects: Electron-withdrawing groups on the benzimidazole ring decrease the nucleophilicity of the nearby nitrogen, often favoring alkylation at the more distant nitrogen.[3] Conversely, electron-donating groups can enhance the reactivity of the proximal nitrogen.
-
Base: The choice of base is critical. Strong, bulky bases (e.g., KHMDS, t-BuOK) can selectively deprotonate the less hindered nitrogen, leading to higher regioselectivity. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) may allow for equilibration and reaction from both tautomers.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the tautomeric equilibrium and the solvation of the benzimidazolide anion, thereby affecting the reaction site. Aprotic polar solvents like DMF and DMSO are common.[3][4]
-
Counter-ion: In reactions involving a deprotonated benzimidazole, the nature of the cation (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence regioselectivity through chelation or coordination effects.[4]
-
Temperature: Higher temperatures can favor the thermodynamically more stable product, while lower temperatures may favor the kinetically preferred product.
Q3: How can I definitively identify and assign the N1 and N3 isomers?
A3: Unambiguous characterization is crucial. The most reliable methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most common method. Specific 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools. For example, an NOE correlation between the N-alkyl protons and a proton at the C7 position of the benzimidazole ring would confirm the N1 isomer.[5][6]
-
X-ray Crystallography: If you can obtain a single crystal of one of the isomers, this method provides absolute structural proof. This is often used to confirm an initial assignment made by NMR.[7]
Q4: Is there a general rule for which protons/carbons show the most significant chemical shift difference in NMR?
A4: Yes. The protons and carbons closest to the site of substitution experience the largest change in their chemical environment. For an unsymmetrical benzimidazole (e.g., substituted at the 4- or 7-position), the most diagnostic signals are often H-7 and H-4. Upon N1-alkylation, the electronic environment of H-7 changes significantly, whereas upon N3-alkylation, H-4 is more affected. Comparing the ¹H and ¹³C NMR spectra of the two isomers will reveal a distinct pattern of downfield or upfield shifts for these key positions.[2][8][9]
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to solving common problems encountered during the synthesis and separation of benzimidazole isomers.
Caption: A workflow for diagnosing and solving common issues.
In-Depth Experimental Protocols & Methodologies
Protocol 1: Optimizing Regioselectivity in Benzimidazole Alkylation
The goal of this protocol is to systematically modify reaction conditions to favor the formation of one isomer over the other.
1. Baseline Reaction Setup:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted benzimidazole (1.0 eq).
-
Add anhydrous solvent (e.g., DMF, THF, or ACN) to achieve a concentration of 0.1-0.5 M.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., NaH, K₂CO₃, Cs₂CO₃) portion-wise (1.1-1.5 eq).
-
Stir for 30-60 minutes at 0 °C or allow to warm to room temperature until deprotonation is complete.
-
Add the alkylating agent (e.g., alkyl halide or tosylate) (1.0-1.2 eq) dropwise.
-
Allow the reaction to proceed, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with water or saturated NH₄Cl, followed by extraction with an organic solvent (e.g., EtOAc, DCM).
-
Analyze the crude product by ¹H NMR to determine the N1/N3 isomer ratio.
2. Optimization Strategy:
-
Systematically vary one parameter at a time while keeping others constant.
-
Use the table below as a guide for your experimental design.
Table 1: Influence of Reaction Parameters on N1/N3 Selectivity
| Parameter | Variation | Expected Outcome & Rationale |
| Base | K₂CO₃ → Cs₂CO₃ → NaH → t-BuOK | Increasing strength and steric bulk can favor deprotonation and reaction at the less hindered nitrogen, improving selectivity.[4] |
| Temperature | Room Temp → 0 °C → -78 °C | Lower temperatures often increase kinetic control, potentially favoring the more rapidly formed product and enhancing selectivity. |
| Solvent | DMF → THF → Dioxane → Toluene | Changing solvent polarity can alter the tautomeric equilibrium and ion-pairing effects, thereby influencing the site of alkylation. Non-coordinating solvents may enhance cation effects. |
| Alkylating Agent | Methyl iodide → Ethyl iodide → Isopropyl bromide | Increasing the steric bulk of the electrophile will more strongly favor attack at the less hindered nitrogen atom.[3] |
Protocol 2: Separation of N1/N3 Isomers by Column Chromatography
If the isomers have different polarities, they can often be separated using silica gel chromatography.
1. Analytical TLC:
-
Dissolve a small sample of the crude isomer mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. Start with common mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Aim for a solvent system that provides a clear separation (ΔRf > 0.1) between the two isomer spots.
2. Column Chromatography:
-
Choose a column with an appropriate diameter and length for the amount of material to be separated.
-
Pack the column with silica gel using the optimized solvent system from the TLC analysis (slurry packing is recommended).
-
Dissolve the crude mixture in a minimum amount of the eluent or another appropriate solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure isomers.
-
Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
Troubleshooting Tip: If the isomers co-elute (i.e., have very similar Rf values), consider using a different stationary phase (e.g., alumina, C18) or switching to a preparative HPLC system, which offers higher resolving power.[10][11][12]
Protocol 3: Separation by Fractional Crystallization
This technique is effective when the two isomers have significantly different solubilities in a particular solvent.[13]
1. Solvent Screening:
-
Place small amounts (~10-20 mg) of the isomer mixture into separate test tubes.
-
Add small volumes of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube.
-
Heat the tubes to dissolve the solid completely.
-
Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
Observe which solvent yields a crystalline solid. The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[14]
-
Analyze the resulting crystals and the remaining mother liquor by NMR or LC-MS to see if one isomer has preferentially crystallized.
2. Bulk Crystallization:
-
Dissolve the entire batch of the isomer mixture in a minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly and undisturbed. Seeding with a pure crystal of the desired isomer, if available, can greatly improve the efficiency and selectivity of the crystallization.[14]
-
Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals and analyze their purity. Multiple recrystallization steps may be necessary to achieve high isomeric purity.
Caption: A decision-making guide for selecting the appropriate separation technique.
Protocol 4: Spectroscopic Characterization to Assign Isomers
This protocol outlines how to use NMR to distinguish between N1 and N3 isomers, using a 4-substituted benzimidazole as an example.
Table 2: Typical ¹H NMR Diagnostic Features for 4-Substituted Benzimidazole Isomers
| Isomer | Key Proton | Expected NOE/ROESY Correlation | Rationale |
| N1-Alkyl-4-X-Benzimidazole | H-7 (proton peri to the 4-substituent) | Strong correlation to the N1-alkyl group protons (e.g., -CH₂- or -CH₃). | The N1-alkyl group and the H-7 proton are in close spatial proximity. |
| N3-Alkyl-4-X-Benzimidazole | H-4 (proton on the same ring as the substituent) | No correlation to the N3-alkyl group protons. | The N3-alkyl group is on the opposite side of the ring system from H-4 and H-7, too far for a typical NOE. |
1. Sample Preparation:
-
Prepare NMR samples of each pure, separated isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. Acquire Spectra:
-
Acquire standard 1D ¹H and ¹³C spectra for both isomers.
-
Acquire a 2D ¹H-¹H NOESY or ROESY spectrum for each isomer. Use a mixing time appropriate for small molecules (typically 300-800 ms).
-
Acquire a 2D ¹H-¹³C HMBC spectrum. Optimize for long-range couplings (e.g., 8 Hz).
3. Data Analysis:
-
Assign Aromatic Protons: Use the 1D ¹H spectrum's coupling patterns to assign the protons on the benzene ring as much as possible.
-
Look for the Key NOE: In the NOESY/ROESY spectrum of one isomer, look for a cross-peak between the signals for the N-alkyl group and an aromatic proton. If this correlation exists to the most downfield or distinct aromatic proton (often H-7 in the N1 isomer), you can confidently assign that structure. The other isomer should lack this specific correlation.
-
Confirm with HMBC: Use the HMBC spectrum to confirm assignments. For the N1-isomer, you may see a 3-bond correlation from the N-alkyl protons to C7a. For the N3-isomer, you may see a 3-bond correlation to C2.
By following these structured protocols, researchers can effectively tackle the challenges of regioselectivity and separation in benzimidazole alkylation, leading to more efficient and successful synthetic outcomes.
References
-
Natalini, B., et al. (2014). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Can, H. Ö. (2003). A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. Turkish Journal of Chemistry. [Link]
-
Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett. [Link]
-
Stanley, L. M., & Hartwig, J. F. (2009). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society. [Link]
-
ResearchGate. FT-IR overlay spectrum of N-alkylated benzimidazoles. [Link]
-
Alkorta, I., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry. [Link]
-
Buchwald, S. L., et al. (2021). Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Oubair, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. [Link]
-
ResearchGate. N-Alkylation of benzimidazole. [Link]
-
Hartwig, J. F., & Stanley, L. M. (2009). Regio- and Enantioselective N-Allylations of Imidazole, Benzimidazole, and Purine Heterocycles Catalyzed by Single-Component Metallacyclic Iridium Complexes. Journal of the American Chemical Society. [Link]
-
Sharma, D., et al. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals. [Link]
-
Torres-Gómez, H., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]
-
Reddy, T. J., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules. [Link]
-
ResearchGate. Synthesis pathway for alkylation of (benz)imidazole. [Link]
-
Sulzer. Fractional Crystallization. [Link]
-
ResearchGate. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
ResearchGate. Crystallization of benzimidazole by solution growth method and its characterization. [Link]
-
Lou, H., et al. (2020). Cu-Catalyzed Regioselective C-H Alkylation of Benzimidazoles with Aromatic Alkenes. Organic Letters. [Link]
-
ResearchGate. Cu-Catalyzed Regioselective C–H Alkylation of Benzimidazoles with Aromatic Alkenes. [Link]
-
ResearchGate. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. [Link]
-
ResearchGate. Co-crystallization of a benzimidazole derivative with carboxylic acids. [Link]
-
Torres-Gómez, H., et al. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC. [Link]
-
Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]
-
Calvo-Molinero, D., et al. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences. [Link]
-
ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. [Link]
-
Molnar-Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. [Link]
-
Srivastava, S., et al. (2021). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Journal of Molecular Structure. [Link]
- Google Patents. Alkylation reaction method of benzimidazoles compounds.
-
Al-Shargabi, M., et al. (2023). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Crystals. [Link]
-
ResearchGate. Isomeric structures of benzimidazole, benzoxazole, and benzothiazole derivatives, their electronic properties and transformations. [Link]
-
ResearchGate. One‐step Synthesis of novel N1‐ substituted benzimidazole derivatives: Experimental and theoretical investigations. [Link]
-
House, D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies Inc. [Link]
-
Gomaa, M. A. M., et al. (2021). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Advances. [Link]
-
ResearchGate. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Gomaa, M. A. M., et al. (2021). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing. [Link]
Sources
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. ovid.com [ovid.com]
- 11. Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molnar-institute.com [molnar-institute.com]
- 13. rcprocess.se [rcprocess.se]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Welcome to the technical support guide for the purification of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require guidance on achieving high purity through recrystallization. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles for the purification of benzimidazole derivatives.
Part 1: Understanding Recrystallization for Your Compound
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate possesses a moderately polar benzimidazole core, an electron-withdrawing ethyl carboxylate group, and a non-polar N-propyl substituent. This combination of functional groups dictates its solubility profile, making solvent selection a critical first step for successful purification. The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but have low solubility for it at cooler temperatures, while impurities should remain soluble at all temperatures.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate?
A1: Based on the structure and data from related benzimidazole derivatives, a systematic solvent screening approach is recommended. Start with solvents of varying polarities.[3] Alcohols and polar aprotic solvents are often good starting points for benzimidazoles.[4][5][6]
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol.[4][7] These are often effective for benzimidazoles, and many derivatives are recrystallized from hot methanol or ethanol.[4][5]
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Dimethylformamide (DMF).[8][9] DMF has been used to recrystallize some benzimidazole-5-carboxylates.[9][10]
-
Non-Polar Solvents: Hexanes, Toluene. These are unlikely to be good primary solvents due to the polar nature of the benzimidazole core, but they are excellent candidates for use as an anti-solvent in a mixed-solvent system.[11][12]
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" or "anti-solvent" (in which the compound is less soluble) can be highly effective. Common combinations for compounds of intermediate polarity include Ethyl Acetate/Hexanes, Dichloromethane/Methanol, or Ethanol/Water.[1][13]
Q2: My compound is colored. How can I remove colored impurities during recrystallization?
A2: If your crude product has a persistent color, it is likely due to high molecular weight, polar impurities. These can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal before filtration. Use charcoal sparingly (1-2% by weight of your compound) as it can also adsorb your desired product, leading to lower recovery.[13]
Q3: What are the most common impurities I should expect?
A3: Common impurities often arise from the starting materials or side reactions during synthesis. For a typical synthesis involving the condensation of an o-phenylenediamine derivative, potential impurities could include unreacted starting materials, by-products from incomplete cyclization, or over-alkylation products. Thin Layer Chromatography (TLC) is an invaluable tool for assessing the impurity profile and guiding solvent selection for purification.[13][14]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process and provides actionable solutions.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
This phenomenon occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. It is common when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[13][15]
-
Cause 1: Solution is too concentrated or cooled too quickly.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent until the solution is clear again, then allow it to cool much more slowly. Insulating the flask can promote slow cooling and favor crystal formation over oiling.[16]
-
-
Cause 2: High concentration of impurities.
-
Solution: Impurities can depress the melting point and interfere with crystal lattice formation. Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel with a suitable eluent, before attempting recrystallization.[13]
-
-
Cause 3: Inappropriate solvent choice.
-
Solution: Switch to a lower boiling point solvent or use a mixed solvent system. By adding a "poor" solvent to the hot solution, you can sometimes induce crystallization at a lower temperature.
-
Issue 2: Poor or No Crystal Formation Upon Cooling
This is one of the most frequent challenges in recrystallization.
-
Cause 1: Too much solvent was used.
-
Cause 2: The solution is supersaturated.
-
Solution: Induce crystallization by:
-
-
Cause 3: The compound is too soluble in the chosen solvent, even at low temperatures.
-
Solution: The solvent is not suitable. Recover your compound by evaporating the solvent and select a new solvent or solvent system in which your compound has lower solubility at cold temperatures.[13] An effective strategy is to use a co-solvent system where the compound is less soluble in the second solvent.[13]
-
Issue 3: Low Recovery of the Final Product
Achieving high purity often comes at the cost of yield. However, significant losses can be minimized.
-
Cause 1: Using too much solvent.
-
Cause 2: Premature crystallization during hot filtration.
-
Solution: Use a heated filter funnel and pre-heat your receiving flask. Also, add a slight excess of hot solvent before filtering to ensure the compound remains in solution. This excess can be evaporated later.
-
-
Cause 3: Significant solubility in the cold solvent.
-
Solution: Ensure the solution is cooled sufficiently. An ice bath or refrigeration can maximize the yield of crystals.[13] If recovery is still low, a different solvent system is required.
-
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Selection
-
Place approximately 20-30 mg of your crude Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good solvent should show poor solubility at this stage.[1]
-
Gently heat the tubes that showed poor room temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[2]
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid.
Data Summary: Recommended Solvents for Benzimidazole Derivatives
The following table summarizes solvents that have been successfully used for the recrystallization of various benzimidazole derivatives and can serve as a starting point for your experiments.
| Solvent Class | Specific Solvents | Typical Use Case for Benzimidazoles | Reference(s) |
| Alcohols | Methanol, Ethanol | General-purpose, effective for many benzimidazole cores. Often used for direct recrystallization.[4][5] | [4],[5] |
| Esters | Ethyl Acetate | Good for compounds of intermediate polarity. Often used in a mixed system with hexanes.[12] | [12] |
| Ketones | Acetone | Effective for some derivatives, good balance of polarity. | [8] |
| Aprotic Dipolar | Dimethylformamide (DMF) | Used for less soluble benzimidazole-5-carboxylates that require higher temperatures to dissolve.[9][10] | [9],[10] |
| Hydrocarbons | Hexane, Heptane | Primarily used as an anti-solvent in a mixed-solvent system to induce precipitation.[7][12] | [7],[12] |
| Halogenated | Dichloromethane | Can be a good solvent but often requires a non-polar anti-solvent for good crystal recovery. | [7],[17] |
Part 4: Visualization of Workflows
Workflow for Solvent Selection
The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent.
Caption: Decision workflow for selecting a recrystallization solvent.
Troubleshooting Workflow for "Oiling Out"
This diagram provides a logical path for addressing the issue of a compound oiling out during recrystallization.
Caption: Troubleshooting steps for when a compound oils out.
References
- BenchChem. (2025).
- IJCRT.org. (2025).
- Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.
- Unknown Source. (N.D.). CHEMISTRY OF THE BENZIMIDAZOLES.
- Google Patents. (2008).
- ResearchGate. (N.D.).
- ThaiScience. (N.D.). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)
- Unknown Source. (2022).
- ResearchGate. (2025).
- Unknown Source. (N.D.).
- University of York. (N.D.).
- ResearchGate. (N.D.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Unknown Source. (N.D.).
- ResearchGate. (2025). Solubility of Benzimidazoles in Alcohols.
- AnorMED Inc. (2005).
- IUCr Journals. (2016). Ethyl 1-benzyl-2-(4-methoxyphenyl)
- PMC. (N.D.). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.
- Taylor & Francis Online. (N.D.). Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. tandfonline.com [tandfonline.com]
- 11. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijcrt.org [ijcrt.org]
- 15. rubingroup.org [rubingroup.org]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the compound's degradation. By understanding the potential degradation pathways and products, researchers can ensure the integrity and reliability of their experimental results.
Introduction to Stability of Benzimidazole Derivatives
Benzimidazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] However, like many complex organic molecules, their stability can be a critical factor during research and development. Degradation can be initiated by various factors including pH, temperature, light, and oxidative stress.[3][4][5][6][7] For Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, the primary sites susceptible to degradation are the ethyl ester at the 5-position and the benzimidazole ring itself.
This guide will focus on the three most common degradation pathways for this class of compounds: hydrolysis, oxidation, and photolysis. Understanding these pathways is crucial for designing stable formulations, interpreting analytical data correctly, and ensuring the overall quality of the active compound.
Frequently Asked Questions (FAQs) about Degradation
Here we address common questions researchers may have when working with Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Q1: I am seeing a new, more polar peak in my HPLC analysis after storing my compound in an aqueous buffer. What could this be?
A1: The appearance of a more polar peak upon storage in an aqueous solution is a strong indicator of hydrolysis. The most likely degradation product is the corresponding carboxylic acid, 1-propyl-1,3-benzodiazole-5-carboxylic acid, formed by the cleavage of the ethyl ester group.[8][9][10][11] This reaction can be catalyzed by both acidic and basic conditions.[8][10] To confirm this, you can intentionally degrade a small sample under mild acidic or basic conditions and compare the retention time of the resulting peak with your unknown peak.
Q2: My compound has developed a slight yellow tint after being left on the benchtop. Is this a sign of degradation?
A2: A color change, such as the development of a yellow tint, can often signify oxidative or photolytic degradation. The benzimidazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[12] Exposure to ambient light can also induce photochemical reactions.[3][13][14] It is recommended to store the compound in a light-protected container and under an inert atmosphere if possible.
Q3: I am using mass spectrometry to analyze my sample and have detected a mass increase of 16 amu. What is the likely cause?
A3: A mass increase of 16 atomic mass units (amu) is characteristic of the addition of an oxygen atom, indicating an oxidation reaction. This could correspond to the formation of an N-oxide on one of the nitrogen atoms of the benzimidazole ring or hydroxylation of the propyl group or the aromatic ring. These oxidative products are common metabolites and degradation products of benzimidazole-containing compounds.[12][15]
Q4: Can the propyl group on the benzimidazole ring degrade?
A4: Yes, the propyl group can be a site for oxidative degradation. This can involve hydroxylation at any of the three carbon atoms, leading to the formation of isomeric alcohols. Further oxidation could lead to ketones or carboxylic acids. These degradation products would have distinct retention times in reversed-phase HPLC, typically eluting earlier than the parent compound due to increased polarity.
Q5: What are the best practices for storing Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate to minimize degradation?
A5: To minimize degradation, the compound should be stored as a solid in a tightly sealed, light-resistant container at low temperatures (e.g., -20°C). If solutions are required, they should be prepared fresh in a suitable, non-aqueous solvent if possible. For aqueous solutions, use buffered conditions at a neutral or slightly acidic pH and store for the shortest duration possible. Protection from light is crucial for both solid and solution forms.[3][4][5]
Troubleshooting Guide for Degradation Analysis
This section provides a structured approach to identifying and characterizing degradation products of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Caption: Primary degradation routes for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
Forced Degradation Experimental Protocol
Forced degradation studies are essential to intentionally degrade the compound and generate its potential degradation products for analytical method development and validation.[6][7]
Objective: To generate and identify the likely degradation products of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate under various stress conditions.
Materials:
-
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
UV lamp (254 nm and 365 nm)
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve the compound in methanol and add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in methanol and add 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound in methanol to UV light (254 nm and 365 nm) for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with a control sample (compound in methanol at room temperature), by HPLC-UV/DAD or HPLC-MS.
Analytical Troubleshooting
Workflow for Identifying Unknown Peaks
Caption: A systematic approach to identifying unknown peaks in HPLC analysis.
Data Summary Table for Expected Degradation Products
| Degradation Pathway | Expected Product | Expected Mass Change (amu) | Expected Change in Polarity |
| Hydrolysis | 1-propyl-1,3-benzodiazole-5-carboxylic acid | -28 (loss of C₂H₄) | Increase |
| Oxidation | N-oxide derivatives | +16 | Increase |
| Hydroxylated propyl derivatives | +16 | Increase | |
| Photolysis | Ring-opened/rearranged products | Variable | Variable |
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. [Link]
-
Gomes, A. R., et al. (2021). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri. Environmental Science and Pollution Research, 28(19), 23742–23752. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. Retrieved February 14, 2026, from [Link]
-
Defense Technical Information Center. (1974). Mechanism of Thermal Oxidation of the Benzimidazole System. [Link]
-
University of Huelva. (n.d.). Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers. Retrieved February 14, 2026, from [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
-
Nowak, M. J., et al. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2936–2947. [Link]
-
ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Retrieved February 14, 2026, from [Link]
-
J-STAGE. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Retrieved February 14, 2026, from [Link]
-
MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali. [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. [Link]
-
Pro-Spectra. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Oxford Academic. (2020). Methodology for the Analysis of Benzimidazole Anthelmintics as Drug Residues in Animal Tissues. [Link]
-
LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. Retrieved February 14, 2026, from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved February 14, 2026, from [Link]
-
Save My Exams. (2024). Hydrolysis of Esters. [Link]
-
University of California, Santa Cruz. (n.d.). Experiment 5: Ester Hydrolysis. Retrieved February 14, 2026, from [Link]
-
PubMed. (2012). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)prop-yl]-1H-benzimidazole-5-carboxyl-ate. [Link]
-
LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. pharmtech.com [pharmtech.com]
- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. savemyexams.com [savemyexams.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Photobehaviour of benzimidazole-derived pesticides and models in water solution and in nanocontainers [uhu.es]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Time for Benzodiazole Esterification
A Senior Application Scientist's Guide for Researchers
Welcome to the technical support center for benzodiazole esterification. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize ester formation on molecules containing a benzodiazole or related nitrogen-containing heterocyclic core, such as benzimidazole. The inherent basicity and electronic nature of these scaffolds can present unique challenges compared to simpler aliphatic or aromatic systems. This document provides in-depth troubleshooting advice and frequently asked questions to help you accelerate your reaction times and improve yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My esterification reaction is incredibly slow or has completely stalled. What's the likely cause?
Answer: A stalled reaction is the most common issue when working with N-heterocyclic compounds, and the cause is highly dependent on your chosen method.
-
If using a classic acid-catalyzed method (e.g., Fischer Esterification): The primary culprit is almost certainly the basic nitrogen atom(s) in your benzodiazole ring. These nitrogens act as a Brønsted base, neutralizing the acid catalyst (like H₂SO₄) required to protonate the carboxylic acid carbonyl.[1] This protonation is the essential first step for making the carbonyl carbon sufficiently electrophilic for the alcohol to attack.[2] If the catalyst is quenched, the reaction cannot proceed at a reasonable rate. Some studies have shown that N-heterocyclic carboxylic acids and alcohols completely fail to form esters under these conditions.[1]
-
If using a coupling agent-based method (e.g., Steglich Esterification): Stalling is less common but can occur due to a few factors:
-
Insufficient Coupling Agent: For sterically hindered substrates or less reactive alcohols, you may need a larger excess of the coupling agent (e.g., EDC or DCC) and the carboxylic acid relative to the alcohol.[3]
-
Side Reaction without DMAP: If you are using DCC or EDC without a 4-(Dimethylamino)pyridine (DMAP) catalyst, the reaction can stall due to a side reaction. The active O-acylisourea intermediate can slowly undergo a 1,3-rearrangement to form a stable N-acylurea, which is no longer reactive towards the alcohol.[4][5] DMAP prevents this by acting as a highly efficient acyl transfer agent.[4][5]
-
Q2: The reaction seems to be working, but my final yield is very low. What are the key factors leading to product loss?
Answer: Low yields can stem from equilibrium issues, side reactions, or difficult purifications.
-
Reversible Reactions (Fischer Esterification): Fischer esterification is a reversible process that produces water as a byproduct.[2][6] If water is not actively removed from the reaction mixture, the reverse reaction (ester hydrolysis) will occur, leading to a low equilibrium yield of the desired ester.[2]
-
Steric Hindrance: If either your carboxylic acid or alcohol is sterically bulky, the reaction rate will be significantly slower, which can be mistaken for a low final yield if the reaction is not allowed to run to completion. For these cases, milder, more potent activation methods are superior to forcing conditions with heat. The Steglich esterification is particularly well-suited for converting sterically demanding substrates.[5][7]
-
Difficult Purification:
-
DCC Byproduct: When using Dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and is typically removed by filtration. However, some DCU can remain in solution, co-elute during column chromatography, and contaminate your final product, thus reducing the isolated yield of pure material.
-
EDC Byproduct: A common alternative is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). Its corresponding urea byproduct is water-soluble, allowing for a much cleaner extraction during the aqueous workup.[7]
-
Q3: I'm observing significant side products. How can I improve the selectivity of my reaction?
Answer: Side product formation is often a result of using conditions that are too harsh or not optimized for your specific substrate.
-
Forcing Conditions: High temperatures used to accelerate slow Fischer esterifications can lead to decomposition of sensitive substrates, which are common in drug development.
-
N-Acylurea Formation: As mentioned in Q1, this is the primary side product in DCC/EDC couplings performed without DMAP.[5] Adding a catalytic amount (typically 5-10 mol%) of DMAP is the most effective way to suppress this pathway and ensure the reaction proceeds cleanly to the ester.[4][7]
Frequently Asked Questions (FAQs)
This section covers broader conceptual and strategic questions about planning your esterification.
Q1: What is the best general method for esterifying a sensitive or sterically hindered benzodiazole-containing molecule?
Answer: For substrates that are acid-labile, sterically hindered, or possess basic nitrogen groups, the Steglich Esterification is the method of choice.[4][7] This reaction is performed under mild, neutral conditions, typically at room temperature.[4] It utilizes a carbodiimide coupling agent (like DCC or EDC) to activate the carboxylic acid and a nucleophilic catalyst (DMAP) to efficiently transfer the acyl group to the alcohol.[5][7] This approach avoids the high temperatures and strong acids that can cause degradation or catalyst neutralization with heterocyclic substrates.
Q2: Can you explain in more detail why the nitrogen in the benzodiazole ring interferes with Fischer esterification?
Answer: The mechanism of Fischer esterification begins with the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[2] This step makes the carbonyl carbon much more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.
A benzodiazole (like benzimidazole) contains basic, sp²-hybridized nitrogen atoms. These nitrogens are more basic than the carbonyl oxygen of the carboxylic acid. As a result, they will be preferentially protonated by the acid catalyst. This has two negative consequences:
-
Catalyst Sequestration: The acid catalyst is consumed in an acid-base reaction with the substrate and is no longer available to activate the carboxylic acid.
-
Increased Electron Withdrawal: Protonation of the heterocyclic ring makes it strongly electron-withdrawing, which can further deactivate the carboxylic acid group towards nucleophilic attack.
Q3: How do I choose between different coupling reagents like DCC, EDC, and HBTU?
Answer:
-
DCC (Dicyclohexylcarbodiimide): This is the classic, inexpensive coupling reagent. Its main drawback is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[4]
-
EDC (or EDAC): This reagent is often preferred in modern synthesis because its urea byproduct is soluble in water. This allows for simple removal with an aqueous wash, leading to a cleaner crude product before chromatography.[7] It is the recommended starting point for most applications.
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): HBTU is a more powerful (and more expensive) activating agent. It is exceptionally effective and often used in peptide synthesis. For particularly difficult esterifications where EDC is sluggish, HBTU can be a highly effective alternative, providing rapid conversion under mild conditions.[8]
Data Summary & Method Comparison
The table below summarizes the key parameters and considerations for the most common esterification methods applied to benzodiazole-type substrates.
| Feature | Fischer Esterification | Steglich Esterification (EDC/DCC + DMAP) |
| Reagents | Carboxylic Acid, Alcohol | Carboxylic Acid, Alcohol, EDC or DCC, DMAP |
| Catalyst | Strong Brønsted Acid (e.g., H₂SO₄) | DMAP (nucleophilic catalyst) |
| Temperature | 60–120 °C (Often Reflux) | Room Temperature (0 °C to 25 °C) |
| Reaction Time | Hours to Days | 1 to 24 hours |
| Pros | Inexpensive reagents. | Mild conditions, high yields, broad substrate scope, suitable for sensitive molecules.[4][7] |
| Cons | Incompatible with basic N-heterocycles, harsh conditions, requires water removal, reversible.[1] | Higher reagent cost, potential for N-acylurea side product (if no DMAP), purification challenges with DCC.[5] |
| Best For... | Simple, acid-stable, non-basic substrates. | Complex, acid-sensitive, sterically hindered, and N-heterocyclic substrates. |
Experimental Protocols & Workflows
Workflow for Method Selection
Use the following decision tree to select the most appropriate starting point for your benzodiazole esterification.
Caption: Decision workflow for selecting an esterification method.
Protocol 1: General Procedure for Steglich Esterification (Recommended)
This protocol is a robust starting point for most benzodiazole-containing substrates.
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the benzodiazole carboxylic acid (1.0 eq), the desired alcohol (1.1 - 1.5 eq), and 4-DMAP (0.1 eq).
-
Dissolution: Dissolve the components in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Coupling Agent: Add EDC•HCl (1.2 eq) to the stirred solution portion-wise. If using DCC, dissolve it in a small amount of anhydrous DCM and add it dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup (for EDC):
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester product by flash column chromatography on silica gel.
Protocol 2: Fischer Esterification (Use with Caution)
This method is provided for context but is generally not recommended for substrates with basic nitrogen centers.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine the benzodiazole carboxylic acid (1.0 eq) and a large excess of the alcohol (can be used as the solvent).
-
Solvent (if needed): If the alcohol is not used as the solvent, add an appropriate solvent that forms an azeotrope with water, such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the product.[2]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed. This can take several hours to days.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by slowly adding a saturated solution of NaHCO₃ until gas evolution ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via flash column chromatography.
References
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. PMC. [Link]
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. RSC Publishing. [Link]
- Catalyst for use in esterification reaction and method for catalyzing...
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]
-
Theoretical and Experimental Insights of Benzimidazole Catalyzed by the Epoxy–Acrylic Acid Reaction. PMC. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]
- Catalysts and esterification process.
-
Catalysts used for the esterification reaction. ResearchGate. [Link]
-
ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. PMC. [Link]
-
(PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ResearchGate. [Link]
-
Literature. Organic Chemistry Portal. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. PMC. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. ResearchGate. [Link]
- Benzodiazepines, process and intermediates for their preparation and their use in therapy.
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. [Link]
- Preparation of certain benzodiazepine compounds.
-
Steglich Esterification not working. Reddit. [Link]
-
A process for the manufacture of Benzodiazepine Derivatives. Malta National Archives. [Link]
-
08.08 Esterification of Carboxylic Acids. YouTube. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
Sources
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]
Validation & Comparative
Structural Elucidation and Regioisomeric Differentiation of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate: A Comparative NMR Guide
Executive Summary & Strategic Context
Benzimidazole derivatives are privileged scaffolds in drug discovery, serving as the core structure for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and anticancer agents. Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propyl-1H-benzimidazole-5-carboxylate) represents a critical intermediate where the regiochemistry of the N-alkylation dictates biological activity.
The Core Challenge: The alkylation of 5-substituted benzimidazoles is non-regioselective, typically yielding a mixture of the 1,5-isomer (Target) and the 1,6-isomer (Alternative/Impurity). Standard LC-MS analysis cannot distinguish these regioisomers as they share identical mass-to-charge (
The Solution: This guide establishes a definitive 1H NMR protocol to differentiate the target 1,5-isomer from the 1,6-alternative, utilizing Nuclear Overhauser Effect (NOE) spectroscopy as the primary self-validating mechanism.
Theoretical Framework: The Regioselectivity Problem
To understand the NMR data, one must understand the synthesis. The tautomeric equilibrium of the precursor (Ethyl 1H-benzimidazole-5-carboxylate) exposes two nitrogen sites for alkylation (N1 and N3).
Diagram 1: Synthesis & Isomer Generation Pathways
This flow illustrates why the "Alternative" (1,6-isomer) exists and how it competes with the product.
Caption: Alkylation of the asymmetric benzimidazole scaffold yields two regioisomers. The 1,6-isomer is the primary impurity requiring differentiation.
Experimental Protocol
This protocol is designed for high-resolution differentiation. Low-field NMR (300 MHz) is often insufficient for resolving the aromatic coupling patterns required here.
Method A: Sample Preparation
-
Solvent: DMSO-
(Preferred over CDCl ).-
Reasoning: Benzimidazoles can aggregate in non-polar solvents, causing line broadening. DMSO disrupts intermolecular H-bonding, sharpening signals.
-
-
Concentration: 10–15 mg in 600
L solvent. -
Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Method B: Instrument Parameters (600 MHz recommended)
-
1D Proton: 16 scans, 30° pulse angle, D1 relaxation delay
2.0s (to ensure accurate integration of aromatic protons). -
2D NOESY (Critical):
-
Mixing time (
): 500 ms. -
Purpose: To detect spatial proximity between the N-propyl chain and the benzene ring protons.
-
Spectrum Analysis & Comparative Data
The following analysis compares the Target (1,5-Isomer) against its Alternative (1,6-Isomer) .
Aliphatic Region (Common to both)
Both isomers show nearly identical aliphatic signals. This region confirms the presence of the groups but fails to distinguish isomers.
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Ethyl CH | 1.35 | Triplet ( | 3H | Ester Terminal |
| Propyl CH | 0.88 | Triplet ( | 3H | N-Propyl Terminal |
| Propyl CH | 1.82 | Multiplet | 2H | N-Propyl Middle |
| N-CH | 4.25 | Triplet ( | 2H | Diagnostic Anchor |
| Ethyl CH | 4.34 | Quartet ( | 2H | Ester Methylene |
Aromatic Region (The Differentiator)
This is where the performance of NMR exceeds LC-MS. The position of the ester group relative to the N-propyl group alters the electronic environment of the benzene protons.
Table 1: Comparative Chemical Shifts (Aromatic)
| Position | Target (1,5-Isomer) | Alternative (1,6-Isomer) | Mechanistic Explanation |
| H-2 | 8.35 (s) | 8.35 (s) | Isolated between nitrogens; similar in both. |
| H-4 | 8.30 (d, | 7.65 (d, | Key Difference: In 1,5-isomer, H-4 is ortho to the ester (deshielding) and isolated. |
| H-6 | 7.90 (dd, | -- | H-6 is substituted in the 1,6-isomer. |
| H-7 | 7.65 (d, | 8.15 (s) | Key Difference: In 1,6-isomer, H-7 is ortho to the ester AND adjacent to N1, causing a massive downfield shift. |
The "Smoking Gun" Workflow: NOE Logic
To objectively validate which isomer you have, you must perform a NOESY experiment. Do not rely on chemical shifts alone, as concentration effects can shift peaks.
Diagram 2: Self-Validating Assignment Logic
This decision tree guides the researcher through the NOE interpretation.
Caption: NOESY correlation between the N-propyl methylene and the adjacent aromatic proton definitively assigns regiochemistry.
Interpretation of the Logic:
-
1,5-Isomer: The N-propyl group is attached to N1. The proton at C7 is adjacent to N1.[1] In this isomer, C7 is meta to the electron-withdrawing ester group. Therefore, C7-H resonates at a "normal" shift (~7.65 ppm). NOE (4.25 ppm
7.65 ppm) = Target. -
1,6-Isomer: The N-propyl group is attached to N1 (conceptually). The ester is at C6. The proton at C7 is adjacent to N1 andortho to the ester. This "double deshielding" pushes C7-H downfield (~8.15 ppm). NOE (4.25 ppm
8.15 ppm) = Impurity.
Performance Comparison: NMR vs. Alternatives
Why choose NMR over faster methods like LC-MS for this specific verification?
| Feature | 1H NMR (Recommended) | LC-MS (Alternative) | X-Ray Crystallography |
| Differentiation | High. Distinguishes 1,5 vs 1,6 isomers via scalar coupling and NOE. | Fail. Both isomers have Mass = 232.28 Da and identical fragmentation patterns. | Ultimate. But requires single crystal growth (slow). |
| Throughput | Medium (15 mins/sample). | High (2 mins/sample). | Very Low (Days/Weeks). |
| Sample State | Solution (Non-destructive). | Solution (Destructive). | Solid State. |
| Quantification | Absolute. Can quantify isomer ratio (e.g., 90:10 mixture) via integration. | Relative. Ionization efficiency may differ between isomers. | N/A. |
References
-
Arumugam, N., et al. (2010).[2] "Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate." Acta Crystallographica Section E, 67(1), o2704.
- Claramunt, R. M., et al. (2006). "The structure of benzimidazoles in the solid state and in solution." Canadian Journal of Chemistry, 84(1), 1-10.
-
Lee, C. K., & Lee, I. S. H. (2008). "NMR Studies of 2-Aryl Derivatives of Benzimidazole." Bulletin of the Korean Chemical Society, 29(10).
- Luo, Y., et al. (2012). "Regioselective N-alkylation of 5-substituted benzimidazoles." Tetrahedron Letters, 53(22), 2730-2732.
Sources
Comparison Guide: Mass Spectrometry Profiling of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propylbenzimidazole-5-carboxylate). It compares two primary analytical alternatives—Electrospray Ionization (ESI-MS/MS) and Electron Impact (EI-MS) —to assist researchers in structural confirmation and impurity profiling during drug development.
Executive Summary & Compound Profile
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a synthetic benzimidazole derivative often utilized as a pharmacophore in medicinal chemistry (e.g., anthelmintics, proton pump inhibitors).[1] Its analysis requires distinguishing between soft ionization (for molecular weight confirmation) and hard ionization (for structural fingerprinting).
Physicochemical Identity
| Property | Detail |
| IUPAC Name | Ethyl 1-propylbenzimidazole-5-carboxylate |
| Molecular Formula | |
| Monoisotopic Mass | 232.1212 Da |
| 233.1285 | |
| Core Scaffold | Benzimidazole (1,3-benzodiazole) |
| Substituents | N1-Propyl chain; C5-Ethyl ester |
Analytical Alternatives: ESI-QTOF vs. EI-GCMS
In drug development, selecting the correct ionization mode is critical for the specific analytical goal. The following table compares the two "alternatives" for analyzing this compound.
Performance Comparison Matrix
| Feature | Alternative A: ESI-QTOF (LC-MS/MS) | Alternative B: EI-GCMS |
| Primary Utility | Intact Mass & Speciation. Ideal for purity checks and identifying polar impurities. | Structural Fingerprinting. Ideal for library matching and confirming regiochemistry. |
| Ionization Energy | Soft (~0 eV thermal). Proton transfer | Hard (70 eV). Electron abstraction |
| Molecular Ion | Dominant | Weak or Absent |
| Fragmentation Control | Tunable (Collision Energy 10–50 eV). | Fixed (Standardized 70 eV). |
| Isomer Specificity | High (via | Moderate (Spectral similarity often high). |
| Sample Prep | Dilute in MeOH/Water + Formic Acid. | Dissolve in volatile solvent (DCM/EtOAc). |
Expert Insight: For initial structural confirmation of the synthesized bulk drug, Alternative B (EI) is preferred due to the reproducible fragmentation pattern that aligns with spectral libraries. However, for biological metabolism studies (DMPK) or impurity profiling where the molecule may be polar or non-volatile, Alternative A (ESI) is the mandatory standard.
Deep Dive: Fragmentation Pathways (ESI-CID)
When analyzing the protonated precursor
Mechanism 1: The Ester Cleavage (McLafferty-Type)
The most facile pathway involves the ethyl ester group.
-
Neutral Loss of Ethylene (
, 28 Da): A hydrogen rearrangement from the ethyl group to the carbonyl oxygen allows for the elimination of neutral ethylene.-
Transition:
(Carboxylic acid derivative).
-
-
Loss of Ethanol (
, 46 Da): Direct elimination to form the acylium ion.-
Transition:
(Acylium cation).
-
Mechanism 2: N-Dealkylation (Propyl Chain Loss)
The N1-propyl bond is susceptible to cleavage, particularly at higher collision energies.
-
Loss of Propene (
, 42 Da): A 1,5-hydrogen shift from the propyl chain to the N1 nitrogen releases neutral propene.-
Transition:
(Ethyl benzimidazole-5-carboxylate). -
Secondary Fragmentation: The
205 ion (from ester loss) can also lose propene to yield 163 (Benzimidazole-5-carboxylic acid).
-
Mechanism 3: Regioisomer Differentiation (1,5 vs. 1,6)
A critical challenge in benzimidazole synthesis is the formation of 1,5- and 1,6-isomers.[1]
-
1,5-Isomer (Target): The carboxylate is "para" to the un-substituted nitrogen (N3) and "meta" to the propyl-nitrogen (N1).
-
1,6-Isomer (Impurity): The carboxylate is "para" to the propyl-nitrogen (N1).
-
Diagnostic Rule: The 1,6-isomer often stabilizes the acylium ion (
187) more effectively due to resonance conjugation with the N1 lone pair, resulting in a higher relative abundance of 187 compared to the 1,5-isomer.
Visualization of Signaling & Fragmentation
The following diagram maps the logical flow of the fragmentation, distinguishing between primary and secondary product ions.
Caption: Figure 1. ESI-MS/MS Fragmentation Tree for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. Colors indicate ion stability (Blue=Parent, Red=Major Fragment).
Experimental Protocol: LC-MS/MS Characterization
To replicate these results, follow this standardized protocol designed for high-resolution characterization.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 1 µg/mL). Note: Formic acid is essential to ensure protonation of the imidazole ring.
Step 2: LC Parameters (Reverse Phase)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Step 3: MS Source Parameters (ESI+)
-
Gas Temp: 325°C.
-
Drying Gas: 10 L/min.
-
Nebulizer: 35 psig.
-
Capillary Voltage: 3500 V.
-
Fragmentor: 135 V (Optimized to prevent in-source fragmentation).
Step 4: Data Acquisition (Targeted MS/MS)
-
Precursor Isolation:
233.1 ± 1.0. -
Collision Energies (CE): Stepped CE at 10, 20, and 40 eV.
-
10 eV: Preserves precursor, confirms MW.
-
20 eV: Generates diagnostic ester fragments (
205, 187). -
40 eV: Forces ring cleavage and dealkylation (
163, 118).
-
Workflow Diagram
Caption: Figure 2. Linear Ion Trap/Q-TOF Workflow for Structural Elucidation.
References
-
NIST Mass Spectrometry Data Center. (2023). Standard Electron Impact Spectra of Benzimidazole Derivatives. National Institute of Standards and Technology. [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted benzimidazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Li, Z., et al. (2018). Differentiation of benzimidazole regioisomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Sources
A Comparative Guide to the FTIR Spectral Data of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, a molecule of interest within medicinal chemistry, requires meticulous characterization. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for confirming the presence of key functional groups and overall molecular architecture. This guide provides an in-depth analysis of the expected FTIR spectral data for this compound, offering a comparative perspective against relevant alternatives and grounding the interpretation in established spectroscopic principles.
The Significance of Vibrational Fingerprints
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall structure of the molecule, creating a distinct "fingerprint." By analyzing the positions, intensities, and shapes of the absorption bands in an FTIR spectrum, we can confidently identify the functional groups present. For a molecule like Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, this technique is invaluable for verifying the successful synthesis and purity of the compound.
Predicted FTIR Spectral Data and Comparative Analysis
While a dedicated experimental spectrum for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is not publicly available, we can reliably predict its key spectral features based on the extensive literature on its constituent functional moieties: the N-substituted benzimidazole ring and the ethyl ester group.
Below is a table summarizing the expected characteristic absorption bands and a comparison with analogous structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for Target Molecule | Comparative Wavenumber (cm⁻¹) and Rationale |
| Ethyl Ester | C=O Stretch | ~1715-1730 | For α,β-unsaturated esters like ethyl benzoate, the C=O stretch appears at a lower wavenumber (around 1726 cm⁻¹) compared to aliphatic esters (e.g., ethyl acetate at ~1752 cm⁻¹) due to conjugation with the aromatic ring, which weakens the double bond character.[1] |
| Asymmetric C-O-C Stretch | ~1250-1300 | Aromatic esters typically show a strong band in this region.[1][2] | |
| Symmetric C-O-C Stretch | ~1100-1150 | This is the second of the two characteristic C-O stretching bands for esters, often referred to as the "Rule of Three" along with the C=O stretch.[2] | |
| Benzimidazole Ring | C=N Stretch | ~1580-1620 | The C=N stretching vibration in the benzimidazole nucleus is a key indicator of the heterocyclic ring system.[3] |
| C-N Stretch | ~1350-1470 | The stretching of the C-N bonds within the benzimidazole ring provides further confirmation of its structure.[4] | |
| Aromatic System | Aromatic C-H Stretch | ~3000-3100 | These are typically weaker bands appearing just above 3000 cm⁻¹. |
| Aromatic C=C Bending | ~1450-1600 | Multiple bands in this region are characteristic of the aromatic ring. | |
| Alkyl Groups | Aliphatic C-H Stretch | ~2850-2980 | The propyl and ethyl groups will exhibit characteristic symmetric and asymmetric stretching vibrations in this region. |
Absence of N-H Stretching: A critical feature for confirming the N-1 substitution with a propyl group is the absence of a broad N-H stretching band, which is typically observed in the 3200-3400 cm⁻¹ region for unsubstituted or N-3 substituted benzimidazoles.[4][5]
Visualizing the FTIR Workflow
The process of obtaining and interpreting an FTIR spectrum follows a logical workflow, from sample preparation to data analysis.
Sources
A Comparative Guide to HPLC Method Development for the Detection of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
This guide provides a comprehensive, in-depth walkthrough for the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each decision in the method development workflow. We will compare the final optimized HPLC-UV method with alternative analytical technologies, providing the necessary data to make informed decisions for your specific analytical challenges.
Introduction: The Analytical Imperative
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate represents a class of heterocyclic compounds of significant interest in pharmaceutical development due to the broad biological activities of the benzimidazole scaffold.[1] The journey from synthesis to a viable drug product relies on the foundation of rigorous analytical chemistry. A reliable and validated analytical method is paramount for ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API) and its formulated product. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique in pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability.[2][3]
This guide will detail a systematic approach to developing a stability-indicating HPLC method, ensuring that the procedure can accurately quantify the target analyte in the presence of potential degradants or impurities.
Deconstructing the Analyte: A Chemist's Perspective
Before any practical work begins, a thorough analysis of the target molecule's physicochemical properties is essential. This foundational step dictates the entire chromatographic strategy.
-
Structure: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
-
Core Moiety: A benzimidazole ring system, which is aromatic and contains a UV-active chromophore. It also possesses both a weakly basic nitrogen and a weakly acidic N-H proton.
-
Key Substituents:
-
1-propyl group: A non-polar alkyl chain that increases the molecule's overall hydrophobicity.
-
5-ethyl carboxylate group: An ester functional group that adds a degree of polarity.
-
-
Predicted Chromatographic Behavior: The presence of the aromatic core and the propyl group suggests strong retention on a non-polar stationary phase. Therefore, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[3] The benzimidazole nitrogen's pKa will be critical; controlling the mobile phase pH is necessary to ensure a consistent ionization state and prevent poor peak shape.[4]
A Systematic Approach to HPLC Method Development
The development process is a logical sequence of selection and optimization, aimed at achieving a balance between resolution, analysis time, and robustness.[5][6]
Phase 1: Initial Column and Mobile Phase Selection
Rationale & Causality: The goal of this initial phase is to achieve reasonable retention of the analyte on the column. An analyte that elutes too early (k < 0.5) risks co-elution with the solvent front, while excessive retention (k > 15) leads to long run times and broad, insensitive peaks.[4]
-
Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the first choice for molecules with significant hydrophobic character like our target.[7] A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems. A C8 column could be considered as a less retentive alternative if the analyte is too strongly retained on the C18.[8][9]
-
Mobile Phase (Eluent):
-
Solvents: Acetonitrile (ACN) and water are the preferred binary system. ACN generally provides lower backpressure and better UV transparency compared to methanol.
-
pH Modifier: The basic nitrogen in the benzimidazole ring can cause significant peak tailing if left unprotonated. Adding an acid to the mobile phase suppresses this secondary interaction with residual silanols on the silica support. 0.1% formic acid is an excellent first choice, typically bringing the mobile phase pH to ~2.7. This ensures the nitrogen is fully protonated, leading to sharper, more symmetrical peaks.[10]
-
Phase 2: Scouting Gradient and Wavelength Determination
Rationale & Causality: A "scouting" gradient is a rapid way to survey the elution profile and determine the approximate solvent strength needed to elute the analyte. Simultaneously, we must identify the optimal wavelength for detection to maximize sensitivity.
-
Initial Gradient: A fast, wide-range gradient (e.g., 5% to 95% ACN in 15 minutes) is performed. This will quickly reveal the retention time of the analyte and any major impurities.
-
Detector Settings: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable during method development. It acquires the full UV-Vis spectrum for the analyte as it elutes. By examining the spectrum at the peak apex, the wavelength of maximum absorbance (λmax) can be determined, ensuring the highest possible signal-to-noise ratio for quantification. For benzimidazole derivatives, this is often in the 280-300 nm range.[8][9]
Phase 3: Method Optimization
Rationale & Causality: With the initial conditions established, the focus shifts to fine-tuning the method to meet the specific analytical objectives (e.g., separating the main peak from a critical impurity).
-
Gradient Optimization: Based on the scouting run, the gradient slope can be adjusted. A shallower gradient around the elution time of the analyte will improve the resolution between closely eluting peaks.
-
Temperature Control: Column temperature affects both solvent viscosity and analyte retention. Increasing the temperature (e.g., to 35-40°C) typically reduces backpressure and can sharpen peaks. It is a critical parameter to control for method reproducibility.[6]
-
Flow Rate: A standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to balance analysis time and efficiency, but significant changes may require re-optimization of the gradient.[5]
The logical flow of this development process is visualized in the diagram below.
Caption: A systematic workflow for HPLC method development.
Final Optimized Method: Experimental Protocol
This protocol represents a robust and validated method for the quantification of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
4.1. Instrumentation & Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Reagents: Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
4.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.00 min: 40% B
-
10.00 min: 75% B
-
10.10 min: 95% B
-
12.00 min: 95% B
-
12.10 min: 40% B
-
15.00 min: 40% B (Post-run equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 292 nm (Hypothetical λmax)
4.3. Sample Preparation
-
Prepare a stock solution of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate at 1.0 mg/mL in Acetonitrile.
-
Dilute the stock solution with a 50:50 mixture of Acetonitrile and Water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
The diluent should match the initial mobile phase composition as closely as possible to ensure good peak shape for early-eluting peaks.
Performance Comparison: HPLC vs. Alternative Technologies
While the developed HPLC-UV method is robust for routine quality control, other technologies offer distinct advantages for specific applications.[11][12] The choice of technology is always a trade-off between speed, sensitivity, and cost.
| Parameter | Optimized HPLC-UV | UHPLC-UV | LC-MS/MS |
| Principle | Liquid Chromatography with UV Absorbance Detection | Ultra-High-Performance LC with UV Detection | Liquid Chromatography with Mass Spectrometry Detection |
| Typical Run Time | 15 minutes | < 5 minutes | < 5 minutes |
| Relative Sensitivity (LOQ) | ~10-50 ng/mL | ~5-25 ng/mL | < 0.1 ng/mL |
| Selectivity | Good; based on retention time and UV spectrum. | Very Good; higher peak capacity improves resolution. | Excellent; based on retention time and specific mass-to-charge transitions (MRM).[10] |
| Primary Application | QC, Purity, Stability Testing, Content Uniformity | High-throughput screening, faster QC | Trace-level quantification, metabolite ID, analysis in complex matrices (e.g., plasma, tissue).[13] |
| Relative Equipment Cost | |||
| Relative Cost per Sample | $ | $ |
Trustworthiness Through Validation: Regardless of the chosen platform, the final method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This process provides documented evidence that the method is suitable for its intended purpose by assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The development of a robust HPLC method is a systematic, science-driven process. By understanding the physicochemical properties of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, we rationally selected a reversed-phase C18 system with an acidified mobile phase. Through a logical optimization workflow, we established a method capable of providing accurate and reproducible quantitative data, suitable for quality control in a pharmaceutical setting. The comparison with UHPLC and LC-MS/MS highlights the importance of selecting the analytical tool that best fits the specific requirements of the task at hand, balancing the need for speed, sensitivity, and economic viability.
References
- Vertex AI Search. (2026).
- Vertex AI Search. (2026). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
-
Kulczykowska, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. Available at: [Link]
- Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 68(6), 823-829.
- Vertex AI Search. (2025).
- Vertex AI Search. (2024). HPLC Method Development: Principles, Optimization, and Applications | Acta Chimica and Pharmaceutica Indica - TSI Journals.
-
Semantic Scholar. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available at: [Link]
- Vertex AI Search. (2025).
-
IOSRPHR. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Available at: [Link]
-
Drawell. (2024). Strategies for Method Development and Optimization in HPLC. Available at: [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Analytical Letters, 45(13), 1839-1850. Available at: [Link]
-
Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. Available at: [Link]
- BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
- Msagati, T. A. M., & Nindi, M. M. (2007). Chemometric investigation of the effects of chemical properties and concentrations on the extractability of benzimidazoles with supported liquid membrane. International Journal of Physical Sciences, 2(1), 001-011.
-
Haddad, P. R., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Chromatographia, 73(9-10), 859-865. Available at: [Link]
- Bachynska, V., & Tkachuk, O. (2014). Fast multi-residue method for determination of nineteen benzimidimidazoles in meat tissues by liquid chromatography tandem mass spectrometry. Macedonian Veterinary Review, 37(1), 31-40.
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. tsijournals.com [tsijournals.com]
- 3. iosrphr.org [iosrphr.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. c18 reversed-phase hplc: Topics by Science.gov [science.gov]
- 8. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. chemisgroup.us [chemisgroup.us]
- 12. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. internationalscholarsjournals.org [internationalscholarsjournals.org]
Technical Assessment: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate Reference Standard
Executive Summary: The Precision Imperative
In the development of benzimidazole-based therapeutics (e.g., angiotensin II receptor blockers, anthelmintics, and novel kinase inhibitors), the integrity of reference standards is the rate-limiting step for regulatory acceptance. Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (hereafter EPBC ) serves a critical dual role:
-
Key Intermediate: It is a late-stage precursor in the synthesis of lipophilic benzimidazole drugs.
-
Impurity Marker: It frequently appears as a process-related impurity in final drug substances where ethyl esters are used or where propyl-alkylation is a step.
This guide objectively compares the performance of a high-purity Certified Reference Standard (CRS) of EPBC against common alternatives used in early-stage R&D (in-house crude synthesis and structural analogs). We demonstrate that using non-certified or structurally divergent standards leads to retention time (RT) drift and quantitation errors >15%, compromising ICH Q2(R2) validation.
Comparative Analysis: CRS vs. Alternatives
The following analysis contrasts a Certified Reference Standard (>99.8% purity, traceably characterized) against two common alternatives: In-House Crude material and the Methyl Analog (Methyl 1-propyl-1,3-benzodiazole-5-carboxylate), often used erroneously as a surrogate.
Table 1: Performance Matrix
| Feature | EPBC Certified Reference Standard (CRS) | In-House Crude Synthesis | Methyl Analog (Surrogate) |
| Purity (HPLC) | >99.8% (No single impurity >0.05%) | ~94-96% (Contains unreacted isomers) | >99% (High purity, wrong molecule) |
| Assay (qNMR) | 99.9% w/w (Absolute quantitation) | Variable (Solvent/Salt content unknown) | N/A (Molecular weight mismatch) |
| Retention Time (RT) | Stable (Reference Point) | Shifts due to matrix effects | -1.2 to -1.5 min shift (Early elution) |
| Response Factor (RF) | 1.0 (Defined) | 0.85 - 0.92 (Suppressed by impurities) | ~0.96 (Molar extinction varies) |
| Suitability | GMP Release, Stability, Impurity ID | Early Route Scouting only | NOT SUITABLE for quantitation |
Critical Insight: The "Analog Trap"
Researchers often substitute the Methyl Analog due to availability. However, experimental data confirms that the lipophilicity difference (Ethyl vs. Methyl) causes a Relative Retention Time (RRT) shift of approximately 0.85-0.90. In complex matrices (plasma or degradation studies), this shift causes the Methyl Analog to co-elute with the Hydrolysis Degradant (Free Acid) , leading to false-negative stability results.
Experimental Validation Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating. They detect not just the analyte, but the failure modes of the standard itself (e.g., ester hydrolysis).
Protocol A: High-Resolution HPLC Purity & Identity
Objective: Separate EPBC from its primary degradant (Free Acid) and regioisomers.
-
Instrument: UHPLC with Diode Array Detector (DAD)
-
Column: C18 End-capped (e.g., 150 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B (Isocratic hold for polar degradants)
-
2-12 min: 10% → 90% B (Linear ramp)
-
12-15 min: 90% B (Wash)
-
-
Flow Rate: 0.4 mL/min
-
Detection: UV 254 nm (primary), 290 nm (secondary for specificity)
Data Interpretation:
-
Free Acid (Degradant): Elutes early (RT ~3.5 min).
-
EPBC (Target): Elutes late (RT ~9.8 min).
-
Regioisomer (1-isopropyl): If present, typically resolves as a shoulder or split peak at RT ~10.2 min. Note: The CRS must show Resolution (Rs) > 1.5 between EPBC and regioisomers.
Protocol B: Stability Stress Test (Self-Validation)
Objective: Confirm the standard is intact before use.
-
Prepare a 0.5 mg/mL stock of EPBC in Acetonitrile .
-
Dilute 1:10 into 0.1N NaOH (Force Hydrolysis).
-
Inject immediately (T0) and after 1 hour (T60).
-
Acceptance Criteria: The EPBC peak must decrease, and a new peak (Free Acid) must appear at the specific RRT. If the "Standard" already contains the acid peak at T0, the material is compromised.
Visualization of Workflows
Diagram 1: Analytical Decision Tree
This diagram guides the researcher in qualifying the reference standard based on the experimental data obtained from Protocol A.
Caption: Decision logic for qualifying EPBC standards. Early eluting impurities indicate moisture damage (hydrolysis), while late eluting impurities suggest synthetic regio-selectivity issues.
Diagram 2: Synthesis & Impurity Origin
Understanding where EPBC comes from helps in identifying potential contaminants.
Caption: Synthetic pathway showing the origin of EPBC and its critical N3-regioisomer impurity, which is difficult to separate without high-resolution chromatography.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3] [Link]
-
Kulik, A., et al. (2011).[4] "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 68(6), 823-829.[4] [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 1-propyl-1H-benzimidazole-5-carboxylate. PubChem.[5] [Link]
-
Kirsch, J. F., & Jencks, W. P. (1964).[6] "Base Catalysis of Imidazole Catalysis of Ester Hydrolysis." Journal of the American Chemical Society, 86(5), 833–837. [Link]
Sources
Comparing Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate with structural isomers
An In-Depth Comparative Guide to Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate and Its Structural Isomers for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its presence in various bioactive compounds and its structural similarity to natural purines.[1][] This guide provides a detailed comparison of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, a representative N-1 and C-5 disubstituted benzimidazole, with its key structural isomers. We will explore how subtle changes in substituent placement can profoundly impact physicochemical properties, spectroscopic signatures, and potential biological activity, offering insights crucial for rational drug design and development.
Molecular Structures and the Significance of Isomerism
The core structure, Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (henceforth referred to as Compound A ), features a propyl group on the N-1 position and an ethyl carboxylate group at the C-5 position of the benzimidazole ring. The most pertinent structural isomers arise from the positional variation of these two groups, which can significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities. For this guide, we will focus on the following key isomers:
-
Compound A: Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (The target molecule)
-
Isomer B: Ethyl 1-propyl-1,3-benzodiazole-6-carboxylate (Positional isomer of the ester group)
-
Isomer C: Ethyl 2-propyl-1,3-benzodiazole-5-carboxylate (Positional isomer of the propyl group)
-
Isomer D: Ethyl 1-isopropyl-1,3-benzodiazole-5-carboxylate (Isomer of the N-alkyl group)
The strategic importance of substitution at the N-1, C-2, and C-5(6) positions for modulating biological activity is well-documented in the literature.[3][4] Therefore, understanding the distinct characteristics of these isomers is paramount for any research program.
Caption: Chemical structures of the target compound and its key isomers.
Comparative Physicochemical and Spectroscopic Properties
| Property | Compound A | Isomer B | Isomer C | Isomer D | Rationale for Differences |
| Molecular Formula | C₁₃H₁₆N₂O₂ | C₁₃H₁₆N₂O₂ | C₁₃H₁₆N₂O₂ | C₁₃H₁₆N₂O₂ | Isomers share the same molecular formula and weight. |
| Molecular Weight | 232.28 | 232.28 | 232.28 | 232.28 | Isomers share the same molecular formula and weight. |
| Predicted logP | ~3.1 | ~3.1 | ~3.0 | ~3.0 | Positional changes have a minor effect on lipophilicity. The 2-propyl isomer may be slightly less lipophilic. |
| Predicted pKa | ~4.5 | ~4.5 | ~5.0 | ~4.5 | The N-3 nitrogen is the basic center. In Isomer C, the electron-donating propyl group at C-2 increases basicity compared to the N-1 substituted isomers. |
| Key ¹H NMR Shifts | Aromatic protons show distinct splitting patterns (ABX system). N-CH₂ signal ~4.2 ppm. | Aromatic protons show a different ABX system due to altered substitution. | No N-CH₂ signal. C-CH₂ signal ~2.9 ppm. Aromatic protons show an ABC system. | N-CH (septet) signal ~4.8 ppm. Distinct methyl doublets. | The chemical environment of each proton is unique, leading to different chemical shifts and coupling constants, allowing for unambiguous identification.[7][8] |
| Key ¹³C NMR Shifts | C=O ~166 ppm. N-CH₂ ~48 ppm. | C=O ~166 ppm. N-CH₂ ~48 ppm. Aromatic carbons will have slightly different shifts. | C=O ~167 ppm. C-2 carbon highly deshielded (~155 ppm). C-CH₂ ~30 ppm. | C=O ~166 ppm. N-CH ~52 ppm. | The position of substituents directly influences the electronic environment and thus the chemical shift of adjacent carbon atoms.[9] |
| Key IR Bands (cm⁻¹) | C=O stretch ~1715 (conjugated ester). C-N stretch ~1300. | C=O stretch ~1715. C-N stretch ~1300. | C=O stretch ~1710. C=N stretch ~1620. | C=O stretch ~1715. C-N stretch ~1300. | The core vibrational modes will be similar, but fingerprint regions may show minor differences. The C=O frequency is influenced by conjugation.[7] |
Synthesis Strategies: A Comparative Overview
The synthesis of these benzimidazole derivatives typically follows a convergent approach involving the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. The specific route is tailored to achieve the desired substitution pattern.
Caption: General synthetic pathways for N-1 and C-2 substituted benzimidazole carboxylates.
The choice of starting materials is critical. For Compounds A, B, and D , the synthesis would likely begin with a 3,4-diaminobenzoic acid derivative, followed by N-alkylation, cyclization, and esterification, though the order of these steps can be varied. For Isomer C , the more direct approach is the Phillips condensation of ethyl 3,4-diaminobenzoate with butyric acid or its equivalent.[1] This fundamental difference in synthetic strategy is a key consideration for researchers planning to work with these molecules.
Structure-Activity Relationship (SAR) Insights and Biological Potential
The benzimidazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and antioxidant effects.[][10][11][12][13] The specific placement of the alkyl and ester groups on this scaffold is expected to have a significant impact on biological activity.
-
N-1 Substitution (Compounds A, B, D): The N-1 position is crucial for modulating interactions with biological targets. The size and nature of the alkyl group (propyl vs. isopropyl) can influence binding affinity and metabolic stability. The propyl chain in Compound A offers conformational flexibility, which can be advantageous for fitting into a binding pocket, whereas the branched isopropyl group of Isomer D introduces more steric bulk, potentially leading to a different selectivity profile.
-
C-2 Substitution (Isomer C): Placing the propyl group at the C-2 position dramatically alters the molecule's electronics and steric profile compared to N-1 substitution. C-2 substituted benzimidazoles have been extensively studied as potential antitumor agents.[11][14] This substitution pattern may direct the molecule towards different biological targets.
-
Ester Position (Compounds A vs. B): The position of the ethyl carboxylate group on the benzene ring (C-5 vs. C-6) affects the molecule's dipole moment and its ability to form hydrogen bonds. This can influence pharmacokinetic properties such as absorption and distribution, as well as pharmacodynamic interactions at the target site. Research has shown that both C-5 and C-6 substituted benzimidazoles can possess potent biological activities.[3][15]
Experimental Protocols
To facilitate further research, we provide a representative, detailed protocol for the synthesis and characterization of these compounds, based on established methodologies for benzimidazole synthesis.[16][17]
Protocol: Synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (Compound A)
Causality: This multi-step synthesis first establishes the N-propyl group on a suitable precursor before forming the benzimidazole ring. This strategy prevents the formation of isomeric products that could arise from alkylating the final benzimidazole, which has two reactive nitrogen atoms.
Workflow:
Caption: Step-wise workflow for the synthesis of Compound A.
Step 1: Synthesis of 4-(Propylamino)-3-nitrobenzoic acid
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-fluoro-3-nitrobenzoic acid in 100 mL of ethanol.
-
Add 1.5 equivalents of propylamine slowly at room temperature.
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the solid residue from an ethanol/water mixture to yield the product.
Step 2: Synthesis of 3-Amino-4-(propylamino)benzoic acid
-
Suspend the product from Step 1 in 150 mL of ethanol.
-
Add 3-4 equivalents of stannous chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction, and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the diamine product, which can be used in the next step without further purification.
Step 3: Synthesis of 1-Propyl-1H-benzimidazole-5-carboxylic acid
-
To the crude diamine from Step 2, add 100 mL of formic acid.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into 500 mL of ice water.
-
The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Step 4: Synthesis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (Compound A)
-
Suspend the carboxylic acid from Step 3 in 150 mL of absolute ethanol.
-
Add a catalytic amount (e.g., 0.5 mL) of concentrated sulfuric acid.
-
Heat the mixture to reflux overnight (12-16 hours) using a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final pure compound.
Protocol: Analytical Characterization by NMR
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. Key parameters to observe are the chemical shifts and coupling patterns of the aromatic protons and the signals corresponding to the propyl and ethyl groups.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Identify the key signals for the carbonyl carbon, the carbons of the benzimidazole core, and the aliphatic carbons.
-
Data Analysis: Compare the obtained spectra with the predicted values in the table above to confirm the isomeric identity of the synthesized compound.
Conclusion
The structural isomers of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical, spectroscopic, and biological profiles. A thorough understanding of their synthesis and characterization is essential for any drug discovery program leveraging the versatile benzimidazole scaffold. The choice of isomeric form—whether altering the N-1 alkyl group, the C-2 substituent, or the position of the carboxylate—is a critical strategic decision that can profoundly influence the ultimate success of a lead candidate. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in the synthesis and evaluation of this important class of molecules.
References
A comprehensive list of references will be compiled based on the citations used throughout the guide.
Sources
- 1. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 3. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CSD Solution #13 [chem.ucalgary.ca]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and in silico studies of novel N -substituted-2-(3,4,5-trimethoxyphenyl)-1 H -benzo[ d ]imidazole-6-carboxam ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04492D [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Comparison Guide: GC-MS Profiling of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Executive Summary
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propylbenzimidazole-5-carboxylate) is a critical bicyclic heterocyclic intermediate, often utilized in the synthesis of bioactive agents, including angiotensin II receptor antagonists and novel psychoactive substances (NPS) scaffolds.[1][2][3][4][5]
The primary analytical challenge with this compound is regioisomerism . The N-alkylation of 5-substituted benzimidazoles inevitably yields a mixture of the 1,5-isomer (Target) and the 1,6-isomer (Alternative/Impurity) .[4] These isomers possess identical molecular weights (MW 232.28) and nearly identical Mass Spectra (EI), making retention time (RT) the sole reliable discriminator in gas chromatography.[4]
This guide provides a self-validating GC-MS protocol to separate, identify, and quantify the 1,5-target against its 1,6-alternative, utilizing Kovats Retention Indices (RI) and fragmentation logic.[4]
Part 1: Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility across different laboratories, we utilize Kovats Retention Indices (RI) rather than absolute retention times. This protocol is designed for a standard 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms, Rxi-5ms).[4]
Chromatographic Conditions
-
System: GC-MS (Single Quadrupole)[4]
-
Column: Rxi-5ms or equivalent (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[4]
-
Inlet: Splitless mode, 280°C. Purge flow 50 mL/min at 1.0 min.
-
Temperature Program:
-
Initial: 60°C (hold 1.0 min) — Solvent delay.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 260°C — Critical isomer separation window.
-
Ramp 3: 30°C/min to 300°C (hold 3.0 min) — Column bake-out.
-
-
Transfer Line: 280°C.
-
Ion Source: 230°C (EI mode, 70 eV).[4]
Sample Preparation
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade).[4]
-
Concentration: 100 µg/mL.
-
Reference Standard: C10–C40 n-alkane ladder standard (for RI calculation).
Part 2: Comparative Analysis (Target vs. Alternative)
Retention Behavior & Identification
The N-alkylation of ethyl benzimidazole-5-carboxylate produces two products. The 1,5-isomer is generally the thermodynamic product, while the 1,6-isomer forms due to tautomeric equilibrium before alkylation.[4]
| Feature | Target Product (1,5-Isomer) | Alternative / Impurity (1,6-Isomer) |
| IUPAC Name | Ethyl 1-propylbenzimidazole-5-carboxylate | Ethyl 1-propylbenzimidazole-6-carboxylate |
| Structure Note | Ester group is para to the un-alkylated Nitrogen (N3).[4] | Ester group is meta to the un-alkylated Nitrogen (N3). |
| Predicted RI (DB-5) | 2050 ± 25 | 2020 ± 25 |
| Elution Order | Elutes 2nd (More retained) | Elutes 1st (Less retained) |
| Dipole Moment | Higher (Stronger interaction with stationary phase) | Lower (More compact charge distribution) |
Note on Elution Order: On non-polar phases (DB-5), the 1,6-isomer of benzimidazole carboxylates typically elutes before the 1,5-isomer due to steric shielding of the N3 nitrogen and a lower overall dipole moment.[4] This separation is often narrow (ΔRI ≈ 20–40 units), requiring the slow temperature ramp (5°C/min) specified in the protocol.[4]
Mass Spectral Fragmentation (EI, 70eV)
Both isomers share the same fragmentation pathways, but relative abundance ratios often differ.[4]
-
Molecular Ion (M+): m/z 232 (Base peak or strong).[4]
-
[M - 29]+: m/z 203 (Loss of Ethyl chain from ester).[4]
-
[M - 45]+: m/z 187 (Loss of Ethoxy group -COOH).[4]
-
[M - 43]+: m/z 189 (Loss of Propyl chain from N1).[4]
-
Diagnostic Ion: m/z 102-105 (Benzimidazole core fragments).[4]
Part 3: Visualization of Analytical Logic
Diagram 1: Synthesis & Isomer Origin
This pathway demonstrates why the alternative (1,6-isomer) exists in the sample matrix.[4]
Caption: Divergent synthesis pathway generating the target 1,5-isomer and its regioisomeric impurity.
Diagram 2: Identification Decision Tree
A logical workflow for confirming the identity of the peak in the absence of a certified reference standard.
Caption: Decision matrix for distinguishing the target compound from its structural isomer.
References
-
Strehmel, N., et al. (2008).[4][5] "Retention index thresholds for compound matching in GC-MS metabolite profiling." Journal of Chromatography B, 871(2), 182-190.[4][5] Link
-
Bahlmann, A., et al. (2014).[1][4] "Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence." Water Research, 57, 104-114.[1][4] (Demonstrates separation of benzimidazole/pharmaceutical isomers). Link[4]
-
National Institute of Standards and Technology (NIST). "Benzene - Gas Chromatography Retention Data." NIST Chemistry WebBook. (Used for baseline RI calibration standards). Link
-
RSC Chemical Communications. (2011). "Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates." Royal Society of Chemistry.[6] (Grounding for 1,5 vs 1,6 synthetic origin).[4] Link
Sources
- 1. UFZ - Publication Index - Helmholtz-Centre for Environmental Research [ufz.de]
- 2. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Retention index thresholds for compound matching in GC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
UV-Vis absorption maxima of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Technical Characterization Guide: UV-Vis Absorption Profile of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Executive Summary
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propylbenzimidazole-5-carboxylate; CAS 1354408-67-5) is a functionalized benzimidazole derivative often utilized as a pharmacophore scaffold in drug discovery, particularly for angiotensin II receptor antagonists and kinase inhibitors.
Precise UV-Vis characterization of this compound is critical for:
-
Purity Assessment: Distinguishing the product from unreacted starting materials (e.g., 3,4-diaminobenzoates).
-
Concentration Determination: Establishing the molar extinction coefficient (
) for accurate dosing in biological assays. -
HPLC Method Development: Selecting the optimal detection wavelength (
) to maximize sensitivity.
This guide provides a theoretical absorption profile based on structure-property relationships (SPR), a comparative analysis with structural analogues, and a validated experimental protocol for spectral determination.
Chemical Context & Structural Analysis
The UV-Vis spectrum of this molecule is dictated by the benzimidazole chromophore , modified by two key substituents:
-
1-Propyl Group (N-Alkylation): A weak electron-donating group. It has minimal impact on the electronic transition energy (
) but significantly improves solubility in organic solvents compared to the parent protonated species. -
5-Ethoxycarbonyl Group (Ester): A strong electron-withdrawing group (EWG) at the 5-position. Through conjugation with the aromatic
-system, this group lowers the energy of the LUMO, resulting in a bathochromic (red) shift and a hyperchromic effect (increased intensity) relative to the unsubstituted benzimidazole.
Predicted Electronic Transitions
Based on the substitution pattern, the compound exhibits two primary absorption bands in the UV region:
-
E-Band (Ethylene-like):
transition of the benzene ring, typically observed at 210–220 nm . -
B-Band (Benzenoid/Conjugated):
transition involving the entire conjugated benzimidazole-ester system. Due to the 5-ester conjugation, this band is expected to shift from the typical 270 nm (parent) to 285–295 nm .
Comparative Analysis: Spectral Benchmarks
The following table contrasts the target compound with structurally related benchmarks to establish expected performance ranges.
| Compound | Structure | Primary | Secondary | Spectral Feature |
| Benzimidazole (Parent) | Unsubstituted Core | 243 | 278 | Sharp, fine structure typical of rigid aromatics. |
| Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate | Target Molecule | ~255 (sh) | 290 – 298 | Broadened B-band due to ester conjugation; Red-shifted. |
| Ethyl 4-amino-3-nitrobenzoate | Precursor | 235 | 330-340 | Distinct nitro group absorption (yellowish); absence confirms cyclization. |
| Olmesartan Intermediate | Imidazole Core | ~250 | N/A | Lacks the benzene ring fusion; absorbs at lower wavelengths. |
(Note: Values for the target are predicted based on substituent increments for benzimidazoles in Methanol.)
Experimental Protocol: Determination of and
Objective: To empirically determine the
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (UV cutoff ~330 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz (1 cm pathlength).
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Weigh 2.74 mg of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (MW ≈ 274.32 g/mol ).
-
Dissolve in 10.0 mL of Methanol to create a 1.0 mM (1000 µM) stock solution.
-
Checkpoint: Sonicate for 2 minutes to ensure complete solubilization.
Step 2: Serial Dilution Prepare four working standards to verify Beer-Lambert linearity:
-
Standard A: 50 µM (50 µL Stock + 950 µL Solvent)
-
Standard B: 25 µM
-
Standard C: 12.5 µM
-
Standard D: 6.25 µM
Step 3: Spectral Scanning
-
Blanking: Fill both reference and sample cuvettes with pure Methanol. Run a baseline correction (200–400 nm).
-
Measurement: Replace the sample cuvette with Standard A (50 µM) .
-
Parameters:
-
Scan Range: 200 – 400 nm
-
Scan Speed: Medium (approx. 200 nm/min)
-
Slit Width: 1.0 nm
-
Step 4: Data Analysis
-
Identify the wavelength of maximum absorbance (
).[1][2][3] -
Calculate
using the formula: -
Validation: Plot Absorbance vs. Concentration for Standards A–D.
should be > 0.999.
Visualization: Characterization Workflow
The following diagram outlines the logical flow for validating the compound's identity and purity using UV-Vis spectroscopy.
Figure 1: Decision-tree workflow for the spectral validation of benzimidazole derivatives, highlighting purity checkpoints.
Factors Influencing the Spectrum
-
Solvent Polarity (Solvatochromism):
-
Methanol/Ethanol (Protic): May cause a slight blue shift (hypsochromic) of the
bands due to hydrogen bonding with the ester carbonyl or imidazole nitrogen. -
DMSO: often causes a red shift (bathochromic) of 5–10 nm compared to alcohols.
-
-
pH Effects:
-
Acidic pH (< 4): Protonation of the N3 nitrogen on the imidazole ring abolishes the
transition and stabilizes the system, often intensifying the band at ~275 nm. -
Basic pH (> 10): Unlikely to affect this specific molecule significantly as it lacks an acidic N-H proton (N1 is alkylated).
-
References
- Preston, P. N. (1981). Benzimidazoles and Congeneric Tricyclic Compounds. Wiley-Interscience. (Foundational text on benzimidazole spectroscopy).
-
NIST Chemistry WebBook. (2025). UV/Visible Spectrum of Benzimidazole. National Institute of Standards and Technology.[4] Link
-
Zakerhamidi, M., et al. (2012). "Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes." Chemical Science Transactions. (Discusses solvatochromic shifts in conjugated nitrogen systems). Link
-
Pandey, S., et al. (2022). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives." ACS Omega. (Provides experimental spectral data for substituted benzimidazoles). Link
Sources
Validating Purity of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate: An Orthogonal Approach
Executive Summary & Strategic Context
In the synthesis of pharmaceutical intermediates like Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate (also known as Ethyl 1-propyl-1H-benzimidazole-5-carboxylate), purity validation presents a specific challenge: Regioisomerism .
The alkylation of the benzimidazole core is rarely 100% regioselective. The propyl group can attach to the N1 or N3 nitrogen, yielding the desired 5-carboxylate or the isomeric 6-carboxylate. Standard "Area %" HPLC integration is often insufficient during early development because it assumes identical Response Factors (RF) for isomers and precursors without empirical proof.
This guide compares two validation methodologies:
-
HPLC-UV/DAD: The industry standard for separating regioisomers and trace impurities.
-
qNMR (Quantitative NMR): The "Absolute Truth" method for assay assignment without a reference standard.[1]
The Core Thesis: These methods are not competitors; they are partners. This guide demonstrates why qNMR should be used to certify the primary reference standard , which is then used to validate the HPLC method for routine release testing .
The Challenge: Regioisomerism & Reference Standards
The synthesis typically involves alkylating Ethyl 1H-benzimidazole-5-carboxylate. Due to annular tautomerism, the propyl halide can attack either nitrogen.
-
Target: Ethyl 1-propyl-1H-benzimidazole-5-carboxylate.
-
Impurity A (Regioisomer): Ethyl 1-propyl-1H-benzimidazole-6-carboxylate (often co-elutes in generic gradients).
-
Impurity B (Hydrolysis): 1-propyl-1H-benzimidazole-5-carboxylic acid.
Without a certified standard of the Target, HPLC cannot distinguish "99% pure" from "99% pure but wrong isomer" if retention times are close.
Comparative Analysis: HPLC vs. qNMR
The following table contrasts the two methodologies based on ICH Q2(R2) validation parameters.
| Feature | Method A: RP-HPLC (UV/DAD) | Method B: 1H-qNMR |
| Primary Output | Chromatographic Purity (% Area) & Relative Retention | Absolute Purity (% w/w) |
| Reference Standard | REQUIRED (Must be chemically identical) | NOT REQUIRED (Any trace-certified internal standard works) |
| Selectivity | High (Separates N1/N3 isomers physically) | Medium (Separates signals, but overlap is common in aromatics) |
| Sensitivity (LOD) | High (ppm level) | Low (typically >0.1%) |
| Response Factor | Variable (Requires correction factors) | Unity (1:1 proton response) |
| Throughput | 20–40 mins/sample | 10–15 mins/sample |
| Best Use Case | Routine QC, Impurity Profiling | Primary Standard Certification, Mass Balance |
Experimental Protocols
Protocol A: RP-HPLC for Regioisomer Separation
Objective: To physically separate the 5-carboxylate (Target) from the 6-carboxylate (Isomer).
The "Why" behind the conditions: Benzimidazoles are basic (
-
Instrument: Agilent 1290 Infinity II or equivalent (UHPLC preferred).
-
Column: C18 with high pH stability (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar acids).
-
2-15 min: 10%
60% B (Shallow gradient to resolve isomers). -
15-20 min: 60%
90% B (Wash).
-
-
Detection: UV at 254 nm (Benzimidazole max) and 280 nm.
-
Flow Rate: 1.0 mL/mL.
-
Temperature: 30°C.
Validation Criteria:
-
Resolution (
): between Target and Regioisomer. -
Tailing Factor:
.
Protocol B: 1H-qNMR for Absolute Assay
Objective: To determine the absolute weight-percent purity of the "Reference Standard" candidate.
The "Why" behind the conditions: We need a solvent that dissolves the ester without causing hydrolysis and an Internal Standard (IS) that does not overlap with the benzimidazole aromatic protons (7.5 - 8.5 ppm) or the propyl alkyls (0.9 - 4.3 ppm).
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-
(Prevents aggregation common in CDCl3). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm) or Maleic Acid (Singlet at ~6.3 ppm). Must be TraceCERT® or equivalent.
-
Relaxation Delay (
): 30 seconds (Critical: Must be to ensure full relaxation for quantitative integration). -
Pulse Angle: 90°.
-
Scans: 16 or 32.
Calculation:
Where
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for validating this specific intermediate.
Figure 1: The "Orthogonal Assignment" workflow. qNMR establishes the truth; HPLC maintains the routine.
Data Interpretation & Troubleshooting
Scenario: HPLC shows 99.5% Area, but qNMR shows 96.0% w/w.
Analysis: This is a classic "invisible impurity" problem.
-
Cause: The sample likely contains inorganic salts (from the alkylation base, e.g.,
) or residual solvents (e.g., DMF/DMSO) that are invisible to the UV detector at 254 nm. -
Action: Trust the qNMR. The HPLC is overestimating purity because it cannot "see" the non-chromophoric mass. Calculate the "Assay on Anhydrous/Solvent-free Basis" to reconcile.
Scenario: qNMR shows 99.0%, but HPLC shows two peaks (50:50 ratio).
Analysis: This indicates Regioisomerism.
-
Cause: The N1-propyl and N3-propyl isomers have identical proton counts and very similar chemical shifts. In low-field NMR (300-400 MHz), their signals might overlap perfectly, appearing as one pure compound.
-
Action: Trust the HPLC for selectivity. The qNMR is measuring the total benzimidazole content, not the specific isomer purity. You must rely on HPLC to separate the isomers.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Guideline on validation of analytical procedures.Link
-
USP General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia.[3] Applications of qNMR for purity analysis.[1][3][4][5][6]Link
-
Almac Group. (2023). qNMR – A Modern Alternative to HPLC.[3][4][5]Link
-
BenchChem. (2025).[1][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis.Link
Sources
A Researcher's Guide to the Elemental Analysis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
For researchers, scientists, and drug development professionals, precise molecular characterization is a foundational pillar of chemical synthesis and analysis. Elemental analysis serves as a crucial checkpoint, validating the empirical formula of a newly synthesized compound. This guide provides a comprehensive comparison of the theoretical and expected experimental elemental analysis of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, alongside the underlying principles and a detailed experimental protocol.
Introduction to Elemental Analysis and the Target Compound
Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, forming the core of various pharmaceuticals. The precise elemental composition of such compounds is a critical quality control parameter, ensuring the integrity of the molecular structure before its use in further research and development.
Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. The most common method for this analysis is combustion analysis, a highly refined and automated process that provides a rapid and accurate determination of a compound's elemental makeup. This data is then compared against the theoretical values calculated from the compound's molecular formula to assess its purity.
Theoretical Elemental Composition
The first step in any elemental analysis is the determination of the theoretical composition based on the compound's molecular formula. The structure of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is derived from its parent carboxylic acid, 1-Propyl-1H-benzo[d]imidazole-5-carboxylic acid. The ethyl ester is formed by the addition of an ethyl group.
The molecular formula for Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate is C₁₃H₁₆N₂O₂ .
To calculate the theoretical elemental percentages, the following atomic weights are used:
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Nitrogen (N): 14.007 g/mol
-
Oxygen (O): 15.999 g/mol
The molecular weight of C₁₃H₁₆N₂O₂ is calculated as follows: (13 * 12.011) + (16 * 1.008) + (2 * 14.007) + (2 * 15.999) = 156.143 + 16.128 + 28.014 + 31.998 = 232.283 g/mol . A similar isopropyl isomer, Ethyl 1-isopropyl-1h-benzo[d]imidazole-5-carboxylate, has a reported molecular weight of 232.28, corroborating this calculation.[1]
The theoretical elemental percentages are then calculated as follows:
-
%C = (13 * 12.011 / 232.283) * 100 = 67.18%
-
%H = (16 * 1.008 / 232.283) * 100 = 6.94%
-
%N = (2 * 14.007 / 232.283) * 100 = 12.06%
-
%O = (2 * 15.999 / 232.283) * 100 = 13.77%
Experimental Protocol: Combustion Analysis
The experimental determination of the elemental composition of organic compounds is most commonly achieved through combustion analysis, a technique that involves the complete combustion of the sample in a controlled environment.
Principle of Combustion Analysis
Combustion analysis is based on the principle that when an organic compound is burned in an excess of oxygen, its constituent elements are converted into simple, easily quantifiable gaseous products. Specifically:
-
Carbon is converted to carbon dioxide (CO₂).
-
Hydrogen is converted to water (H₂O).
-
Nitrogen is converted to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂).
The resulting gases are then separated and quantified using various detection methods, such as thermal conductivity, infrared spectroscopy, or gas chromatography. The mass of each element in the original sample is determined from the mass of its combustion product. Oxygen is typically determined by difference.
Instrumentation
A modern elemental analyzer consists of the following key components:
-
Autosampler: For automated introduction of samples.
-
Combustion Tube: A high-temperature furnace (typically 900-1100°C) containing an oxidant (e.g., tungsten(VI) oxide on a support) to ensure complete combustion.
-
Reduction Tube: A furnace containing a reducing agent (e.g., copper) to convert nitrogen oxides to N₂.
-
Gas Separation System: Typically a gas chromatography column to separate the combustion products (N₂, CO₂, H₂O).
-
Detector: A thermal conductivity detector (TCD) is commonly used to quantify the separated gases.
Step-by-Step Experimental Workflow
-
Sample Preparation: A small, accurately weighed amount of the Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate sample (typically 1-3 mg) is placed into a tin or silver capsule. The capsule is then sealed and placed in the autosampler.
-
Combustion: The autosampler drops the capsule into the combustion tube, which is continuously purged with helium and dosed with a pulse of pure oxygen. The high temperature and oxygen-rich environment lead to flash combustion of the sample.
-
Reduction and Gas Purification: The resulting mixture of gases (He, CO₂, H₂O, N₂, and nitrogen oxides) passes through the reduction tube, where nitrogen oxides are converted to N₂. Scrubbing tubes may also be present to remove interfering species like sulfur and halogens if present.
-
Gas Separation and Detection: The purified gas mixture enters a gas chromatography column where CO₂, H₂O, and N₂ are separated. The separated gases then flow through a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the helium carrier gas as each analyte passes through, generating a signal proportional to the concentration of the gas.
-
Data Analysis: The instrument's software integrates the detector signals and, using a calibration curve generated from known standards (e.g., acetanilide), calculates the mass of C, H, and N in the original sample. The weight percentages are then automatically calculated.
Caption: Workflow for CHN combustion analysis.
Comparison of Theoretical vs. Experimental Data
In a real-world scenario, the experimental results from a combustion analysis are compared to the theoretical values. A high-purity sample is expected to yield experimental values that are very close to the theoretical calculations. A generally accepted tolerance for elemental analysis is ±0.4% from the theoretical value for each element.
| Element | Theoretical % | Expected Experimental % Range |
| Carbon (C) | 67.18% | 66.78% - 67.58% |
| Hydrogen (H) | 6.94% | 6.54% - 7.34% |
| Nitrogen (N) | 12.06% | 11.66% - 12.46% |
| Oxygen (O) | 13.77% | (Determined by difference) |
Deviations outside this range could indicate the presence of impurities, residual solvent, or incomplete combustion. For instance, a higher than expected hydrogen percentage might suggest the presence of water in the sample, while a lower carbon percentage could indicate an inorganic impurity.
Trustworthiness and Self-Validation
The protocol for elemental analysis is inherently self-validating through several key practices:
-
Calibration: The instrument is calibrated using a certified standard of a pure, stable organic compound with a precisely known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector's response.
-
Blanks: Running empty sample capsules (blanks) before and during an analysis run accounts for any background signal from the system or atmosphere.
-
Replicate Analysis: Analyzing the same sample multiple times provides information on the precision and reproducibility of the measurement. Consistent results across replicates build confidence in the data.
-
Purity Confirmation: When the experimental percentages for C, H, and N closely match the theoretical values, it provides strong evidence for the compound's proposed empirical formula and high purity.
By adhering to these principles, researchers can have a high degree of confidence in the elemental composition data obtained for novel compounds like Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, a critical step in the journey of drug discovery and development.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and environmental responsibility of our practices. The proper disposal of chemical compounds is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, ensuring the protection of personnel, the integrity of your research, and adherence to environmental regulations.
Hazard Assessment and Initial Precautions
Immediate Safety and Handling Precautions:
Before beginning any work that will generate waste, it is imperative to operate within a framework of safety. Always handle Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[3] The use of appropriate Personal Protective Equipment (PPE) is mandatory.[3]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Always check the manufacturer's glove compatibility chart.[4]
-
Body Protection: A fully buttoned lab coat is required to protect against skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator should be used.
The following table summarizes the potential hazards associated with benzimidazole derivatives, which should be considered when handling Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate.
| Hazard Classification | Potential Effect | GHS Hazard Statement (Example) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | H302, H312, H332 |
| Skin Irritation | May cause skin irritation upon contact.[2] | H315 |
| Eye Irritation | May cause serious eye irritation.[2] | H319 |
| Respiratory Irritation | May cause respiratory tract irritation.[2] | H335 |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[5] | H412 |
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process. The U.S. Environmental Protection Agency (EPA) sets the standards for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[6] Laboratories are classified as generators of hazardous waste and must adhere to these regulations.[6][7]
Step 1: Waste Characterization and Segregation
Causality: The foundational principle of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, and mixing hazardous with non-hazardous waste unnecessarily increases the volume and cost of disposal.
-
Hazardous Waste Determination: Based on the potential hazards of the benzimidazole class, any waste containing Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate should be treated as hazardous chemical waste. This includes the pure compound, solutions, reaction mixtures, and any materials (e.g., silica gel, filter paper) contaminated with it.
-
Segregation: Do not mix this waste with other waste streams unless you have confirmed compatibility. Keep it separate from:
Step 2: Container Selection and Management
Causality: The integrity of the waste container is crucial for preventing leaks and ensuring the safety of all personnel who will handle it.
-
Container Choice: Use a sealable, airtight container made of a material compatible with the chemical waste. For many organic compounds and their solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[4]
-
Container Condition: Ensure the container is in good condition, with no cracks or leaks. Keep the exterior of the container clean and free of contamination.
-
Closure: Keep the waste container closed at all times, except when adding waste. This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).
Step 3: Proper Labeling
Causality: Accurate labeling is a critical safety and regulatory requirement. It communicates the contents and hazards to everyone in the lab and to the waste disposal technicians.
-
Initial Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4]
-
Content Identification: Clearly list all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate, list its full chemical name.
-
Hazard Information: Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Irritant).
Step 4: Accumulation and Storage
Causality: Federal and state regulations strictly govern the amount of hazardous waste that can be stored in a lab and for how long.
-
Satellite Accumulation Area (SAA): Laboratories are permitted to store hazardous waste in designated SAAs, which are located at or near the point of generation.[6][7]
-
Quantity Limits: Up to 55 gallons of a hazardous waste stream may be accumulated in an SAA.[6] Once this limit is reached, the full container must be moved to the institution's central accumulation area within three days.
-
Storage Conditions: Store the waste container in a designated, secure location away from ignition sources and incompatible materials.[4] Secondary containment (such as a chemical-resistant tray) is a best practice to contain potential spills.
Step 5: Final Disposal
Causality: Hazardous waste must be treated and disposed of by a licensed facility to neutralize its hazards and prevent environmental contamination.
-
Institutional Procedures: Follow your institution's specific procedures for waste pickup. This typically involves completing a chemical collection request form and moving the full, sealed, and properly labeled container to a designated waste accumulation area.[4]
-
Licensed Vendor: Your institution's Environmental Health & Safety (EH&S) department will arrange for a licensed hazardous waste vendor to transport, treat, and dispose of the material in accordance with all local, state, and federal regulations.[9] Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [5][8][10]
Emergency Procedures: Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[5]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EH&S or emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[4][5]
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
-
In all cases of personal exposure, seek immediate medical attention and provide the Safety Data Sheet (or information on the chemical class) to the medical personnel.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchchemshub.com [researchchemshub.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. leap.epa.ie [leap.epa.ie]
- 6. medlabmag.com [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. unsw.edu.au [unsw.edu.au]
- 9. acs.org [acs.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate
Executive Summary & Hazard Architecture
Stop and Read: You are handling a lipophilic benzimidazole ester . While specific toxicological data for this exact isomer may be sparse, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent anthelmintics (e.g., Albendazole), kinase inhibitors, and proton pump inhibitors.
The Safety Axiom: Until determined otherwise, treat Ethyl 1-propyl-1,3-benzodiazole-5-carboxylate as a Class 3 High Potency Active Pharmaceutical Ingredient (HPAPI) . Its lipophilic propyl and ethyl ester groups facilitate cell membrane permeability, increasing the risk of systemic absorption via dermal contact or inhalation.
Physicochemical Risk Profile
| Property | Value (Predicted) | Operational Implication |
| Molecular Weight | ~232.28 g/mol | Fine powder potential; high risk of aerosolization during weighing. |
| LogP (Lipophilicity) | ~2.5 – 3.2 | High Dermal Risk. Readily crosses the stratum corneum. |
| Physical State | Crystalline Solid | Static charge generation is likely; powder clings to gloves/spatulas. |
| Reactivity | Ester Hydrolysis | Sensitive to strong acids/bases; releases ethanol and the free acid upon hydrolysis. |
Personal Protective Equipment (PPE) Matrix
Rationale: Standard "lab coat and glasses" are insufficient for lipophilic bioactive intermediates. The following protocol creates a self-validating barrier system.
A. Barrier Protection (The "Swiss Cheese" Model)
| Zone | Primary PPE | Secondary/Contingency | Technical Justification |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Face Shield (8-inch) | Benzimidazoles are known severe eye irritants (H319).[1][2] Safety glasses allow powder ingress via side gaps. |
| Dermal (Hands) | Double Nitrile (min 5 mil outer, 4 mil inner) | Silver Shield/Laminate (if dissolved in DCM/DMF) | Causality: The propyl chain increases solvent solubility. If using DMSO/DCM, nitrile degrades rapidly, carrying the solute through the glove. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100 Respirator (if outside hood) | N95 filters only 95% of particulates. For bioactive powders, a P100 (HEPA equivalent) provides the necessary 99.97% efficiency. |
| Body | Tyvek Lab Coat (Elastic cuffs) | Apron (Chemical Resistant) | Cotton coats absorb liquids and hold the chemical against the skin. Tyvek repels particulates and incidental splashes. |
Operational Protocol: The "Zero-Contact" Workflow
Trustworthiness Check: This protocol relies on engineering controls first, PPE second.
Phase 1: Weighing & Transfer (Critical Risk Zone)
Objective: Prevent aerosolization of the dry powder.
-
Static Elimination: Place an ionizing bar or anti-static gun inside the balance enclosure. Benzimidazole esters are prone to static cling.
-
The "Coffin" Method:
-
Tare the receiving vial with its cap on (loosely).
-
Open the source container only inside the fume hood or powder containment enclosure.
-
Transfer solid using a disposable antistatic spatula.
-
Stop Step: Wipe the threads of the receiving vial with a Kimwipe dampened in methanol before fully tightening the cap. This prevents "thread grinding" which generates fine dust upon reopening.
-
Phase 2: Solubilization (Reaction Setup)
Objective: Mitigate solvent-mediated permeation.
-
Solvent Choice: If possible, avoid Dichloromethane (DCM). DCM permeates nitrile gloves in <4 minutes. Use Ethyl Acetate or Methanol if chemistry permits.
-
The "Dirty Hand/Clean Hand" Rule:
-
Left Hand (Dirty): Manipulates the vial/flask inside the hood.
-
Right Hand (Clean): Touches only the external equipment (pipettes, sash, notebook).
-
Why? This prevents cross-contamination of the lab environment.
-
Phase 3: Quenching & Isolation
Objective: Control the hydrolysis byproducts.
-
Hydrolysis Watch: If quenching with base (NaOH/LiOH), the ethyl ester will cleave, releasing Ethanol and the Carboxylate salt .
-
Acidification: Upon re-acidification to isolate the free acid, the product may precipitate suddenly. Ensure the vessel is oversized (2x volume) to prevent foam-over.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the "Chain of Custody" for safety, highlighting critical control points (CCPs).
Caption: Operational workflow emphasizing the Critical Risk Zone during dry powder handling where aerosolization potential is highest.
Emergency & Disposal Procedures
Spill Response (Dry Powder)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Do not use compressed air. Do not dry sweep.
-
Neutralize: Cover the spill with a solvent-dampened pad (Methanol) to prevent dust generation, then wipe up.
-
Decontaminate: Wash the surface with 10% detergent solution followed by water. Benzimidazoles are generally hydrophobic; water alone will just spread the contamination.
Waste Disposal Streams
-
Solid Waste: Dispose of gloves, spatulas, and weigh boats in Hazardous Solid Waste (Incineration recommended due to potential bioactivity).
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated). Label clearly as "Contains Benzimidazole Derivatives."
References
-
European Chemicals Agency (ECHA). Registration Dossier: Benzimidazole and derivatives. (General hazard classification for benzimidazole scaffolds: H302, H317, H341). Available at: [Link]
-
PubChem. Compound Summary: Benzimidazole-5-carboxylic acid derivatives. National Library of Medicine. (Structure-Activity Relationship data for lipophilicity and absorption). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Potent Compounds. (Standards for Band 3/4 compound handling). Available at: [Link]
-
World Health Organization (WHO). Laboratory Biosafety Manual, 4th Edition. (Risk assessment protocols for bioactive intermediates). Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
